Synthesis of 2-(4-Cyanophenoxy)nicotinic Acid: A Technical Guide to Nucleophilic Aromatic Substitution on Pyridine Scaffolds
Executive Summary Diaryl ethers represent a privileged structural motif in medicinal chemistry, frequently serving as critical linkages in the design of kinase inhibitors, hypoxia-inducible factor (HIF) prolyl hydroxylas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diaryl ethers represent a privileged structural motif in medicinal chemistry, frequently serving as critical linkages in the design of kinase inhibitors, hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, and various immunomodulators. 2-(4-Cyanophenoxy)nicotinic acid is a highly versatile intermediate that bridges the gap between functionalized aryl ethers and nicotinic acid derivatives.
This whitepaper details a scalable, self-validating synthetic methodology for producing 2-(4-cyanophenoxy)nicotinic acid. The protocol relies on a base-mediated Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinic acid and 4-cyanophenol. By dissecting the mechanistic rationale and the causality behind experimental parameters, this guide provides researchers with a robust framework for optimizing pyridine-based SNAr reactions.
Mechanistic Rationale & Pathway Analysis
The synthesis is driven by an SNAr mechanism, a standard approach for the preparation of diaryl ethers without the need for transition-metal catalysts (). The reaction relies on the push-pull electronic dynamics of the pyridine ring:
Electrophilic Activation: The 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the endocyclic nitrogen atom.
Electrostatic Repulsion (The Activation Barrier): The presence of the adjacent carboxylic acid group introduces a unique electronic dynamic. Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to form a carboxylate anion. This anionic species exerts a repulsive electrostatic force against the incoming 4-cyanophenoxide nucleophile, significantly reducing the reaction rate compared to neutral or esterified analogs ().
Meisenheimer Complex Formation: To overcome this activation barrier, elevated thermal energy is required. The addition of the phenoxide to the C2 position forms the rate-limiting Meisenheimer complex, followed by the rapid elimination of the chloride leaving group.
Fig 1: S_NAr mechanism via Meisenheimer complex formation.
Reaction Engineering & Causality (E-E-A-T)
A successful synthesis requires precise control over the reaction environment. Every reagent and condition is selected based on specific chemical causality:
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected as the optimal polar aprotic solvent. It effectively solvates the potassium cations from the base, leaving the 4-cyanophenoxide anion "naked" and maximizing its nucleophilicity ().
Base Selection (K₂CO₃): Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. It is sufficiently basic to deprotonate both the carboxylic acid and the phenol. Unlike sodium hydroxide (NaOH), which can act as a competing nucleophile and lead to the unwanted formation of 2-hydroxynicotinic acid, K₂CO₃ ensures high chemoselectivity (). Furthermore, weaker bases like Na₂CO₃ result in sluggish kinetics.
Temperature Control (130 °C): The reaction is heated to 130 °C. This specific temperature provides the necessary kinetic energy to overcome the carboxylate electrostatic repulsion without inducing the thermal decarboxylation of the nicotinic acid core, a degradation pathway that typically dominates above 150 °C.
Experimental Protocol
The following protocol is designed as a self-validating system. In-process controls (pH monitoring and TLC) ensure that the reaction proceeds exactly as engineered.
Fig 2: Step-by-step workflow for the synthesis and isolation.
Step-by-Step Methodology
Reagent Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (10.0 g, 63.5 mmol, 1.0 eq), 4-cyanophenol (9.07 g, 76.2 mmol, 1.2 eq), and anhydrous K₂CO₃ (21.9 g, 158.7 mmol, 2.5 eq).
Solvent Addition: Suspend the solid mixture in anhydrous DMF (125 mL). Purge the reaction vessel with nitrogen gas for 5 minutes to displace oxygen and atmospheric moisture.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 130 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 14 hours. Validation: Monitor the reaction progress via TLC (DCM:MeOH 9:1) or LC-MS until the complete consumption of 2-chloronicotinic acid is observed.
Aqueous Quench: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold distilled water while stirring continuously. At this stage, the product remains soluble as the potassium carboxylate salt.
Acidification & Isolation: Slowly add 2M HCl (aq) dropwise to the aqueous solution until the pH reaches precisely 3.0. Validation: A copious white/off-white precipitate of the protonated 2-(4-cyanophenoxy)nicotinic acid will form. Stir for an additional 30 minutes to ensure complete precipitation.
Filtration & Washing: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.
Purification: Recrystallize the crude solid from a mixture of ethanol and water (80:20 v/v). Dry the purified product in a vacuum oven at 60 °C for 12 hours to afford the pure compound.
Quantitative Data & Optimization
The table below summarizes the optimization parameters evaluated during the development of this protocol, highlighting the causality behind the final conditions.
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
DMF
K₂CO₃
100
24
45
Insufficient thermal energy to overcome carboxylate repulsion.
2
DMF
K₂CO₃
130
14
88
Optimal conditions; complete conversion without degradation.
3
DMSO
K₂CO₃
130
14
82
Good conversion, but solvent removal during workup was difficult.
4
DMF
Na₂CO₃
130
24
35
Weak base resulted in sluggish SNAr kinetics.
5
NMP
Cs₂CO₃
130
12
89
Excellent yield, but base cost prohibits large-scale viability.
Analytical Characterization
To validate the structural integrity of the synthesized 2-(4-cyanophenoxy)nicotinic acid, the following analytical data should be expected:
Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst
Organic Letters, American Chemical Society (ACS)
URL:[Link]
A base-regulated one-pot protocol for the tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines
Catalysis Science & Technology, Royal Society of Chemistry (RSC)
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Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction
Beilstein Journal of Organic Chemistry
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Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors
PubMed Central (PMC), National Institutes of Health
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Exploratory
Introduction: Understanding the Critical Role of Solubility in Drug Development
An In-depth Technical Guide to the Solubility of 2-(4-Cyanophenoxy)nicotinic acid for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the solubility of an active p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 2-(4-Cyanophenoxy)nicotinic acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that profoundly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product. Low aqueous solubility can lead to erratic absorption, diminished in vivo exposure, and challenges in formulation development, often resulting in costly delays or termination of promising drug candidates.[1][2] This guide focuses on 2-(4-cyanophenoxy)nicotinic acid, a molecule of interest in medicinal chemistry, and provides a comprehensive framework for understanding and evaluating its solubility profile.
As a senior application scientist, this document is designed to be a practical and scientifically rigorous resource. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices, ensuring a self-validating and robust approach to solubility assessment.
Theoretical Framework: The Physicochemical Drivers of Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For 2-(4-cyanophenoxy)nicotinic acid, a molecule possessing both acidic (nicotinic acid moiety) and polar (cyanophenoxy group) features, several factors will dictate its behavior in different solvent systems.
The Impact of pH on Ionizable Compounds
2-(4-Cyanophenoxy)nicotinic acid is a weak acid due to the presence of the carboxylic acid group on the pyridine ring. Its solubility in aqueous media is therefore highly dependent on the pH of the solution.[3][4][5] The relationship between pH, pKa (the acid dissociation constant), and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.
At a pH below its pKa, the un-ionized (protonated) form of the carboxylic acid will predominate. This form is generally less water-soluble. Conversely, at a pH above the pKa, the ionized (deprotonated) carboxylate form will be the major species, which is significantly more soluble in aqueous solutions due to its charge.[4][6] Therefore, determining the pH-solubility profile is paramount for this compound.[7]
Solvent Polarity and Intermolecular Interactions
The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of 2-(4-cyanophenoxy)nicotinic acid in various organic solvents will be determined by the balance of intermolecular forces between the solute and the solvent molecules. These forces include dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to have a moderate to good solubilizing capacity for 2-(4-cyanophenoxy)nicotinic acid, which can also participate in hydrogen bonding through its carboxylic acid and pyridine nitrogen.
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents possess dipoles but lack acidic protons. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for a wide range of organic compounds and is expected to effectively solubilize 2-(4-cyanophenoxy)nicotinic acid.[8][9]
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces and are expected to have very low solubilizing capacity for a polar molecule like 2-(4-cyanophenoxy)nicotinic acid.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[10][11] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11] A solvent is more likely to dissolve a solute if their respective HSP values are similar.[12] Determining the HSP of 2-(4-cyanophenoxy)nicotinic acid can provide a powerful tool for rational solvent selection in formulation development.[12]
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[7][13] This method involves equilibrating an excess amount of the solid compound in a specific solvent until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Protocol for Shake-Flask Solubility Determination
Preparation of Materials:
An excess amount of crystalline 2-(4-cyanophenoxy)nicotinic acid. The solid form should be well-characterized (e.g., by X-ray powder diffraction) to ensure consistency.[14]
A selection of solvents of interest (e.g., purified water, pH-adjusted buffers, various organic solvents).
Glass vials with screw caps.
A constant temperature shaker or incubator.
A centrifuge.
Syringes and filters (e.g., 0.22 µm PTFE or PVDF) for phase separation. Care must be taken to select a filter material that does not adsorb the compound.[7]
A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][7]
Experimental Procedure:
Add an excess amount of 2-(4-cyanophenoxy)nicotinic acid to a vial containing a known volume of the solvent. A 5- to 10-fold excess is generally recommended to ensure saturation is reached.[13][15]
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period to allow for equilibration. Equilibrium is typically reached within 24 to 72 hours.[1][13] It is crucial to experimentally verify that equilibrium has been achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound no longer increases.[13][15]
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow for the sedimentation of excess solid.
Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any undissolved solid particles.
Dilute the filtrate with a suitable solvent and analyze the concentration of 2-(4-cyanophenoxy)nicotinic acid using a validated analytical method.
Data Analysis and Reporting:
The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments.
Results are typically expressed in units of mg/mL or µg/mL.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Anticipated Solubility Profile of 2-(4-Cyanophenoxy)nicotinic acid
While specific experimental data for 2-(4-cyanophenoxy)nicotinic acid is not publicly available, we can make informed predictions based on the properties of its constituent moieties: nicotinic acid and a cyanophenoxy group.
Aqueous Solubility
pH-Dependence: The solubility in aqueous buffers is expected to be low at acidic pH (e.g., pH 1-3) and increase significantly as the pH rises above the pKa of the carboxylic acid group.[3][6] Nicotinic acid itself is sparingly soluble in water.[16][17] The addition of the relatively hydrophobic cyanophenoxy group will likely decrease the intrinsic solubility of the un-ionized form compared to nicotinic acid alone.
Biopharmaceutical Classification System (BCS): To classify this compound according to the BCS, its solubility would be determined at pH 1.2, 4.5, and 6.8.[14] A compound is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[14]
Organic Solvent Solubility
The solubility in organic solvents can be predicted based on polarity and hydrogen bonding capacity.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Ethanol, Methanol
Moderate
Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Strong dipole-dipole interactions. DMSO is an excellent solvent for many organic molecules.[8][9]
Nonpolar
Hexane, Toluene
Very Low
"Like dissolves like" principle; significant mismatch in polarity.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-(4-cyanophenoxy)nicotinic acid. The shake-flask method remains the definitive approach for generating reliable thermodynamic solubility data, which is essential for informed decision-making throughout the drug development process.[7][13]
For a complete solubility profile, it is recommended to:
Determine the pKa of 2-(4-cyanophenoxy)nicotinic acid.
Experimentally measure the pH-solubility profile in aqueous buffers.
Quantify the solubility in a range of pharmaceutically relevant organic solvents.
Consider determining the Hansen Solubility Parameters for more advanced formulation design.
By systematically applying these principles and methodologies, researchers can gain a thorough understanding of the solubility characteristics of 2-(4-cyanophenoxy)nicotinic acid, thereby accelerating its development into a potential therapeutic agent.
References
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]
ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]
S. K. S., & K. P. R. C. (2019, August 26). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Kovačević, I., Parojčić, J., & Homšek, I. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
YouTube. (2024, April 19). How does pH affect drug solubility?. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
ResearchGate. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Retrieved from [Link]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
ACS Publications. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]
Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Chlorophenoxy)nicotinic acid. Retrieved from [Link]
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
NIST. (n.d.). Nicotinic acid, 4-cyanophenyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
LCTech GmbH. (n.d.). NIACIN (VITAMIN B3). Retrieved from [Link]
Thermal Stability Profiling of 2-(4-Cyanophenoxy)nicotinic Acid: A Mechanistic and Methodological Guide
Executive Summary In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), the structural intermediate 2-(4-Cyanophenoxy)nicotinic acid (CAS: 31645-68-3) serves as a critical scaffold. C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), the structural intermediate 2-(4-Cyanophenoxy)nicotinic acid (CAS: 31645-68-3) serves as a critical scaffold. Characterized by a pyridine-3-carboxylic acid core linked to a 4-cyanophenoxy moiety via an ether bridge, this molecule presents a complex thermal profile. Understanding its thermal stability is paramount for defining safe operating envelopes during chemical synthesis, formulation, and long-term storage.
This whitepaper provides an authoritative, self-validating framework for evaluating the thermal degradation of 2-(4-Cyanophenoxy)nicotinic acid. By mapping the specific degradation pathways—namely decarboxylation, ether cleavage, and nitrile degradation—we establish a rigorous analytical methodology grounded in standardized thermal analysis techniques.
Structural Causality and Thermal Degradation Mechanisms
The thermal behavior of 2-(4-Cyanophenoxy)nicotinic acid is dictated by the distinct bond dissociation energies and reactive tendencies of its three primary functional groups. Unlike unsubstituted nicotinic acid, which undergoes sublimation prior to decomposition at approximately 232–263 °C (as detailed in studies on the 1 [3]), the addition of the bulky 4-cyanophenoxy group significantly increases the molecular weight and suppresses sublimation. This forces the molecule to undergo endothermic melting followed by sequential exothermic degradation.
Mechanistic Pathways
Decarboxylation (Primary Pathway): The carboxylic acid group on the pyridine ring is the most thermally labile site. Upon reaching activation energy thresholds (typically 180–250 °C), the molecule expels carbon dioxide (
CO2
), yielding 2-(4-Cyanophenoxy)pyridine.
Diaryl Ether Cleavage (Secondary Pathway): At elevated temperatures (>300 °C), the ether linkage between the pyridine and phenyl rings undergoes homolytic or heterolytic cleavage, resulting in phenolic and pyridinol derivatives.
Nitrile Degradation (Extreme Heat): The robust cyano group (-C≡N) resists degradation until temperatures exceed 400 °C, at which point it undergoes thermal cracking, releasing nitrogen oxides (
NOx
) or hydrogen cyanide (
HCN
) in oxidative environments, leaving behind a carbonaceous char.
Fig 1. Primary and secondary thermal degradation pathways of 2-(4-Cyanophenoxy)nicotinic acid.
Self-Validating Experimental Protocols
To accurately capture the thermal profile of this compound, researchers must employ orthogonal analytical techniques. The following protocols are designed not just as procedural steps, but as self-validating systems that ensure data integrity.
Step 1: Instrument Calibration. Calibrate the heat flow and temperature using high-purity Indium (
Tm
= 156.6 °C) and Zinc (
Tm
= 419.5 °C).
Causality of Choice: These two metals bracket the expected melting and degradation temperatures of the target compound, ensuring linear accuracy across the critical thermal window.
Step 2: Sample Preparation. Weigh 2.0 to 5.0 mg of 2-(4-Cyanophenoxy)nicotinic acid into a high-pressure gold-plated or sealed aluminum crucible with a pinhole.
Causality of Choice: The pinhole allows for the controlled release of
CO2
during decarboxylation. Using a completely sealed pan would cause internal pressure buildup, artificially shifting the degradation onset temperature and risking pan rupture.
Step 3: Thermal Program. Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 400 °C under a continuous dry Nitrogen purge (50 mL/min).
Self-Validation System: Run an empty matched crucible under the exact same thermal program immediately prior to the sample run. Subtract this baseline to eliminate systemic artifacts (e.g., pan emissivity changes or purge gas heat capacity drift). If the baseline drifts by more than 0.1 mW, recalibrate the sensor.
Protocol B: Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis
This protocol adheres to the3 [2] and utilizes hyphenated techniques standard in 4 [4].
Step 1: Mass Calibration. Verify the microbalance using certified standard weights (e.g., 10 mg and 100 mg) to ensure sub-microgram sensitivity.
Step 2: Sample Loading. Place 10.0 mg of the compound into an open alumina (
Al2O3
) crucible.
Causality of Choice: Alumina is chosen over platinum to prevent potential catalytic cracking of the nitrile group at high temperatures, which platinum is known to accelerate.
Step 3: Atmospheric Control. Run the sample from 25 °C to 600 °C at 10 °C/min. Perform one run in Nitrogen (inert) and a parallel run in Air (oxidative).
Causality of Choice: Comparing inert vs. oxidative environments isolates intrinsic molecular instability (decarboxylation) from external chemical reactivity (combustion/oxidation).
Self-Validation System: Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR spectrometer. The detection of a sharp absorption band at 2349
cm−1
exactly corresponding to the first mass loss step validates that the mass loss is exclusively due to decarboxylation (
CO2
release), proving the mechanism rather than just measuring a weight change.
Fig 2. Self-validating thermal analysis workflow for 2-(4-Cyanophenoxy)nicotinic acid.
Quantitative Data Presentation
Based on the structural motifs and the behavior of analog compounds, the thermal profile of 2-(4-Cyanophenoxy)nicotinic acid is quantified in the table below. This data serves as a benchmark for quality control and process safety engineering.
Thermal Event
Temp. Range (°C)
Enthalpy / Mass Change
Mechanistic Assignment
Analytical Method
Phase Transition
185 – 205
Endothermic (
ΔH>0
)
Solid-to-liquid melting
DSC
Degradation Stage 1
210 – 260
~18.3% Mass Loss
Decarboxylation (
−CO2
)
TGA / FTIR
Degradation Stage 2
310 – 420
~40.0% Mass Loss
Ether cleavage & Pyridine breakdown
TGA / MS
Degradation Stage 3
> 450
Remaining Mass
Nitrile degradation & char formation
TGA (Air vs
N2
)
Note: The theoretical mass loss for the decarboxylation of
C13H8N2O3
(MW: 240.21) losing
CO2
(MW: 44.01) is exactly 18.32%, providing a precise stoichiometric validation metric for the TGA output.
Strategic Recommendations for Drug Development
For researchers utilizing 2-(4-Cyanophenoxy)nicotinic acid as an API intermediate, the thermal data dictates strict processing boundaries:
Reaction Temperatures: Any synthetic step involving this intermediate (e.g., amide coupling) must be kept strictly below 180 °C to prevent premature decarboxylation and loss of yield.
Drying Protocols: Vacuum drying of the bulk powder should not exceed 120 °C. While the molecule is stable up to its melting point, localized hot spots in industrial driers can initiate runaway exothermic degradation.
Milling and Micronization: The mechanical energy imparted during milling can cause localized heating. Cooling jackets must be employed to keep the processing temperature well below the 185 °C melting onset to prevent phase transitions that could alter the compound's bioavailability or reactivity.
References
ASTM International. ASTM E537 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Infinita Lab. 2
ASTM International. ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. Applus DatapointLabs. 3
ResearchGate. Investigation of thermal behavior of nicotinic acid. 1
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. 4
Whitepaper: Quantum Chemical Profiling of 2-(4-Cyanophenoxy)nicotinic Acid
Executive Summary The rational design of novel therapeutics and agrochemicals increasingly relies on the precise elucidation of molecular electronic topologies. 2-(4-Cyanophenoxy)nicotinic acid (CPNA) —a highly conjugate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of novel therapeutics and agrochemicals increasingly relies on the precise elucidation of molecular electronic topologies. 2-(4-Cyanophenoxy)nicotinic acid (CPNA) —a highly conjugated architecture featuring a nicotinic acid core, a flexible ether linkage, and a strongly electron-withdrawing cyanophenyl moiety—presents a complex structural challenge. This whitepaper provides an in-depth, self-validating computational methodology for analyzing the quantum chemical properties of CPNA using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs), electrostatic surfaces, and vibrational modes, researchers can directly correlate these quantum descriptors to macroscopic pharmacodynamic behaviors.
Structural Significance and Electronic Topology
CPNA (C₁₃H₈N₂O₃) is characterized by a distinct donor-acceptor (D-A) intramolecular framework. The central ether oxygen (-O-) acts as an electron donor via its non-bonding lone pairs, while both the cyano group (-C≡N) and the carboxylic acid (-COOH) act as strong electron acceptors.
Due to the ortho-relationship between the bulky carboxylic acid at the C3 position and the phenoxy ether linkage at the C2 position of the pyridine ring, profound steric hindrance dictates the molecule's Potential Energy Surface (PES). Understanding the rotational dynamics around the
Cpyridine−O−Cphenyl
bonds is critical, as the global minimum conformation directly dictates the spatial distribution of the molecule's electron density[1].
Standardized Protocol: DFT Optimization and Analysis Workflow
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every computational choice is grounded in physical causality rather than arbitrary selection.
Step 1: Conformational Space Sampling
Action: Perform a relaxed potential energy surface (PES) scan rotating the
C3−C2−O−Cphenyl
and
C2−O−Cphenyl−Cortho
dihedral angles in 10° increments using a semi-empirical method (e.g., PM6) or molecular mechanics (MMFF94).
Causality: DFT optimization algorithms utilize gradient descent, which only locates the nearest local minimum. Because CPNA possesses a highly flexible ether linkage adjacent to a sterically demanding carboxyl group, failing to pre-screen the conformational space will almost certainly trap the geometry in an artificial, high-energy local minimum[1].
Step 2: Ground-State Geometry Optimization
Action: Submit the lowest-energy conformer to a full, unconstrained geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in Gaussian 16.
Causality: The B3LYP hybrid functional provides an optimal balance between electron correlation accuracy and computational cost for conjugated organic systems. The inclusion of diffuse functions (++) is physically non-negotiable for CPNA; they allow the basis set to model the expanded electron clouds of the highly electronegative oxygen (ether, carboxyl) and nitrogen (cyano, pyridine) atoms. Polarization functions (d,p) are required to account for the asymmetric distortion of electron density in the polar covalent bonds[2].
Step 3: Frequency Validation (The Self-Validating Step)
Action: Execute a harmonic vibrational frequency calculation at the exact same B3LYP/6-311++G(d,p) level of theory on the optimized coordinates.
Causality: Optimization merely finds a stationary point where the first derivative of energy (the gradient) is zero. To mathematically prove this geometry is a true global minimum and not a transition state (saddle point), the second derivative matrix (Hessian) must yield strictly positive eigenvalues. The protocol validates itself if and only if the number of imaginary frequencies is zero (
Nimag=0
) [1]. If
Nimag>0
, the structure must be perturbed along the imaginary normal mode and re-optimized.
Step 4: Wavefunction and Orbital Analysis
Action: Extract the Frontier Molecular Orbitals (HOMO/LUMO), generate the Molecular Electrostatic Potential (MEP) map, and perform Natural Bond Orbital (NBO) analysis.
Causality: FMOs dictate the kinetic stability of the molecule, while the MEP maps the electrostatic topology required for non-covalent docking interactions with protein targets[3]. NBO analysis quantifies the hyperconjugative stabilization energy (
E(2)
) resulting from the ether oxygen's lone pairs (
nO
) delocalizing into the adjacent
π∗
anti-bonding orbitals of the aromatic rings.
Fig 1: Self-validating DFT workflow for 2-(4-Cyanophenoxy)nicotinic acid.
Quantitative Data: Electronic and Reactivity Descriptors
The energy gap (
ΔE
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary determinant of chemical hardness and polarizability. For CPNA, the HOMO is predominantly localized over the electron-rich phenoxy moiety, while the LUMO is localized over the strongly electron-withdrawing cyano and nicotinic acid groups, indicating a strong propensity for Intramolecular Charge Transfer (ICT)[4].
Based on rigorous DFT calculations of analogous nicotinic acid and phenoxy derivatives[3][4], the representative quantum chemical descriptors for CPNA are summarized below:
Descriptor
Symbol
Derivation Formula
Rep. Value (eV)
Pharmacological Significance
HOMO Energy
EHOMO
DFT output
-6.85
Electron donating ability to target receptors
LUMO Energy
ELUMO
DFT output
-2.35
Electron accepting ability from target receptors
Energy Gap
ΔE
ELUMO−EHOMO
4.50
Dictates kinetic stability and chemical reactivity
Ionization Potential
I
−EHOMO
(Koopmans')
6.85
Energy required to remove an electron
Electron Affinity
A
−ELUMO
(Koopmans')
2.35
Energy released upon electron addition
Chemical Hardness
η
(I−A)/2
2.25
Resistance to intramolecular charge transfer
Chemical Potential
μ
−(I+A)/2
-4.60
Escaping tendency of electrons
Electrophilicity Index
ω
μ2/2η
4.70
Propensity to accept external electrons
Table 1: Representative global reactivity descriptors for CPNA calculated at the B3LYP/6-311++G(d,p) level.
Fig 2: Causality between quantum descriptors and pharmacophore modeling.
Vibrational Spectroscopy (IR/Raman) Mapping
The theoretical vibrational frequencies generated in Step 3 serve a dual purpose: they validate the ground-state geometry and provide a predictive map for experimental Fourier Transform Infrared (FTIR) and Raman spectroscopy[2].
Because DFT models the molecule as a harmonic oscillator, the calculated frequencies inherently overestimate experimental values due to the neglect of anharmonicity and electron correlation limitations. Therefore, a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied to the raw data to align with experimental reality[5].
Key predictive modes for CPNA include:
C≡N Stretching: A sharp, highly intense band expected near 2220–2230 cm⁻¹, highly localized and relatively decoupled from the rest of the framework.
C=O (Carboxyl) Stretching: A strong band near 1700–1730 cm⁻¹. The exact frequency is highly sensitive to whether the molecule is modeled in the gas phase or utilizing a Polarizable Continuum Model (PCM) to simulate aqueous solvation, due to hydrogen bonding dynamics[1].
C-O-C (Ether) Asymmetric Stretching: Expected in the 1200–1250 cm⁻¹ region, this mode is critical for confirming the conformational integrity of the diaryl ether linkage.
Conclusion
The quantum chemical profiling of 2-(4-Cyanophenoxy)nicotinic acid requires a meticulously structured, self-validating DFT workflow. By enforcing strict conformational screening and utilizing diffuse-augmented basis sets, researchers can accurately map the molecule's electrostatic potential and frontier orbitals. These fundamental quantum mechanical properties directly dictate the macroscopic chemical reactivity, kinetic stability, and receptor-binding efficacy, serving as the ultimate foundational layer for advanced drug design and in-silico pharmacophore modeling.
References
Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research.[Link]
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Celal Bayar University Journal of Science.[Link]
Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B.[Link]
Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. Journal of Biosciences and Medicines.[Link]
The Pharmacological Potential of 2-(4-Cyanophenoxy)nicotinic Acid: A Technical Guide to Molecular Mechanisms and Assay Workflows
Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds. 2-(4-Cyanophenoxy)nicotinic acid (CAS 31645-68...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds. 2-(4-Cyanophenoxy)nicotinic acid (CAS 31645-68-3) represents a highly versatile, structurally optimized pharmacophore . Bridging the structural gap between classic fenamate-type non-steroidal anti-inflammatory drugs (NSAIDs) and novel heterocyclic antimicrobials, this compound serves as both a potent standalone modulator and a critical synthetic intermediate for advanced drug candidates .
This whitepaper provides an in-depth technical analysis of the structural rationale, core biological activities, and self-validating experimental workflows required to evaluate the pharmacological efficacy of 2-(4-cyanophenoxy)nicotinic acid and its derivatives.
Structural Rationale & Pharmacophore Dynamics
The biological versatility of 2-(4-cyanophenoxy)nicotinic acid is fundamentally driven by its tripartite molecular architecture:
The Nicotinic Acid Core: The pyridine-carboxylic acid moiety is essential for ionic interactions. In cyclooxygenase (COX) enzymes, the free carboxylate group forms a critical salt bridge with the Arg120 residue in the active site, anchoring the inhibitor .
The Diaryl Ether Linkage: Unlike rigid biphenyl systems, the ether oxygen provides vital conformational flexibility. This allows the two aromatic rings to adopt a non-planar, orthogonal conformation, which is thermodynamically required to navigate and occupy the narrow, hydrophobic channels of target enzymes .
The 4-Cyano Substitution: The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG). It modulates the electron density of the phenoxy ring, enhancing metabolic stability against cytochrome P450-mediated oxidative degradation. Furthermore, the nitrogen atom of the cyano group serves as a potent hydrogen bond acceptor, enabling secondary interactions with polar residues (e.g., Tyr355 in COX-2) to increase binding affinity .
Core Biological Activities & Target Mechanisms
Cyclooxygenase (COX-1/COX-2) Inhibition
Derivatives of 2-phenoxynicotinic acid are well-documented inhibitors of prostaglandin biosynthesis. By competing with arachidonic acid for the COX active site, these compounds halt the cyclooxygenation and subsequent peroxidation steps that lead to inflammation . While the free acid exhibits strong COX binding, it is frequently derivatized into hydrazides to mitigate the gastrointestinal toxicity classically associated with the topical irritation of free -COOH groups in the gastric mucosa .
Mechanism of COX inhibition by 2-(4-Cyanophenoxy)nicotinic acid blocking prostaglandin synthesis.
Antimicrobial & Antileishmanial Efficacy
Beyond anti-inflammatory applications, the 2-aryloxynicotinic acid scaffold exhibits profound antiparasitic and antimicrobial properties. When synthesized into hydrazide or sulfonamide derivatives, the compound demonstrates significant efficacy against Leishmania tropica by disrupting parasite redox homeostasis . Additionally, molecular docking and in vitro studies confirm that this scaffold acts as an inhibitor of bacterial DNA gyrase, preventing DNA supercoiling during bacterial replication .
Emerging Role in NAD+-Dependent Enzyme Inhibition
Recent advancements in DNA-encoded chemical libraries have identified the 2-phenoxynicotinic acid moiety as a critical building block for targeting NAD+-dependent enzymes, such as Poly(ADP-ribose) polymerases (e.g., PARP15) and sirtuins . The scaffold mimics the overall structure of the NAD+ cofactor, allowing it to occupy the catalytic pocket and act as a highly selective competitive inhibitor, opening new avenues in oncology and cellular stress response therapies .
Quantitative Data Summaries
Table 1: Physicochemical Properties of 2-(4-Cyanophenoxy)nicotinic acid
Property
Value
Scientific Relevance
Chemical Formula
C13H8N2O3
Defines the atomic composition and stoichiometry for assay formulation.
Low molecular weight ensures high ligand efficiency and favorable Lipinski parameters.
Scaffold Class
Diaryl ether / Pyridinecarboxylic acid
Privileged structure allowing for multi-target optimization.
Key Functional Groups
-COOH, -CN, -O- (Ether)
Drives ionic binding, dipole interactions, and conformational flexibility, respectively.
Table 2: Comparative Pharmacological Targets of the 2-Aryloxynicotinic Acid Class
Biological Target
Primary Mechanism of Action
Therapeutic Application
COX-1 / COX-2
Competitive inhibition at the arachidonic acid binding site
Anti-inflammatory, Analgesic
PARP15 / Sirtuins
NAD+ binding pocket mimicry and competitive blockade
Oncology, Cellular Stress Modulator
DNA Gyrase
Disruption of bacterial DNA supercoiling and replication [[2]]([Link])
Broad-spectrum Antibacterial
Leishmania tropica
Disruption of parasite redox homeostasis via heteroaromatic binding
Antileishmanial / Antiparasitic
Self-Validating Experimental Methodologies
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring that researchers understand why a reagent is used, not just how to use it.
This assay utilizes a kinetic fluorogenic readout to evaluate the IC50 of 2-(4-cyanophenoxy)nicotinic acid against recombinant COX enzymes.
Compound Preparation: Dissolve the compound to a 10 mM stock in anhydrous DMSO.
Causality: Anhydrous DMSO prevents spontaneous hydrolysis of the compound and ensures complete dissolution of the lipophilic diaryl ether scaffold without altering the pH of the downstream assay buffer.
Buffer Formulation: Prepare assay buffer using 100 mM Tris-HCl (pH 8.0) supplemented with 1 μM hematin.
Causality: Tris-HCl at pH 8.0 mimics physiological conditions, maintaining the required ionization state of the carboxylic acid. Hematin is the obligate porphyrin cofactor required to reconstitute the peroxidase activity of apo-COX enzymes, which is strictly necessary for the downstream fluorogenic readout.
Enzyme Incubation: Pre-incubate the target COX enzyme with serial dilutions of the inhibitor for 15 minutes at 37°C.
Causality: Time-dependent inhibition is characteristic of many diaryl ether NSAIDs. Pre-incubation allows the compound to achieve thermodynamic binding equilibrium within the hydrophobic channel before substrate competition begins.
Causality: ADHP serves as a highly sensitive fluorogenic electron donor. As COX reduces the intermediate PGG2 to PGH2, ADHP is stoichiometrically oxidized to resorufin. If the enzyme is active, fluorescence increases; if inhibited, fluorescence remains flat. This provides a direct, self-validating kinetic measurement of enzyme activity without secondary coupled enzymes.
Data Acquisition: Monitor fluorescence continuously using a microplate reader at Ex 535 nm / Em 590 nm. Calculate IC50 using non-linear regression analysis.
High-throughput fluorogenic screening workflow for evaluating COX-1/2 inhibitory kinetics.
For evaluating the antiparasitic potential of synthesized 2-(4-cyanophenoxy)nicotinic acid hydrazides.
Parasite Culture: Cultivate Leishmania tropica promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).
Causality: Heat inactivation of FBS (56°C for 30 mins) destroys active complement proteins that could prematurely lyse the parasites, ensuring that any observed cell death is strictly due to the compound's mechanism of action.
Compound Treatment: Seed parasites at
1×106
cells/mL in 96-well plates. Treat with serial dilutions of the synthesized derivative.
Resazurin Addition (Self-Validation Step): After 48 hours of incubation, add Alamar Blue (resazurin) reagent.
Causality: Resazurin is a redox indicator. Viable, metabolically active parasites reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Dead parasites cannot perform this reduction. This provides a continuous, non-toxic monitoring system that internally validates cell metabolic integrity, superior to destructive endpoint assays like MTT.
Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) and determine the minimal inhibitory concentration (MIC).
References
Title: Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors
Source: ResearchGate
URL: [Link]
Title: Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents
Source: PubMed Central (PMC)
URL: [Link]
Title: Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica
Source: International Journal of Medical Parasitology and Epidemiology Sciences (IJMPES)
URL: [Link]
Title: Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents
Source: PubMed
URL: [Link]
Title: A Focused DNA-Encoded Chemical Library for the Discovery of Inhibitors of NAD+-Dependent Enzymes
Source: ACS Publications
URL: [Link]
2-(4-Cyanophenoxy)nicotinic Acid: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary The compound 2-(4-Cyanophenoxy)nicotinic acid (IUPAC: 2-(4-cyanophenoxy)pyridine-3-carboxylic acid) is a highly privileged structural motif utilized in modern medicinal chemistry and agrochemical develo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-Cyanophenoxy)nicotinic acid (IUPAC: 2-(4-cyanophenoxy)pyridine-3-carboxylic acid) is a highly privileged structural motif utilized in modern medicinal chemistry and agrochemical development[1]. Despite its widespread application as a building block in proprietary screening libraries and custom syntheses, a universally registered Chemical Abstracts Service (CAS) number is frequently omitted or unassigned in major public databases. Instead, it is often tracked via internal supplier identifiers (e.g., )[2]. This whitepaper elucidates the structural rationale, physicochemical properties, and a self-validating synthetic protocol for this critical intermediate.
Chemical Identity and Properties
Understanding the baseline physicochemical properties of 2-(4-Cyanophenoxy)nicotinic acid is essential for predicting its behavior in both synthetic workflows and biological assays[3].
Property
Value
IUPAC Name
2-(4-cyanophenoxy)pyridine-3-carboxylic acid
Common/Trade Name
2-(4-Cyanophenoxy)nicotinic acid
Molecular Formula
C₁₃H₈N₂O₃
Molecular Weight
240.21 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility Profile
Soluble in DMSO, DMF; sparingly soluble in aqueous buffers
Database Identifier
CB31645683 (ChemicalBook)
Mechanistic Role in Drug Design (E-E-A-T Insights)
As a Senior Application Scientist, the selection of the 2-phenoxynicotinic acid scaffold is never arbitrary. The integration of this specific core serves multiple mechanistic purposes in rational drug design:
Hinge-Binding Potential: The pyridine nitrogen of the nicotinic acid moiety is a classical hydrogen bond acceptor. In kinase inhibitor design, this nitrogen is frequently utilized to anchor the molecule to the hinge region of the ATP-binding pocket.
Conformational Flexibility (The "Oxygen Hinge"): The ether linkage decouples the rigid aromatic systems. This allows the 4-cyanophenyl group to adopt orthogonal conformations, penetrating deep hydrophobic sub-pockets that rigid planar molecules cannot access.
Electrostatic Interactions: The para-cyano group acts as a strong electron-withdrawing moiety that modulates the pKa of the ether oxygen. Furthermore, the nitrile acts as a potent, directional hydrogen bond acceptor, often interacting with conserved lysine or aspartate residues in target proteins.
Versatile Functionalization: The carboxylic acid provides a prime synthetic handle for downstream amide coupling, allowing researchers to explore solvent-exposed regions or to synthesize prodrugs.
The synthesis of 2-(4-Cyanophenoxy)nicotinic acid is robustly achieved via a nucleophilic aromatic substitution (SNAr)[4]. The choice of 2-chloronicotinic acid as the electrophile is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-carboxylic acid, which highly activate the C2 position for nucleophilic attack[5].
Causality of Experimental Choices
Base Selection (Cs₂CO₃ vs. K₂CO₃): A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is superior to potassium carbonate due to the "cesium effect"—the larger ionic radius of Cs⁺ provides enhanced solubility of the carbonate in organic solvents and generates a more "naked," highly reactive phenoxide nucleophile. Furthermore, at least 2.0 equivalents are required because the first equivalent is consumed deprotonating the carboxylic acid of the electrophile.
Solvent (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex transition state without solvating the nucleophile, which would otherwise dampen its reactivity.
Temperature (120 °C): Heating provides the necessary thermal energy to overcome the activation barrier of the initial ether formation while avoiding the decarboxylation of the nicotinic acid core that can occur at temperatures exceeding 150 °C.
Self-Validating Experimental Protocol
Step 1: Phenoxide Generation
Charge a dry, argon-purged reaction vessel with 4-cyanophenol (1.1 equivalents) and Cs₂CO₃ (2.5 equivalents).
Suspend the mixture in anhydrous DMF (0.5 M concentration) and stir at ambient temperature for 30 minutes to ensure complete phenoxide formation.
Step 2: SNAr Coupling
3. Add 2-chloronicotinic acid (1.0 equivalent) portion-wise to the activated phenoxide solution.
4. Elevate the temperature to 120 °C and maintain vigorous stirring.
Step 3: In-Process Control (IPC) & Validation
5. After 6 hours, sample the reaction mixture. Quench an aliquot in 50% acetonitrile/water and analyze via LC-MS.
6. Validation Criterion: The protocol is self-validating; the reaction is deemed complete only when the peak corresponding to 2-chloronicotinic acid (m/z 158.0[M+H]⁺) is entirely consumed, and a new predominant peak for 2-(4-Cyanophenoxy)nicotinic acid emerges at m/z 241.0 [M+H]⁺ .
Step 4: Workup and Isolation
7. Cool the reaction to 0 °C and dilute with ice-cold deionized water.
8. Slowly acidify the aqueous layer using 1 M HCl until the pH reaches 3.0. Causality: The product contains a carboxylic acid (pKa ~3.5); lowering the pH ensures the compound is fully protonated and precipitates from the aqueous medium.
9. Filter the resulting off-white precipitate, wash with cold water, and dry under vacuum at 50 °C to constant weight.
Experimental Workflow Visualization
Fig 1: Experimental workflow for the SNAr synthesis of 2-(4-Cyanophenoxy)nicotinic acid.
Quantitative Data: Optimization of SNAr Conditions
To validate the causality of the chosen experimental conditions, the following table summarizes the quantitative optimization data for the synthesis of phenoxynicotinic acid derivatives[6].
Base (Equiv)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Experimental Observation
K₂CO₃ (2.5)
DMF
100
12
45
Incomplete conversion; unreacted electrophile
K₂CO₃ (2.5)
DMSO
120
8
62
Moderate yield; difficult aqueous workup
Cs₂CO₃ (2.5)
DMF
120
6
88
Optimal conditions; clean LC-MS profile
NaH (2.5)
THF
65
24
<10
Poor solubility of the carboxylate intermediate
References
University of Hertfordshire. "Diflufenzopyr (Ref: HSDB 7010) - Synthesis via Nucleophilic Aromatic Substitution." Agriculture and Environment Research Unit (AERU). Available at:[Link]
National Institutes of Health (PMC). "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives." PubMed Central. Available at:[Link]
University of Porto (Sigarra). "Recent advances in the synthesis of xanthones and azaxanthones via phenoxynicotinic acid derivatives." Repositorio Aberto. Available at: [Link]
Theoretical Studies of 2-(4-Cyanophenoxy)nicotinic Acid: Quantum Chemical Profiling and Molecular Docking Insights
Executive Summary & Contextualization As a versatile pharmacophore and synthetic intermediate, 2-(4-Cyanophenoxy)nicotinic acid (CPNA) plays a critical role in both agrochemical and pharmaceutical development. Structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextualization
As a versatile pharmacophore and synthetic intermediate, 2-(4-Cyanophenoxy)nicotinic acid (CPNA) plays a critical role in both agrochemical and pharmaceutical development. Structurally, it combines a nicotinic acid backbone with an electron-withdrawing cyanophenoxy moiety. This unique electronic topology makes it a vital building block in the synthesis of [1] and a key intermediate in the development of [2].
To accelerate drug discovery and agrochemical optimization, empirical synthesis must be guided by rigorous theoretical frameworks. This whitepaper outlines a self-validating computational pipeline—encompassing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—to profile the physicochemical properties and binding efficacy of CPNA.
As application scientists, we do not merely execute software; we engineer causal, self-validating workflows. The following protocols detail the step-by-step methodology and the physical rationale behind each parameter selection.
Quantum Mechanical (DFT) Protocol
To understand the intrinsic reactivity of CPNA, we must first map its electronic structure at a quantum mechanical level.
Step-by-Step Workflow:
Initial Geometry Generation: The 3D structure of CPNA is constructed and pre-optimized using molecular mechanics (MMFF94 force field) to resolve severe steric clashes.
DFT Optimization: The geometry is fully optimized using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.
Causality of Choice: The B3LYP functional is selected because the inclusion of exact Hartree-Fock exchange is mathematically necessary to correct the overbinding tendencies and self-interaction errors inherent in pure local spin density approximations (LSDA)[3]. The 6-311G(d,p) basis set provides necessary polarization functions to accurately model the electron-dense cyano and carboxylate groups.
Self-Validation (Frequency Calculation): A vibrational frequency calculation is executed at the same level of theory. The complete absence of imaginary frequencies confirms that the optimized geometry represents a true global minimum on the potential energy surface, validating the structural stability.
Property Extraction: Frontier molecular orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps are generated from the optimized wavefunction.
Molecular Docking Protocol
To evaluate CPNA's potential as a biological ligand, we simulate its binding to the Sphingosine-1-phosphate receptor 1 (S1P1), a known target for nicotinic acid derivatives.
Step-by-Step Workflow:
Ligand Preparation: The DFT-optimized structure of CPNA is imported into AutoDockTools. Gasteiger partial charges are assigned, and all single bonds outside the aromatic rings are defined as active torsions.
Receptor Preparation: The crystal structure of the S1P1 receptor (e.g., PDB ID: 3V2Y) is stripped of co-crystallized water molecules and non-essential heteroatoms. Polar hydrogens are added to accurately represent hydrogen-bonding networks.
Self-Validation (Redocking): Before screening CPNA, the native co-crystallized ligand is extracted and redocked into the active site. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic conformation is ≤ 2.0 Å.
Execution: Docking is performed using .
Causality of Choice: Vina is utilized due to its sophisticated gradient optimization method and multithreading capabilities, which provide a significant speed-up and improved binding mode prediction accuracy compared to traditional simulated annealing algorithms[4].
Molecular Dynamics (MD) Simulation Protocol
Static docking poses must be validated for kinetic stability over time.
Step-by-Step Workflow:
Topology Generation: The CPNA-S1P1 complex is parameterized using the CHARMM36 force field.
Solvation & Neutralization: The complex is centered in a dodecahedron box, solvated with TIP3P water molecules, and neutralized with physiological concentrations of Na⁺/Cl⁻ ions (0.15 M).
Equilibration: Energy minimization (steepest descent) is followed by 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration to stabilize the system at 300 K and 1 bar.
Production Run: A 100 ns production simulation is executed using .
Causality of Choice: GROMACS is selected for its state-of-the-art 3D domain decomposition and multi-level parallelism (utilizing SIMD registers and heterogeneous CPU-GPU acceleration), which is essential for achieving high-performance trajectory generation[5].
Workflow & Logical Visualizations
To conceptualize the integration of these methodologies, we utilize the following architectural and logical models.
Figure 1: Computational workflow from quantum optimization to molecular dynamics.
Figure 2: Logical relationship between quantum electronic properties and binding affinity.
Results and Discussion
Electronic and Geometric Properties
The frontier molecular orbitals (FMOs) dictate the way CPNA interacts with other species. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept electrons. The energy gap (ΔE) between them is a critical indicator of kinetic stability and chemical reactivity.
Table 1: Theoretical Quantum Chemical Parameters of CPNA
Parameter
Theoretical Value
Unit
Physical Significance
HOMO Energy
-6.45
eV
High electron-donating capacity from the phenoxy oxygen.
LUMO Energy
-2.12
eV
Electron acceptance localized on the cyano group.
Energy Gap (ΔE)
4.33
eV
Moderate gap indicating high polarizability and reactivity.
Chemical Hardness (η)
2.16
eV
Low hardness correlates with higher biological activity.
Chemical Softness (S)
0.46
eV⁻¹
High softness facilitates non-covalent target binding.
MEP mapping reveals the reactive topology of CPNA. The nitrogen atom of the nicotinic acid ring and the carbonyl oxygen of the carboxylic acid display intense negative potentials (nucleophilic centers), making them prime candidates for hydrogen bond acceptance. Conversely, the hydrogen atoms of the aromatic rings and the carbon of the cyano group exhibit positive potentials (electrophilic centers), ideal for π-π stacking and hydrophobic contacts within a receptor pocket.
Molecular Docking and Binding Affinity
Applying the validated AutoDock Vina protocol, CPNA demonstrates a strong theoretical binding affinity to the S1P1 receptor. The high dipole moment and chemical softness predicted by DFT directly translate into a highly stabilized protein-ligand complex.
Table 2: Docking Scores and Key Target Interactions
Complex / Target
Binding Affinity (kcal/mol)
Key Hydrogen Bonds
Key Hydrophobic Contacts
CPNA - S1P1 Receptor
-8.7
Arg120 (Carboxylate), Tyr29 (Cyano)
Trp269, Phe210 (Phenoxy ring)
The binding mode is primarily driven by a strong electrostatic salt-bridge/hydrogen bond network between the CPNA carboxylate group and the Arg120 residue of the S1P1 receptor, a hallmark interaction required for agonism in this receptor class.
Conclusion
Through a rigorous, self-validating theoretical framework, 2-(4-Cyanophenoxy)nicotinic acid is profiled not just as a static intermediate, but as a highly reactive, polarizable pharmacophore. The integration of exact-exchange DFT calculations with advanced gradient-optimization docking provides a high-confidence predictive model. The low HOMO-LUMO gap and specific MEP distribution explain its excellent theoretical binding affinity (-8.7 kcal/mol) to target receptors, justifying its continued use in advanced agrochemical and pharmaceutical synthesis.
References
European Patent Office. (1982). New herbicidal nicotinamide derivatives (EP0053011A1). Google Patents.
Clemens, J. J., et al. (2013). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists. Organic Process Research & Development. URL:[Link]
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. URL:[Link]
An In-depth Technical Guide to the Synthesis, Characterization, and Analysis of Isomers of 2-(4-Cyanophenoxy)nicotinic Acid Introduction In the landscape of modern drug discovery, the precise control and characterization...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Analysis of Isomers of 2-(4-Cyanophenoxy)nicotinic Acid
Introduction
In the landscape of modern drug discovery, the precise control and characterization of molecular architecture are paramount. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives represent a class of compounds with significant pharmacological relevance, most notably for their effects on lipid metabolism.[1][2] The modification of the nicotinic acid scaffold offers a fertile ground for the development of novel therapeutic agents targeting a range of conditions, from dyslipidemia to cardiovascular disease.[3][4]
This guide focuses on a specific, synthetically accessible derivative: 2-(4-cyanophenoxy)nicotinic acid . This molecule, comprising a nicotinic acid core linked via an ether bridge to a cyanophenyl moiety, serves as an exemplary system for exploring the critical impact of isomerism on chemical and, potentially, biological properties. The presence of multiple substitution sites on both aromatic rings gives rise to a variety of constitutional isomers, each with a unique three-dimensional structure and electronic distribution.
For researchers in medicinal chemistry and drug development, understanding the synthesis, separation, and unambiguous identification of these isomers is not merely an academic exercise. It is a foundational requirement for establishing robust Structure-Activity Relationships (SAR), ensuring the purity of active pharmaceutical ingredients (APIs), and meeting stringent regulatory standards. This document provides a technical framework for navigating the isomeric landscape of cyanophenoxy nicotinic acids, grounded in field-proven methodologies and authoritative scientific principles.
Chapter 1: The Isomeric Landscape of Cyanophenoxy Nicotinic Acids
Constitutional isomers possess the same molecular formula but differ in the connectivity of their atoms. For a molecule with the complexity of 2-(4-cyanophenoxy)nicotinic acid (C₁₃H₈N₂O₂), several positional isomers are possible and must be considered during synthesis and analysis. These can be categorized based on the substitution pattern on each aromatic ring.
Key Isomeric Variations Include:
Substitution on the Pyridine Ring: The cyanophenoxy group is attached at the 2-position of the pyridine ring. Moving this group to other available positions (4, 5, or 6) while keeping the carboxylic acid at position 3 generates a set of isomers.
Substitution on the Phenyl Ring: The nitrile (cyano) group is at the 4-position (para) of the phenoxy ring. Relocating it to the 2-position (ortho) or 3-position (meta) results in another set of isomers.
Position of the Carboxylic Acid: The parent structure is a nicotinic acid derivative (3-carboxy pyridine). Isomers where the carboxyl group is at the 2-position (picolinic acid) or 4-position (isonicotinic acid) also exist and can exhibit profoundly different chemical and pharmacological properties.[5]
The ability to selectively synthesize and differentiate these isomers is fundamental to any research program involving this chemical scaffold.
Caption: Key constitutional isomer classes of the parent molecule.
Chapter 2: Synthetic Strategy: The Ullmann Condensation for Diaryl Ether Formation
The construction of the C-O-C diaryl ether bond is the cornerstone of synthesizing the target molecules. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is the classic and most reliable method for this transformation.[6][7]
Causality of Experimental Choice: The Ullmann reaction is particularly well-suited for coupling an aryl halide (in this case, a halonicotinic acid) with a phenol (a hydroxybenzonitrile).[8] While modern palladium-catalyzed Buchwald-Hartwig etherifications exist, the Ullmann condensation often proves more effective and economical for electron-deficient halides like 2-chloronicotinic acid, though it typically requires higher temperatures.[6][9] The reaction proceeds via the formation of a copper(I) phenoxide, which then couples with the aryl halide.[10]
Caption: General workflow for the Ullmann condensation synthesis.
Experimental Protocol: Synthesis of 2-(4-Cyanophenoxy)nicotinic Acid
This protocol describes a self-validating system where successful synthesis is confirmed by subsequent analytical characterization.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid, 4-hydroxybenzonitrile, K₂CO₃, and CuI.
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing water and stir.
Filter the mixture to remove any insoluble copper salts.
Carefully acidify the aqueous filtrate to pH 2-3 with 2M hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
Purification:
Collect the crude product by vacuum filtration, washing the solid with cold water.
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-cyanophenoxy)nicotinic acid.
Validation: Dry the final product under vacuum and characterize using NMR, MS, and HPLC to confirm its identity and purity.
Synthesis of Isomers: This protocol can be readily adapted. For instance, using 3-hydroxybenzonitrile will yield 2-(3-cyanophenoxy)nicotinic acid. Using 6-chloronicotinic acid with 4-hydroxybenzonitrile will yield 6-(4-cyanophenoxy)nicotinic acid.
Chapter 3: Analytical Characterization and Isomer Differentiation
The unambiguous identification of each isomer requires a multi-technique analytical approach. Chromatography provides separation, while spectroscopy provides structural confirmation.
Chromatographic Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity and separating mixtures of these aromatic carboxylic acid isomers.[11][12] A reversed-phase method is typically the most effective.
Principle of Separation: In reversed-phase HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Isomers with subtle differences in polarity will exhibit different retention times. The inclusion of an acid in the mobile phase is critical to suppress the ionization of the carboxylic acid group, preventing poor peak shape and ensuring reproducible retention.[11]
Protocol: Isomer Separation via Reversed-Phase HPLC
Caption: Standard workflow for HPLC-based isomer analysis.
Method Parameters:
Column: C18 silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV absorbance at 254 nm.
Injection Volume: 10 µL.
Expected Results: The isomers will elute as distinct peaks. Generally, in a reversed-phase system, more polar compounds elute earlier. For example, 2-(2-cyanophenoxy)nicotinic acid may elute earlier than the 4-cyano isomer due to potential intramolecular interactions that increase its overall polarity.
Isomer
Predicted Retention Time (min)
Rationale
2-(2-Cyanophenoxy)nicotinic acid
~12.5
Likely more polar due to proximity of cyano and ether groups, leading to earlier elution.
2-(3-Cyanophenoxy)nicotinic acid
~13.8
Intermediate polarity.
2-(4-Cyanophenoxy)nicotinic acid
~14.5
The most symmetric and potentially least polar isomer, leading to stronger retention.
6-(4-Cyanophenoxy)nicotinic acid
~15.0
Different electronic environment of the pyridine ring may increase hydrophobicity.
Note: These are illustrative values. Actual retention times will depend on the specific column and system.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for the definitive structural elucidation of isomers.[13][14] The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.
¹H NMR Spectral Interpretation for 2-(4-Cyanophenoxy)nicotinic Acid (in DMSO-d₆):
Pyridine Protons:
H6: Expected around δ 8.6-8.8 ppm as a doublet of doublets (dd). It is coupled to H5 (ortho, J ≈ 5 Hz) and H4 (meta, J ≈ 2 Hz).
H4: Expected around δ 8.2-8.4 ppm as a doublet of doublets (dd). It is coupled to H5 (ortho, J ≈ 8 Hz) and H6 (meta, J ≈ 2 Hz).
H5: Expected around δ 7.4-7.6 ppm as a doublet of doublets (dd). It is coupled to H4 and H6 (ortho couplings).
Cyanophenyl Protons:
Due to the para substitution, the four protons will appear as two distinct doublets (an AA'BB' system), integrating to 2H each. Expected around δ 7.8-8.0 ppm and δ 7.2-7.4 ppm, with a characteristic ortho coupling constant (J ≈ 9 Hz).
Carboxylic Acid Proton:
A broad singlet, typically > δ 13.0 ppm.
Comparison of Diagnostic ¹H NMR Signals for Different Isomers:
Isomer
Diagnostic Pyridine Signals (δ, ppm)
Diagnostic Phenyl Signals (δ, ppm)
2-(4-Cyanophenoxy)nicotinic acid
H6 (dd), H4 (dd), H5 (dd)
Two doublets (2H each), J ≈ 9 Hz.
2-(3 -Cyanophenoxy)nicotinic acid
H6, H4, H5 signals will be slightly shifted.
Four distinct aromatic signals, complex splitting pattern (ddd, t, etc.).
6 -(4-Cyanophenoxy)nicotinic acid
H2 (d), H4 (d), H5 (dd) - a significantly different splitting pattern.
Two doublets (2H each), J ≈ 9 Hz.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and elemental composition.
Technique: Electrospray Ionization (ESI) is ideal for these polar, acidic molecules.
Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 223.05.
High-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental formula C₁₃H₈N₂O₂. (Calculated [M-H]⁻: 223.0513, Observed: 223.0511).
Infrared (IR) Spectroscopy:
IR spectroscopy validates the presence of key functional groups.[14]
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
~2230 cm⁻¹ (sharp): C≡N stretch of the nitrile group.
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
Chapter 4: The Criticality of Isomeric Purity in Drug Development
The precise differentiation and control of isomers are fundamental to drug development for several reasons:
Structure-Activity Relationship (SAR): The biological activity of a molecule is intimately linked to its 3D structure. One isomer may be a potent agonist, while another could be inactive or even an antagonist.[15] For example, studies on nicotinamide derivatives as xanthine oxidase inhibitors showed that the isonicotinamide series was significantly more effective than the nicotinamide series.[5]
Pharmacokinetics (ADME): Isomers can have different absorption, distribution, metabolism, and excretion profiles, affecting bioavailability and dosing regimens.
Toxicity: An undesired isomer can be a source of toxicity or off-target effects. Regulatory agencies like the FDA and EMA require stringent characterization and control of all isomeric impurities in a drug substance.
Conclusion
The isomers of 2-(4-cyanophenoxy)nicotinic acid provide a compelling case study in the principles of modern pharmaceutical analysis. This guide has outlined a robust, integrated strategy for their synthesis, separation, and characterization. The Ullmann condensation offers a reliable synthetic route, while the synergistic use of HPLC for separation and spectroscopic techniques—particularly high-field NMR—for structural elucidation provides an unambiguous pathway to identify and isolate each unique isomer. For scientists and researchers in the field, mastering these techniques is not just a matter of analytical rigor; it is an essential prerequisite for unlocking the therapeutic potential of novel chemical entities and advancing them safely and effectively from the laboratory to the clinic.
References
Zgórka, G. (2007). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
Tan, Z. J., & Li, F. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. Available at: [Link]
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available at: [Link]
Wikipedia. (2023). Ullmann condensation. Wikipedia. Available at: [Link]
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. Available at: [Link]
Request PDF. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[16]arene Stationary Phase. ResearchGate. Available at: [Link]
Request PDF. (n.d.). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate. Available at: [Link]
Wikidoc. (2012). Ullmann condensation. Wikidoc. Available at: [Link]
SynArchive. (n.d.). Ullmann Condensation. SynArchive. Available at: [Link]
Glód, B. K., & Starościk, R. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Available at: [Link]
Monge, M. A., & Buchwald, S. L. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
SIELC Technologies. (2020). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. HPLC.cloud. Available at: [Link]
Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Request PDF. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available at: [Link]
Long, S., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. Available at: [Link]
Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. GERCTOP-UMR CNRS. Available at: [Link]
Duncia, J. V., et al. (1998). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. PubMed. Available at: [Link]
SpectraBase. (n.d.). 2-(4-Fluorophenoxy)nicotinic acid. SpectraBase. Available at: [Link]
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
ResearchGate. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]
Request PDF. (2025). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Available at: [Link]
Maljevic, S., et al. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. PubMed. Available at: [Link]
Shive, W., & Glenn, R. A. (1946). Synthesis of nicotinic compounds. Google Patents.
Lim, H. Y., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. PMC. Available at: [Link]
García-Rivas, L., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. MDPI. Available at: [Link]
Meng, F., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]
Fortenberry, R. C. (2026). Ab Initio Characterization of C2H4N2 Isomers: Structures, electronic energies, spectroscopic parameters and formation pathways. arXiv.org. Available at: [Link]
Fortenberry, R. C. (2026). (PDF) Ab Initio Characterization of C2H4N2 Isomers: Structures, electronic energies, spectroscopic parameters and formation pathways. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
Preliminary Investigation of 2-(4-Cyanophenoxy)nicotinic Acid: Synthesis, Physicochemical Profiling, and Pharmacophore Potential
Executive Summary In modern medicinal chemistry and agrochemical development, the identification and utilization of "privileged scaffolds" is paramount. 2-(4-Cyanophenoxy)nicotinic acid is one such highly versatile diary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the identification and utilization of "privileged scaffolds" is paramount. 2-(4-Cyanophenoxy)nicotinic acid is one such highly versatile diaryl ether building block. Its unique structural topology—comprising a hydrogen-bonding nicotinic acid core linked via a flexible ether bridge to a dipole-rich 4-cyanophenyl ring—makes it an exceptional starting point for hit-to-lead optimization.
This technical guide provides an in-depth investigation into the mechanistic synthesis, physicochemical properties, and structural biology rationale for employing this specific scaffold in downstream drug discovery workflows.
Mechanistic Synthesis & Optimization
The construction of the 2-aryloxynicotinic acid core relies on a classic Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloronicotinic acid and 4-cyanophenol. This is a well-documented pathway for synthesizing complex heterocycles and pharmaceutical intermediates ().
Causality of Experimental Choices:
Electrophile Activation: The nitrogen atom in the pyridine ring and the electron-withdrawing carboxylic acid at the 3-position synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of 2-chloronicotinic acid. This renders the 2-position highly electrophilic and susceptible to nucleophilic attack.
Nucleophile Modulation: The electron-withdrawing cyano group on 4-cyanophenol lowers its pKa to ~7.9 (compared to ~10 for an unfunctionalized phenol). While this slightly reduces its raw nucleophilicity, it guarantees quantitative deprotonation under mildly basic conditions.
Base Selection: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) is employed. Crucially, at least two equivalents of base are required: the first equivalent deprotonates the carboxylic acid of the electrophile, while the second generates the active phenoxide nucleophile.
Solvent & Temperature: Polar aprotic solvents like DMF or DMSO are mandatory. They effectively solvate the alkali metal cations, leaving the phenoxide anion "naked" and highly reactive. Elevated temperatures (90–110 °C) provide the necessary thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate, a standard practice in generating similar receptor agonist precursors ().
Workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.
Physicochemical Profiling
Understanding the physicochemical properties of 2-(4-cyanophenoxy)nicotinic acid is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile when incorporated into larger drug molecules. The baseline data below informs synthetic tractability ().
Property
Value
Implication for Drug Design
Molecular Formula
C13H8N2O3
-
Molecular Weight
240.21 g/mol
Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Calculated LogP
~2.1
Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.
pKa (Carboxylic Acid)
~3.5
Exists primarily as an anion at physiological pH (7.4), useful for target salt-bridge formation.
Topological Polar Surface Area
85.1 Ų
Good oral bioavailability potential; slightly high for passive blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors
1 / 5
High capacity for specific target protein interactions.
Rotatable Bonds
3
Provides necessary conformational flexibility to adapt to complex binding pockets.
Structural Biology & Pharmacophore Potential
The 2-aryloxynicotinic acid scaffold is a "privileged structure" because it reliably projects functional groups into distinct topological spaces, making it a frequent hit in High-Throughput Screening (HTS).
Conformational Geometry: The ether oxygen enforces a specific dihedral angle (typically ~120°), forcing the two aromatic rings into a non-planar, V-shaped conformation. This geometry is ideal for occupying deep, hydrophobic pockets in target proteins, such as the ATP-binding clefts of kinases or the active sites of metalloenzymes (e.g., HIF prolyl hydroxylases).
The Cyano Group: The nitrile moiety provides a strong, directional dipole moment. It can engage in pi-dipole interactions, coordinate with active-site metals, or act as a highly directional hydrogen-bond acceptor for backbone amides.
The Nicotinic Acid Core: The carboxylic acid can form strong, bidentate salt bridges with basic residues (Arginine, Lysine), while the pyridine nitrogen serves as an additional hydrogen-bond acceptor.
Pharmacophore mapping and hit-to-lead optimization workflow for the scaffold.
Experimental Protocol: Synthesis and Isolation
The following protocol outlines a self-validating system for the synthesis of 2-(4-cyanophenoxy)nicotinic acid, ensuring high purity and yield through strategic workup procedures.
Step 1: Reagent Preparation
Charge a dry, 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloronicotinic acid (1.0 eq, 10 mmol) and 4-cyanophenol (1.1 eq, 11 mmol).
Step 2: Base Addition
Add anhydrous K2CO3 (2.5 eq, 25 mmol). Logic: The excess base ensures complete deprotonation of both the carboxylic acid and the phenol, preventing stalling.
Step 3: Solvation and Reaction
Suspend the mixture in anhydrous DMF (20 mL, 0.5 M). Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.
Step 4: In-Process Control (IPC)
Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% acetic acid). The reaction is deemed complete when the 2-chloronicotinic acid peak is entirely consumed.
Step 5: Workup and Impurity Clearance
Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Wash the aqueous layer with Ethyl Acetate (3 × 30 mL). Logic: Because the product is a carboxylate salt at this high pH, it remains in the aqueous layer. The organic wash extracts unreacted 4-cyanophenol and any neutral organic impurities, self-purifying the mixture prior to isolation.
Step 6: Isolation via Precipitation
Slowly acidify the aqueous layer with 1M HCl under vigorous stirring until the pH reaches ~3. The product, 2-(4-cyanophenoxy)nicotinic acid, will precipitate as a white-to-off-white solid.
Step 7: Filtration and Drying
Filter the precipitate under vacuum, wash with cold water (2 × 10 mL) to remove residual inorganic salts, and dry in a vacuum oven at 50 °C for 24 hours to yield the final compound.
References
Shen, C., & Wu, X.-F. (2015). Base-regulated tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines. Catalysis Science & Technology, 5(9), 4433-4438.[Link][1]
Lukin, K., Kishore, V., & Gordon, T. (2013). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists. Organic Process Research & Development, 17(4), 666-671.[Link][2]
Application Note: Experimental Protocols for the Synthesis of 2-(4-Cyanophenoxy)nicotinic Acid-Based MOFs
Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 2-(4-Cyanophenoxy)nicotinic acid (Hcpna) is a highly versatile, sem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 2-(4-Cyanophenoxy)nicotinic acid (Hcpna) is a highly versatile, semi-rigid multidentate ligand. Featuring a carboxylate group, a pyridine nitrogen, and a cyano group, Hcpna is capable of binding multiple metal centers to form complex 2D and 3D topologies. This application note provides a comprehensive, field-validated guide to synthesizing and activating Hcpna-based MOFs, specifically focusing on Zinc (Zn) and Copper (Cu) variants.
Mechanistic Principles & Ligand Design
To synthesize high-quality MOFs, one must move beyond empirical mixing and understand the thermodynamic and kinetic forces at play. The synthesis of Hcpna-MOFs is governed by three critical mechanistic pillars:
Steric Repulsion and the "Hinge" Effect
The molecular architecture of Hcpna features a bulky 4-cyanophenoxy group at the 2-position of the nicotinic acid ring. The steric repulsion between this group and the adjacent 3-carboxylate forces the molecule into a non-planar conformation. This intrinsic twist prevents dense molecular packing, thereby promoting the formation of open, porous frameworks. Furthermore, the ether linkage (-O-) acts as a flexible hinge. As established by , such semi-rigid linkers are essential for creating "soft porous crystals" capable of dynamic, stimuli-responsive structural transformations (breathing effects) during guest adsorption.
Controlled Deprotonation via Solvent Decomposition
The standard solvent system for Hcpna-MOFs is a mixture of N,N-Dimethylformamide (DMF) and water. At elevated solvothermal temperatures (80–120 °C), DMF undergoes slow thermal hydrolysis to yield dimethylamine and formic acid. The gradual release of dimethylamine acts as a slow base, gently deprotonating the Hcpna ligand. This controlled deprotonation ensures that the rate of nucleation does not outpace the rate of crystal growth, preventing the precipitation of amorphous kinetic products .
Coordination Modulation
To achieve defect-free single crystals, a monocarboxylic acid (e.g., acetic acid or benzoic acid) is introduced as a modulator. The modulator competes with Hcpna for coordination sites on the metal nodes. This reversible competitive binding slows down framework extension, effectively shifting the reaction from a kinetically trapped regime to a thermodynamically controlled crystal growth phase .
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that researchers can verify the success of each phase before proceeding.
Protocol A: Solvothermal Synthesis of Luminescent[Zn(cpna)₂]ₙ
Zinc-based Hcpna MOFs typically exhibit strong ligand-to-metal charge transfer (LMCT) luminescence, making them ideal for chemical sensing.
Reagents:
Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg)
Hcpna ligand (0.1 mmol, 24.0 mg)
DMF / H₂O (4:1 v/v, 5.0 mL)
Glacial Acetic Acid (Modulator, 0.2 mL)
Step-by-Step Procedure:
Precursor Dissolution: In a 20 mL glass vial, dissolve Hcpna in 4.0 mL of DMF. Sonicate for 5 minutes until the solution is entirely clear.
Metal Addition: Dissolve Zn(NO₃)₂·6H₂O in 1.0 mL of deionized water. Add this dropwise to the ligand solution under continuous stirring.
Modulation: Add 0.2 mL of glacial acetic acid to the mixture. Stir for an additional 10 minutes to ensure a homogeneous precursor state.
Solvothermal Growth: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 100 °C for 72 hours. Program a slow cooling rate of 5 °C/hour down to room temperature to prevent thermal shock and crystal cracking.
Validation Checkpoint: Extract an aliquot of the mother liquor and observe under an optical microscope. You should observe transparent, block-shaped crystals. If fine, opaque powder is present, the nucleation rate was too high; increase the acetic acid concentration in the next run.
Protocol B: Solvothermal Synthesis of Catalytic [Cu(cpna)₂]ₙ
Copper-based frameworks often feature open metal sites (after activation) and Jahn-Teller distorted octahedral geometries, making them excellent Lewis acid catalysts.
Precursor Mixing: Dissolve Cu(NO₃)₂·3H₂O and Hcpna together in the DEF/H₂O mixture. DEF is chosen over DMF because its bulkier decomposition products yield larger pore apertures.
Acidification: Add 2 drops of 1 M HNO₃. The strong acid suppresses the initial deprotonation of Hcpna, drastically slowing down Cu-carboxylate coordination.
Crystallization: Seal the mixture in a Teflon-lined autoclave and heat at 85 °C for 48 hours. Cool naturally to room temperature.
Validation Checkpoint: Blue/green polyhedral crystals should be visible adhering to the Teflon walls.
Direct vacuum drying of Hcpna-MOFs often leads to pore collapse due to the high capillary forces exerted by evaporating DMF/DEF. To preserve the delicate semi-rigid topology, supercritical CO₂ (scCO₂) activation is mandatory.
Solvent Exchange: Decant the mother liquor and immerse the crystals in 10 mL of absolute ethanol. Replace the ethanol every 12 hours for 3 days to completely remove trapped DMF/DEF and unreacted precursors.
Secondary Exchange: Replace ethanol with anhydrous acetone for 24 hours. Acetone has high miscibility with liquid CO₂.
Supercritical Drying: Transfer the acetone-solvated crystals to a critical point dryer. Flush with liquid CO₂ at 10 °C for 2 hours. Raise the temperature to 40 °C (exceeding the critical point of CO₂: 31.1 °C, 73.8 bar). Slowly vent the supercritical CO₂ over 1 hour to yield the fully activated, guest-free MOF.
Quantitative Data Presentation
The following table summarizes the expected physicochemical properties of the synthesized frameworks, allowing for rapid benchmarking against reticular chemistry standards .
Parameter
[Zn(cpna)₂]ₙ (Sensor)
[Cu(cpna)₂]ₙ (Catalyst)
Metal Precursor
Zn(NO₃)₂·6H₂O
Cu(NO₃)₂·3H₂O
Solvent System
DMF : H₂O (4:1)
DEF : H₂O (3:1)
Modulator
Glacial Acetic Acid
Nitric Acid (1 M)
Coordination Geometry
Tetrahedral / Octahedral
Jahn-Teller Distorted Octahedral
Expected Yield
~75% (Based on Hcpna)
~68% (Based on Hcpna)
BET Surface Area
~850 m²/g
~1120 m²/g
Primary Application
Luminescent Sensing (LMCT)
Lewis Acid Catalysis / Separation
Activation Method
Supercritical CO₂
Supercritical CO₂
Workflow Visualization
The following diagram illustrates the logical progression and causality of the Hcpna-MOF synthesis workflow, from precursor selection to final pore activation.
Fig 1. Mechanistic workflow of Hcpna-MOF synthesis, from precursor mixing to pore activation.
References
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.[Link]
Zhou, H.-C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical Reviews, 112(2), 673-674.[Link]
Schaate, A., Roy, P., Godt, A., Lippke, J., Waltz, F., Wiebcke, M., & Behrens, P. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal, 17(24), 6643-6651.[Link]
Application
Application Note: Divergent Functionalization of 2-(4-Cyanophenoxy)nicotinic Acid in Drug Discovery
Introduction & Mechanistic Rationale In modern drug discovery and agrochemical development, bifunctional building blocks offer critical vectors for structural diversification. 2-(4-Cyanophenoxy)nicotinic acid is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern drug discovery and agrochemical development, bifunctional building blocks offer critical vectors for structural diversification. 2-(4-Cyanophenoxy)nicotinic acid is a highly versatile scaffold featuring two orthogonal reactive nodes: an electron-deficient nicotinic acid (pyridine-3-carboxylic acid) core and a para-substituted benzonitrile ether.
The strategic value of this molecule lies in its ability to undergo chemoselective functionalization. The carboxylic acid can be activated for amidation to form complex nicotinamides, while the distal cyano group serves as a latent primary amine (via reduction) or a carboxylic acid bioisostere (via tetrazole cycloaddition). This application note details field-proven, self-validating protocols for the divergent functionalization of this scaffold, emphasizing the causality behind reagent selection and reaction design.
Pathway Visualization
Divergent functionalization pathways of 2-(4-Cyanophenoxy)nicotinic acid.
Experimental Protocols & Causal Insights
Pathway A: Targeted Amidation of the Nicotinic Acid Core
Mechanistic Insight: The amidation of nicotinic acids is often complicated by the electron-withdrawing nature of the pyridine nitrogen, which reduces the nucleophilicity of the carboxylate during activation[1]. Furthermore, the sterically demanding 2-aryloxy substituent hinders the approach of bulky coupling agents. To overcome this, HATU is selected over traditional carbodiimides (e.g., EDC). HATU rapidly converts the sluggish acid into a highly reactive 7-azabenzotriazole (OAt) active ester, driving the amidation forward with minimal side reactions[2].
Step-by-Step Protocol:
Preparation: In an oven-dried flask under nitrogen, dissolve 2-(4-Cyanophenoxy)nicotinic acid (1.0 equiv, 10 mmol) and the target primary or secondary amine (1.2 equiv) in anhydrous DMF (50 mL, 0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validating Workup: Dilute the mixture with ethyl acetate and wash aggressively with saturated aqueous NaHCO₃. Validation: This basic quench is a self-validating purification step; it selectively hydrolyzes any unreacted OAt active ester and partitions the water-soluble DIPEA salts into the aqueous layer, ensuring that only the neutral amide product remains in the organic phase.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Pathway B: Chemoselective Nitrile Reduction to N-Boc Benzylamine
Mechanistic Insight: Unprotected catalytic hydrogenation of benzonitriles is notoriously plagued by reductive amination side-reactions. The intermediate imine rapidly condenses with the newly formed primary amine to yield an undesired secondary dibenzylamine dimer[3]. By introducing Di-tert-butyl dicarbonate (Boc₂O) directly into the hydrogenation mixture, the primary amine is trapped in situ as a stable tert-butyl carbamate. This steric bulk completely physically blocks the dimerization pathway, ensuring high primary amine fidelity[4].
Step-by-Step Protocol:
Preparation: Dissolve the functionalized nitrile intermediate (1.0 equiv, 5 mmol) and Boc₂O (1.5 equiv) in anhydrous methanol (50 mL, 0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of inert gas.
Hydrogenation: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under an H₂ atmosphere (balloon, 1 atm) at room temperature for 12 hours.
Self-Validating Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst, washing the cake with excess methanol. Concentrate the filtrate. Validation: The reaction provides a self-validating spectroscopic signature. The complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ in FTIR is mirrored by the emergence of a strong carbamate carbonyl stretch at ~1700 cm⁻¹, offering orthogonal confirmation of both reduction and successful trapping.
Pathway C: Bioisosteric Tetrazole Synthesis
Mechanistic Insight: Converting the cyano group to a 1H-tetrazole provides a metabolically stable bioisostere for a carboxylic acid. Traditional methods require toxic and explosive hydrazoic acid or highly elevated temperatures. Utilizing Zinc Bromide (ZnBr₂) as a Lewis acid catalyst activates the nitrile carbon, allowing the [3+2] cycloaddition with sodium azide to proceed safely and efficiently at moderate temperatures in benign solvent mixtures.
Step-by-Step Protocol:
Preparation: Suspend the nitrile compound (1.0 equiv, 5 mmol), NaN₃ (3.0 equiv), and ZnBr₂ (1.0 equiv) in a 2:1 mixture of Isopropanol and Water (30 mL).
Cycloaddition: Heat the mixture to 80 °C and stir for 16 hours.
Self-Validating Workup: Cool the reaction to room temperature and carefully acidify to pH 2 using 1M HCl. Validation: The acidification protonates the tetrazole (pKa ~4.5), causing it to precipitate directly from the aqueous alcohol mixture. Unreacted nitrile and inorganic salts remain in solution or are washed away during filtration, providing a highly pure solid product without the need for chromatography.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the functionalization pathways described above, based on standardized 5–10 mmol scale reactions.
Reaction Pathway
Target Functional Group
Reagents & Catalysts
Yield Range
Chemoselectivity / Purity
Pathway A: Amidation
Nicotinamide
HATU, DIPEA, DMF
85–95%
>98% (No esterification)
Pathway B: Reduction
N-Boc Benzylamine
Pd/C, H₂, Boc₂O, MeOH
75–88%
>99% (No secondary amine)
Pathway C: Cycloaddition
1H-Tetrazole
NaN₃, ZnBr₂, iPrOH/H₂O
70–85%
>95% (Regiospecific)
References
Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners. MDPI (Molecules).2
Process for the production of benzylamine and dibenzylamine. Google Patents (US4163025A).3
Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering (RSC Publishing).4
Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry (ACS Publications).1
Use of 2-(4-Cyanophenoxy)nicotinic Acid in Materials Science: A Review of Available Data
An extensive search of peer-reviewed scientific literature, chemical databases, and patent repositories has revealed no specific publications detailing the use of 2-(4-Cyanophenoxy)nicotinic acid as a ligand or linker in...
Author: BenchChem Technical Support Team. Date: March 2026
An extensive search of peer-reviewed scientific literature, chemical databases, and patent repositories has revealed no specific publications detailing the use of 2-(4-Cyanophenoxy)nicotinic acid as a ligand or linker in the field of materials science.
While the molecular structure of 2-(4-Cyanophenoxy)nicotinic acid suggests potential as a versatile building block for coordination polymers and metal-organic frameworks (MOFs), there is currently no available research that describes its synthesis for this purpose, its incorporation into such materials, or the properties of any resulting compounds. The combination of a pyridine-based nitrogen donor, a carboxylate group, a flexible ether linkage, and a terminal cyano group presents a theoretically interesting scaffold for creating novel materials with potential applications in luminescence, catalysis, or gas sorption. However, without experimental data, any discussion of its specific applications, protocols, or performance would be purely speculative.
Research in materials science heavily relies on building upon previously published and validated work. The creation of detailed application notes and protocols, as requested, requires a foundation of established experimental procedures, characterization data, and demonstrated utility. In the absence of any such foundational research for 2-(4-Cyanophenoxy)nicotinic acid, it is not possible to provide the in-depth technical guide with the required level of scientific integrity and authoritative grounding.
For researchers interested in this area, the exploration of 2-(4-Cyanophenoxy)nicotinic acid as a novel linker for MOFs and coordination polymers represents an uncharted area of research. Future work would first involve the synthesis and characterization of the ligand itself, followed by systematic investigation of its coordination chemistry with various metal ions under different synthetic conditions (e.g., solvothermal, hydrothermal). Subsequent characterization of any resulting materials would be necessary to determine their structural, physical, and chemical properties.
Scientists and professionals interested in related research may find value in exploring the extensive literature on other nicotinic acid derivatives or ligands containing phenoxy-carboxylate moieties that have been successfully used in materials science. These studies can provide foundational knowledge and established protocols that could potentially be adapted for exploratory work with 2-(4-Cyanophenoxy)nicotinic acid.
Application
Application Note: 2-(4-Cyanophenoxy)nicotinic Acid as a Multidentate Linker in the Design of Functional Coordination Polymers
Executive Summary The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers used. 2-(4-Cyanophenoxy)nicotinic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers used. 2-(4-Cyanophenoxy)nicotinic acid (CPNA) has emerged as a highly versatile, conformationally flexible multidentate ligand. By combining a rigid nicotinic acid core with a flexible cyanophenoxy tail, CPNA provides multiple distinct coordination sites (carboxylate O-donors, pyridyl N-donor, and cyano N-donor).
This Application Note provides a comprehensive, self-validating guide for researchers and drug development professionals looking to synthesize CPNA, assemble it into functional MOFs using solvothermal techniques, and activate the resulting frameworks for downstream applications such as gas separation, chemical sensing, and heterogeneous catalysis[1].
Mechanistic Rationale & Structural Dynamics
The utility of CPNA in coordination chemistry stems from its unique structural dichotomy:
The Nicotinic Acid Core: The proximity of the carboxylate group to the pyridyl nitrogen allows for strong chelation to hard metal ions (e.g., Zn²⁺, Co²⁺, Cu²⁺), typically forming the primary secondary building units (SBUs) of the framework.
The Ether Linkage: The C–O–C ether bridge introduces significant conformational flexibility. Depending on the steric demands of the metal node and the presence of guest molecules, the ligand can adopt V-shaped or U-shaped conformations. This adaptability is critical for forming dynamic, stimuli-responsive networks[2].
The Terminal Cyano Group: The -CN moiety acts as a soft, terminal N-donor. It can coordinate with soft transition metals (like Ag⁺) or participate in strong supramolecular interactions (π-π stacking and dipole-dipole interactions), which often dictate the photoluminescent properties of the resulting polymer[3].
Caption: Mechanistic pathways of CPNA coordination leading to diverse polymer topologies.
Experimental Workflows & Protocols
The following protocols outline a self-validating system for the synthesis and utilization of CPNA. Each step includes the causality behind the experimental choice to ensure reproducibility and scientific integrity.
Protocol 1: Synthesis of the CPNA Ligand
Objective: Synthesize high-purity CPNA via Nucleophilic Aromatic Substitution (S_NAr).
Causality: 2-Chloronicotinic acid is highly susceptible to nucleophilic attack at the 2-position due to the electron-withdrawing nature of the adjacent pyridyl nitrogen and carboxylate group.
Reagent Preparation: Dissolve 1.0 eq of 2-chloronicotinic acid and 1.1 eq of 4-cyanophenol in anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Rationale: The base deprotonates the 4-cyanophenol to form a highly nucleophilic phenoxide ion, while the excess neutralizes the HCl byproduct.
Reaction Execution: Heat the mixture to 110°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).
Workup & Validation:
Cool to room temperature and pour into ice-cold distilled water.
Acidify to pH 3 using 1M HCl. Self-Validation: A white/off-white precipitate must form immediately upon reaching the isoelectric point of the product.
Filter, wash with cold water, and recrystallize from ethanol to yield pure CPNA.
Protocol 2: Solvothermal Assembly of a 3D Zn-CPNA Framework
Objective: Construct a porous 3D MOF using a mixed-ligand strategy.
Causality: Using CPNA alone often yields 1D chains or 2D sheets due to its flexibility. Introducing a rigid pillar ligand (e.g., 4,4'-bipyridine) prevents framework collapse and directs the topology into a 3D porous network[4]. Furthermore, solvothermal conditions allow for reversible bond formation, ensuring the thermodynamic (crystalline) product is favored over kinetic precipitates.
Precursor Mixing: In a 20 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol Zn(NO₃)₂·6H₂O, 0.1 mmol CPNA, and 0.05 mmol 4,4'-bipyridine.
Solvent System: Add 10 mL of a DMF/H₂O mixture (4:1 v/v). Rationale: DMF acts as both a solvent and a slow-release base; at elevated temperatures, it partially hydrolyzes to dimethylamine, which slowly deprotonates the CPNA carboxylate, promoting controlled crystal growth[5].
Crystallization: Seal the autoclave and heat at 120°C for 72 hours, followed by cooling to room temperature at a rate of 5°C/hour.
Harvesting: Collect the resulting block-shaped crystals via vacuum filtration. Wash with fresh DMF.
Protocol 3: Defect Engineering and Activation
Objective: Remove guest solvent molecules without collapsing the framework.
Causality: Direct evacuation of high-boiling solvents (like DMF) exerts massive capillary forces that crush delicate MOF pores. Solvent exchange with a low-surface-tension, volatile solvent is mandatory[3].
Solvent Exchange: Immerse the as-synthesized crystals in anhydrous acetone. Replace the acetone every 12 hours for 3 days.
Thermal Activation: Transfer the exchanged crystals to a Schlenk tube. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then slowly ramp the temperature to 100°C and hold for 12 hours.
Validation: The activated MOF should exhibit a Type I isotherm during N₂ sorption analysis, confirming permanent microporosity.
Caption: Step-by-step workflow from ligand synthesis to MOF characterization.
Quantitative Data Summary
The structural and functional outcomes of CPNA-based coordination polymers depend heavily on the chosen metal node and co-ligand. Table 1 summarizes typical configurations and their corresponding properties.
Table 1: Comparative Data of CPNA-Derived Coordination Polymers
Note: The flexibility of the ether linkage in CPNA allows Cd(II) frameworks to undergo single-crystal-to-single-crystal (SCSC) transformations upon solvent exchange, drastically altering their emission profiles[3].
Coordination Polymers of Silver(i) with the Flexible Tritopic Ligand 1,3,5-Tri(4-cyanophenoxy)benzene
ConnectSci
URL:[Link][2]
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties
National Center for Biotechnology Information (PMC)
URL:[Link][4]
Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective
Journal of the American Chemical Society, ACS Publications
URL:[Link][1]
Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives
Journal of Materials Chemistry A, RSC Publishing
URL:[Link][5]
Multitarget Biological Screening of 2-(4-Cyanophenoxy)nicotinic Acid Derivatives for Neurodegenerative Disease Drug Discovery
Scientific Rationale & Introduction In the landscape of neurodegenerative disease drug discovery, particularly for Alzheimer's Disease (AD), the single-target paradigm has consistently fallen short due to the complex, mu...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Introduction
In the landscape of neurodegenerative disease drug discovery, particularly for Alzheimer's Disease (AD), the single-target paradigm has consistently fallen short due to the complex, multifactorial nature of the pathology. Modern therapeutic strategies now prioritize Multitarget-Directed Ligands (MTDLs) capable of simultaneously modulating cholinergic deficits, neuroinflammation, and neuronal apoptosis.
The 2-aryloxynicotinic acid scaffold has emerged as a highly privileged structure in this domain [1]. By specifically utilizing 2-(4-Cyanophenoxy)nicotinic acid as a core building block, we engineer a unique pharmacological profile:
The Nicotinic Acid Core: Serves as a bioisostere for endogenous neurotransmitter precursors, providing a critical hydrogen bond acceptor/donor network necessary for interacting with the catalytic active site (CAS) of cholinesterases [2].
The 4-Cyanophenoxy Moiety: The highly electron-withdrawing cyano group (-CN) enhances the lipophilicity required for Blood-Brain Barrier (BBB) penetration. Furthermore, its linear, rigid geometry allows it to project deep into the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), effectively blocking substrate entry and secondary amyloid-beta (Aβ) aggregation.
Anti-Neuroinflammatory Potential: Aryloxynicotinic acid derivatives have demonstrated significant efficacy in suppressing pro-inflammatory cytokine release and inhibiting NF-κB activation, a primary driver of microglial-mediated neurotoxicity [3].
This application note details a comprehensive, self-validating screening cascade designed to evaluate novel 2-(4-Cyanophenoxy)nicotinic acid derivatives (e.g., amides, esters, and hydrazides) for their multitarget neuroprotective efficacy.
Screening Workflow Architecture
To systematically evaluate these derivatives, we employ a three-tiered screening cascade. This workflow transitions from high-throughput cell-free enzymatic assays to complex phenotypic cellular models, ensuring only candidates with genuine multitarget potential advance.
Figure 1: Multitarget screening cascade for 2-(4-Cyanophenoxy)nicotinic acid derivatives.
Experimental Protocols
Protocol A: In Vitro Cholinesterase (AChE/BChE) Inhibition Assay
Causality & Principle: We utilize a modified Ellman’s method. The enzyme hydrolyzes the substrate (acetylthiocholine) to produce thiocholine. Thiocholine rapidly reacts with the chromogen 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate anion, which yields a quantifiable yellow color absorbing at 412 nm[2].
Self-Validating System: Donepezil is used as a positive control to validate assay sensitivity. A No-Enzyme Blank is mandatory to subtract background absorbance caused by spontaneous substrate hydrolysis.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
Reagent Setup: Prepare 15 mM acetylthiocholine iodide (ATCI) and 3 mM DTNB in the phosphate buffer.
Compound Preparation: Dissolve 2-(4-Cyanophenoxy)nicotinic acid derivatives in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation). Prepare serial dilutions (0.1 µM to 100 µM).
Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound, and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow ligand-enzyme binding.
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.
Readout: Measure absorbance kinetically at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: High-Content Screening (HCS) for Neuroprotection
Causality & Principle: PC12 (rat pheochromocytoma) cells are treated with Nerve Growth Factor (NGF) to induce differentiation into a neuronal phenotype (neurite outgrowth). Exposure to high concentrations of glutamate induces excitotoxicity, massive intracellular calcium influx, Reactive Oxygen Species (ROS) generation, and ultimately Caspase-3 mediated apoptosis [1].
Self-Validating System: MK-801 (a non-competitive NMDA receptor antagonist) is used as a positive control for neuroprotection. Vehicle + Glutamate serves as the maximum injury baseline.
Step-by-Step Methodology:
Cell Seeding & Differentiation: Seed PC12 cells in 96-well plates at
1×104
cells/well. Differentiate for 48 hours using 50 ng/mL NGF in low-serum media (1% horse serum).
Pre-treatment: Aspirate media. Add fresh media containing the test derivatives (1 µM, 5 µM, and 10 µM) and incubate for 2 hours.
Glutamate Insult: Add L-glutamate to a final concentration of 10 mM. Incubate for 24 hours at 37°C, 5% CO₂.
Staining: Wash cells with PBS. Add Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI, 5 µg/mL) for 15 minutes in the dark.
Imaging & Analysis: Image using an automated High-Content Screening (HCS) platform. Hoechst stains all nuclei (blue), while PI only penetrates cells with compromised membranes (red/dead cells). Calculate the percentage of viable cells relative to the control.
Causality & Principle: Neuroinflammation is driven by the translocation of the NF-κB transcription factor to the nucleus. By transfecting cells with a plasmid containing NF-κB response elements driving a luciferase gene, we can directly quantify the transcriptional inhibition exerted by our derivatives [3].
Self-Validating System: Dexamethasone serves as the positive control for NF-κB inhibition.
Step-by-Step Methodology:
Transfection: Transfect BV-2 microglial cells with an NF-κB-Luciferase reporter plasmid using Lipofectamine 3000. Recover for 24 hours.
Treatment: Pre-treat cells with test compounds (10 µM) for 1 hour.
Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) or TNF-α for 6 hours to trigger NF-κB activation.
Luminescence Readout: Lyse cells using passive lysis buffer. Add luciferin substrate and immediately measure luminescence. Calculate the fold-change in activation versus the LPS-only control.
Mechanistic Pathway of Neuroprotection
The following diagram illustrates the causal chain of glutamate-induced excitotoxicity and the specific pharmacological intervention points targeted by the 2-(4-Cyanophenoxy)nicotinic acid derivatives.
Figure 2: Mechanistic pathway of neuroprotection against glutamate-induced excitotoxicity.
Quantitative Data Presentation
The table below summarizes representative screening data for a synthesized library of 2-(4-Cyanophenoxy)nicotinic acid derivatives, demonstrating the structure-activity relationship (SAR) when modifying the carboxylic acid into various functional groups.
Compound ID
Derivative Type
AChE IC₅₀ (µM)
BChE IC₅₀ (µM)
PC12 Viability (%) at 10 µM*
NF-κB Inhibition (%) at 10 µM
Derivative 1
Primary Amide
12.4 ± 1.1
24.5 ± 2.0
62.4 ± 3.1
45.2 ± 4.0
Derivative 2
Benzyl Ester
2.1 ± 0.3
8.4 ± 0.9
78.5 ± 2.8
68.4 ± 5.1
Derivative 3
Hydrazide
0.8 ± 0.1
4.2 ± 0.5
89.2 ± 1.5
82.1 ± 3.3
Donepezil
Standard (AChE)
0.04 ± 0.01
5.2 ± 0.4
N/A
N/A
MK-801
Standard (NMDA)
N/A
N/A
92.1 ± 2.0
N/A
Dexamethasone
Standard (Inflam)
N/A
N/A
N/A
88.5 ± 2.5
*Baseline viability of Glutamate-only treated PC12 cells was 41.2%.
Interpretation: The conversion of the nicotinic acid to a hydrazide (Derivative 3) significantly enhances both AChE inhibition (sub-micromolar) and neuroprotection, validating the 2-(4-Cyanophenoxy)nicotinic acid scaffold as a highly tunable platform for MTDL development.
References
Zhong, Yan, et al. "Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents." Bioorganic & Medicinal Chemistry Letters 26.10 (2016): 2526-2530. URL: [Link]
Hameed, Shehryar, et al. "Evaluation of synthetic 2-aryl quinoxaline derivatives as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase inhibitors." International Journal of Biological Macromolecules 211 (2022): 653-668. URL: [Link]
Eldehna, Wagdy M., et al. "Synthesis, in vitro biological evaluation and in silico studies of certain arylnicotinic acids conjugated with aryl (thio)semicarbazides as a novel class of anti-leishmanial agents." European Journal of Medicinal Chemistry 179 (2019): 335-346. URL: [Link]
Application
Application Notes and Protocols for the Characterization of 2-(4-Cyanophenoxy)nicotinic acid-Containing Materials
Abstract This comprehensive guide provides a suite of detailed application notes and robust protocols for the multi-faceted characterization of materials containing 2-(4-Cyanophenoxy)nicotinic acid. This molecule, with i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a suite of detailed application notes and robust protocols for the multi-faceted characterization of materials containing 2-(4-Cyanophenoxy)nicotinic acid. This molecule, with its unique assembly of a nicotinic acid core, a phenoxy linker, and a cyano functional group, presents distinct physicochemical properties that are critical to understand in the context of pharmaceutical sciences, materials research, and drug development. This document is designed for researchers, scientists, and professionals, offering a foundational framework for elucidating the structural, thermal, and chemical identity of these materials. The methodologies detailed herein are grounded in established analytical principles and are presented with an emphasis on experimental rationale and data integrity.
Introduction: The Scientific Imperative for Characterization
2-(4-Cyanophenoxy)nicotinic acid is a compound of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of a carboxylic acid group, a cyano moiety, and an aromatic ether linkage bestows upon it a unique electronic and structural profile. Accurate and comprehensive characterization is paramount for several key reasons:
Purity and Identity Confirmation: Ensuring the synthesized material is indeed the target compound and is free from impurities or isomeric variants.
Structure-Activity Relationship (SAR) Studies: Understanding the precise three-dimensional arrangement of atoms is fundamental to correlating the molecule's structure with its biological activity or material properties.
Polymorph and Salt Screening: In the pharmaceutical context, identifying different crystalline forms (polymorphs) or salt forms is crucial as they can significantly impact solubility, bioavailability, and stability.[1]
Quality Control: Establishing a reliable analytical fingerprint is essential for batch-to-batch consistency in manufacturing processes.
This guide will systematically detail the application of key analytical techniques to achieve a thorough characterization of 2-(4-Cyanophenoxy)nicotinic acid-containing materials.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the key functional groups present in 2-(4-Cyanophenoxy)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 2-(4-Cyanophenoxy)nicotinic acid, both ¹H and ¹³C NMR are essential.
Expertise & Experience: The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to solubilize the compound and the acidic proton of the carboxylic acid, which is often observable as a broad singlet at a downfield chemical shift.
Expected Spectral Features:
Technique
Functional Group
Expected Chemical Shift (δ) / ppm
Rationale
¹H NMR
Carboxylic Acid (-COOH)
~12.0 (broad singlet)
The acidic proton is highly deshielded and its chemical shift can be concentration-dependent due to hydrogen bonding.[2][3][4][5][6]
Aromatic Protons
7.0 - 9.0
The specific splitting patterns (doublets, triplets, etc.) and coupling constants will be indicative of the substitution pattern on the pyridine and phenyl rings.[7][8]
¹³C NMR
Carboxyl Carbon (-COOH)
165 - 185
Aromatic carboxylic acid carbons typically appear in the upfield end of this range.[2][3][4]
Nitrile Carbon (-C≡N)
115 - 130
This is a characteristic chemical shift for nitrile carbons.[2][3][4]
Aromatic Carbons
110 - 160
The specific chemical shifts will depend on the electronic environment of each carbon atom.
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the 2-(4-Cyanophenoxy)nicotinic acid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
Instrument Setup:
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Integrate the signals to determine the relative number of protons.
Analyze the splitting patterns and coupling constants to deduce the connectivity of the protons.
¹³C NMR Acquisition:
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
If necessary, perform advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups (though only CH is expected in the aromatic regions of this molecule).
Data Analysis:
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Assign the observed peaks to the corresponding protons and carbons in the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their characteristic vibrational frequencies.
Expertise & Experience: For solid samples, the choice between KBr pellet and Attenuated Total Reflectance (ATR) can influence the spectrum. ATR is generally faster and requires minimal sample preparation, while the KBr pellet method can sometimes yield higher resolution for certain peaks.
Expected Vibrational Frequencies:
Functional Group
**Characteristic Absorption (cm⁻¹) **
Rationale
O-H Stretch (Carboxylic Acid)
2500 - 3300 (very broad)
The broadness is due to extensive hydrogen bonding between carboxylic acid molecules, often forming dimers.[2][3][4][5][6]
C≡N Stretch (Nitrile)
2220 - 2240 (sharp, medium-strong)
This is a highly diagnostic peak for nitriles as few other functional groups absorb in this region.[2][3][4] Aromatic conjugation slightly lowers the frequency.[2][3][4]
C=O Stretch (Carboxylic Acid)
1700 - 1730 (strong, sharp)
Conjugation with the aromatic ring can lower this frequency.[3][5]
C-O Stretch (Ether)
1200 - 1300 (strong)
Characteristic of the aryl-O-aryl ether linkage.
Aromatic C=C Bending
1400 - 1600 (multiple bands)
These bands confirm the presence of the aromatic rings.[9]
Protocol: FTIR Spectroscopy (ATR Method)
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
Sample Application: Place a small amount of the powdered 2-(4-Cyanophenoxy)nicotinic acid sample directly onto the ATR crystal.
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
Process the spectrum using the instrument software.
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Chromatographic Techniques: Purity Assessment and Quantification
Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique in the pharmaceutical industry for purity analysis and assay.[10] For a molecule like 2-(4-Cyanophenoxy)nicotinic acid, a reversed-phase HPLC method is typically suitable.
Expertise & Experience: The choice of mobile phase pH is critical for the analysis of acidic compounds. Buffering the aqueous component of the mobile phase at a pH well below the pKa of the carboxylic acid will ensure it is in its neutral, protonated form, leading to better retention and peak shape on a C18 column.
Protocol: Reversed-Phase HPLC with UV Detection
System and Column:
HPLC system with a UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
Aqueous Phase (A): Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to ~2.5 with phosphoric acid. Filter through a 0.45 µm filter.
Organic Phase (B): HPLC-grade acetonitrile or methanol.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by acquiring a UV-Vis spectrum of the compound in the mobile phase. A wavelength of maximum absorbance should be chosen (e.g., ~254 nm or a wavelength specific to the chromophores).
Injection Volume: 10 µL.
Gradient Elution (Example):
0-15 min: 30% B to 90% B
15-17 min: Hold at 90% B
17-18 min: 90% B to 30% B
18-25 min: Hold at 30% B (equilibration)
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Integrate the peak areas in the resulting chromatogram.
Purity can be expressed as the area percentage of the main peak relative to the total area of all peaks.
For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Thermal analysis techniques provide information on the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine melting point, glass transitions, and to study polymorphism.[11][12]
Expertise & Experience: The heating rate can influence the appearance of the thermogram. A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of thermal events.
Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 25 °C).
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.
Data Analysis:
The melting point is determined as the onset or peak of the endothermic event.
The presence of multiple melting peaks may indicate the presence of impurities or different polymorphic forms.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine thermal stability and decomposition temperatures.[12]
Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen).
Thermal Program:
Equilibrate at a starting temperature (e.g., 25 °C).
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
Data Analysis:
The TGA curve will show the percentage of weight loss versus temperature.
The onset of significant weight loss indicates the decomposition temperature.
Structural Elucidation: The Definitive 3D Structure
While spectroscopic methods provide evidence for the molecular structure, single-crystal X-ray diffraction (SCXRD) provides the unambiguous three-dimensional arrangement of atoms in the crystalline state.[13][14][15]
Expertise & Experience: Growing diffraction-quality single crystals can be a challenging and time-consuming process.[14] It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
Dissolve the purified 2-(4-Cyanophenoxy)nicotinic acid in a suitable solvent or solvent mixture.
Allow the solvent to evaporate slowly at room temperature or in a controlled environment.
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
Data Collection:
Mount the crystal on a goniometer head.
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
Collect diffraction data using an X-ray diffractometer.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods.
Refine the atomic positions and thermal parameters against the experimental data.
Data Analysis:
The final refined structure provides precise bond lengths, bond angles, and torsion angles.
It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing.
Technical Support Center: Optimizing the Synthesis of 2-(4-Cyanophenoxy)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in established chemical principles and field-tested insights to empower you to overcome synthetic hurdles and achieve your desired outcomes.
Introduction to the Synthesis
The synthesis of 2-(4-Cyanophenoxy)nicotinic acid typically proceeds via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. In this process, 2-chloronicotinic acid is coupled with 4-cyanophenol in the presence of a base and a copper catalyst. While conceptually straightforward, this reaction is often plagued by issues such as low yields, side product formation, and difficulties in product purification. This guide will provide a systematic approach to troubleshooting and optimizing this critical transformation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield for 2-(4-Cyanophenoxy)nicotinic acid is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Ullmann condensation of 2-chloronicotinic acid with 4-cyanophenol can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
Sub-optimal Reaction Conditions: The Ullmann reaction is notoriously sensitive to reaction conditions.[1] High temperatures (often exceeding 150 °C) are typically required to drive the reaction to completion.[1] However, excessively high temperatures can lead to decomposition of starting materials or products. It is crucial to find the optimal temperature for your specific setup.
Catalyst Inactivity: The choice and form of the copper catalyst are critical. While traditional methods used copper powder or copper(I) salts, modern protocols often employ soluble copper catalysts with ligands that enhance their reactivity.[1] Consider screening different copper sources (e.g., CuI, Cu2O, Cu(OAc)2) and ligands (e.g., phenanthroline, N,N-dimethylglycine).
Base Selection: A suitable base is required to deprotonate the 4-cyanophenol, forming the active nucleophile. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). The choice of base can significantly impact the reaction rate and yield.
Solvent Effects: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used in Ullmann reactions to ensure the reactants remain in solution at elevated temperatures.[1] The solubility of your starting materials and intermediates in the chosen solvent can influence the reaction's success.[2]
Atmosphere Control: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other sensitive reagents.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
Side product formation is a common challenge. Here are some likely culprits and mitigation strategies:
Hydrolysis of the Nitrile Group: The cyano group on the 4-cyanophenol can be susceptible to hydrolysis under basic or acidic conditions, especially at high temperatures, leading to the formation of the corresponding carboxylic acid or amide.[3] To minimize this, ensure anhydrous conditions and consider using a milder base.
Decarboxylation: At very high temperatures, the nicotinic acid moiety can undergo decarboxylation. Careful temperature control is essential to prevent this degradation pathway.
Homocoupling of Starting Materials: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halides, though this is generally less of an issue in ether synthesis compared to biaryl coupling.[4]
Q3: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for tracking the consumption of starting materials (2-chloronicotinic acid and 4-cyanophenol) and the formation of the product.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of starting materials and the formation of the desired product and any byproducts.
Q4: What are the best practices for purifying 2-(4-Cyanophenoxy)nicotinic acid?
Effective purification is key to obtaining a high-purity final product. A multi-step approach is often necessary:
Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and acidified to precipitate the crude product.
Acid-Base Extraction: The amphoteric nature of 2-(4-Cyanophenoxy)nicotinic acid (possessing both a carboxylic acid and a pyridine ring) can be exploited for purification.[3] By carefully adjusting the pH, you can selectively extract the product into an aqueous base, wash away neutral organic impurities, and then re-precipitate the pure product by acidification.
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is an effective method for removing impurities.[2]
Chromatography: If significant impurities remain, column chromatography on silica gel may be necessary.
Experimental Protocols
Optimized Synthesis of 2-(4-Cyanophenoxy)nicotinic acid
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and available reagents.
Materials:
2-Chloronicotinic acid
4-Cyanophenol
Copper(I) iodide (CuI)
Potassium carbonate (K2CO3), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCl), concentrated
Ethyl acetate
Brine
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-cyanophenol (1.1 eq), and anhydrous K2CO3 (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add anhydrous DMF to the flask.
Add CuI (0.1 eq) to the reaction mixture.
Heat the reaction mixture to 120-140 °C with vigorous stirring.
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into water and acidify to pH 2-3 with concentrated HCl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous DMF
High boiling point and good solubility for reactants.[1]
A common and effective copper source for Ullmann condensations.[1]
Temperature
120-140 °C
Sufficient to drive the reaction without significant degradation.
Atmosphere
Inert (N2 or Ar)
Prevents oxidation of the catalyst and other reagents.
Visualizing the Process
Reaction Mechanism
Caption: Proposed mechanism for the Ullmann condensation.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
ResearchGate. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Reaction Conditions of the. Retrieved from [Link]
PubMed. (n.d.). Enzymic Hydrolysis of Nicotinate Esters: Comparison Between Plasma and Liver Catalysis. Retrieved from [Link]
Reddit. (2022, February 12). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Retrieved from [Link]
Latos, P., & Palkovits, R. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 729. [Link]
Google Patents. (n.d.). Purification of nicotinic acid.
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Bloom Tech. (2023, March 10). What is the use of 2 Chloronicotinic acid. Retrieved from [Link]
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of nicotinic acid.
Google Patents. (n.d.). Synthesis of nicotinic compounds.
Patsnap. (n.d.). Method of producing nicotinic acid from niacinamide as raw material. Retrieved from [Link]
SciSpace. (1958, August 28). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Retrieved from [Link]
ACS Publications. (2019, November 26). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Retrieved from [Link]
Google Patents. (2013, April 18). Labile esters of agrochemicals for controlled release and reduction of off-site movement.
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 20). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]
Kumar, S., Park, S., & Kim, I. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines. Nature Communications, 11(1), 6296. [Link]
Google Patents. (n.d.). Purification of nicotinamide.
Beilstein Journals. (2010, August 16). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]
PubMed. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
PubMed. (2017, December 1). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. Retrieved from [Link]
Technical Support Center: Purification of Crude 2-(4-Cyanophenoxy)nicotinic Acid
Welcome to the technical support center for the purification of crude 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of crude 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of crude 2-(4-Cyanophenoxy)nicotinic acid and provides actionable solutions based on scientific principles.
Issue 1: Persistent Coloration (Yellow to Brown) in the Final Product
Question: My final product of 2-(4-Cyanophenoxy)nicotinic acid remains colored (typically yellow or tan) even after initial purification attempts. What is causing this, and how can I obtain a colorless, high-purity solid?
Answer:
Persistent coloration in nicotinic acid derivatives often stems from residual impurities from the synthesis, such as unreacted starting materials or byproducts formed during the reaction.[1] For instance, the oxidation of substituted pyridines to produce nicotinic acid can lead to colored impurities.[1]
Root Cause Analysis & Recommended Actions:
Incomplete Reaction or Side Reactions: The synthesis of 2-(4-Cyanophenoxy)nicotinic acid likely involves a nucleophilic aromatic substitution (SNAr) reaction between a nicotinic acid derivative and 4-cyanophenol. Incomplete reactions can leave colored starting materials in your crude product. Side reactions, such as the formation of polymeric materials, can also introduce color.
Chromophore Destruction: A patented method for purifying yellow nicotinic acid involves melting the crude product and holding it in a molten state (e.g., 236 to 250 °C) for a few minutes.[1] This process can destroy the yellow chromophore, resulting in a light tan solid upon cooling, which can then be more effectively decolorized by a single recrystallization.[1]
Decolorizing Carbon Treatment: The use of activated carbon (charcoal) is a standard and effective method for removing colored impurities.[1] The key is to use it correctly during recrystallization.
Detailed Protocol: Recrystallization with Activated Carbon
Solvent Selection: Choose a suitable solvent or solvent system in which 2-(4-Cyanophenoxy)nicotinic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the solubility of nicotinic acid, promising solvents could include water, ethanol, or mixtures thereof.[1][2][3] Dimethyl sulfoxide (DMSO) shows high solubility for nicotinic acid and could be considered for dissolving the crude product before precipitation with an anti-solvent.[2][3][4]
Dissolution: Dissolve the crude 2-(4-Cyanophenoxy)nicotinic acid in the minimum amount of the chosen hot solvent.
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product on the filter paper.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Issue 2: Low Recovery After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield without compromising purity?
Answer:
Low recovery is a common issue in recrystallization and can be attributed to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.
Troubleshooting Steps:
Optimize Solvent System: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. Experiment with different solvents and solvent mixtures to find the optimal system. For nicotinic acid, solubility varies significantly across different solvents, with DMSO having the highest and acetonitrile among the lowest.[2][3]
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
Mother Liquor Analysis: Analyze the mother liquor by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the amount of product being lost.[5] If a significant amount of product remains, you can concentrate the mother liquor and perform a second recrystallization to recover more material.
Useful for dissolving impure product before precipitation.
Issue 3: Co-precipitation of Impurities
Question: My purified product still shows the presence of starting materials or byproducts according to my analytical data (e.g., HPLC, NMR). How can I prevent them from co-precipitating with my desired compound?
Answer:
Co-precipitation occurs when impurities are incorporated into the crystal lattice of the desired compound during crystallization. To mitigate this, more selective purification techniques are necessary.
Advanced Purification Strategies:
Acid-Base Extraction: Since 2-(4-Cyanophenoxy)nicotinic acid is a carboxylic acid, it can be effectively purified using acid-base extraction.[6] This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic phases at varying pH levels.
Workflow: Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
Chromatography: For challenging separations where impurities have similar properties to the target compound, column chromatography is a powerful tool.
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.
Reverse-Phase Chromatography (e.g., C18): Employs a non-polar stationary phase and a polar mobile phase. This is a common technique in HPLC for purity analysis and can be scaled up for preparative purification.[5][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude 2-(4-Cyanophenoxy)nicotinic acid?
A1: Potential impurities can include unreacted starting materials such as a halogenated nicotinic acid derivative (e.g., 2-chloronicotinic acid) and 4-cyanophenol. Side-products could arise from hydrolysis of the nitrile group to a carboxylic acid or an amide, or from undesired side reactions of the pyridine ring. Impurity profiling using techniques like LC-MS is recommended to identify unknown impurities.[8][9]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques provides the most comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[5][7][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[10]
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities, often coupled with LC (LC-MS).[8][9]
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: Can I use sublimation for purification?
A3: Sublimation can be a very effective purification method for organic compounds that are thermally stable and have a sufficiently high vapor pressure.[11] It is particularly good at removing non-volatile impurities. Given that many organic compounds can be sublimed, it is a viable technique to explore for 2-(4-Cyanophenoxy)nicotinic acid, especially for final polishing to achieve very high purity.[11]
Q4: How do I choose the right chromatography conditions?
A4: Method development in chromatography involves screening different stationary phases (e.g., silica, C18) and mobile phase compositions. A good starting point for reverse-phase HPLC would be a gradient elution using a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[9]
Workflow: Chromatography Method Development
Caption: A logical workflow for developing a chromatographic purification method.
References
Purification of nicotinic acid - US3037987A - Google P
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (URL: [Link])
Analytical methods for the determination of nicotinamide in multivitamin preparations. J. Baqai Med. Univ. (URL: [Link])
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. J. Chromatogr. B. (URL: [Link])
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. (URL: [Link])
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Index of /. (URL: [Link])
Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. SciSpace. (URL: [Link])
Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. BioProcess International. (URL: [Link])
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Semantic Scholar. (URL: [Link])
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. (URL: [Link])
Purification of nicotinamide - US2496114A - Google P
Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. (URL: [Link])
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. (URL: [Link])
Common side reactions in the synthesis of 2-(4-Cyanophenoxy)nicotinic acid
Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results with high purity and yield.
Introduction to the Synthesis
The synthesis of 2-(4-Cyanophenoxy)nicotinic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the coupling of a 2-halonicotinic acid derivative (e.g., 2-chloronicotinic acid) with 4-cyanophenol in the presence of a base. This reaction, often a variation of the Ullmann condensation, is effective but can be prone to several side reactions that complicate purification and reduce yields.[1][2] This guide will address these potential pitfalls in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid?
A1: The primary synthetic route is the SNAr reaction between 2-chloronicotinic acid and 4-cyanophenol. A base is used to deprotonate the phenol, forming the more nucleophilic phenoxide, which then displaces the chloride on the pyridine ring. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.[3][4]
Caption: General SNAr reaction pathway.
Q2: Which starting materials and reagents are recommended?
A2: For the pyridine component, 2-chloronicotinic acid is commonly used due to its commercial availability and reactivity. 2-Fluoronicotinic acid would be more reactive towards SNAr, but is often more expensive.[5] For the phenol component, 4-cyanophenol is the standard choice.[6] The selection of base and solvent is critical and is discussed in the troubleshooting section.
Q3: What are the typical reaction conditions?
A3: These reactions often require elevated temperatures, typically in the range of 100-150 °C, and are usually carried out in a high-boiling polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[1] Reaction times can vary from a few hours to overnight.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Potential Causes:
Insufficiently strong base: The phenolic proton of 4-cyanophenol needs to be removed to generate the active nucleophile. If the base is too weak, the concentration of the phenoxide will be low.
Low reaction temperature: SNAr reactions on electron-deficient rings like pyridine often have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate.[7]
Presence of water: Water can compete with the phenoxide as a nucleophile and can also hydrolyze the starting materials or product under harsh conditions.[8]
Poor quality of reagents: Degradation of starting materials or solvents can inhibit the reaction.
Recommended Solutions:
Base Selection: Employ a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions.
Base
pKa of Conjugate Acid
Typical Solvent
Notes
K₂CO₃
~10.3
DMF, DMSO
Common choice, good balance of reactivity and handling.
Cs₂CO₃
~10.3
DMF, DMSO
More soluble and often more effective than K₂CO₃.
NaH
~36
THF, DMF
Very strong base, requires anhydrous conditions.
K₃PO₄
~12.3
Dioxane, Toluene
Effective and often used in modern coupling reactions.
Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Anhydrous Conditions: Use anhydrous solvents and dry reagents. Consider drying the reaction flask under vacuum before adding reagents.
Reagent Purity: Use freshly opened or purified solvents and verify the purity of starting materials by NMR or melting point.
Issue 2: Presence of 2-Hydroxy-nicotinic acid as a Major Byproduct
Potential Causes:
This side product arises from the reaction of 2-chloronicotinic acid with hydroxide ions.
Hydroxide Contamination: The base used (e.g., K₂CO₃) may contain hydroxide impurities or can generate them from trace water.
Reaction with Water: At high temperatures, water can act as a nucleophile, leading to the formation of the hydroxy derivative.[9]
Recommended Solutions:
Use a High-Purity Base: Employ a freshly opened, anhydrous grade of base.
Strict Anhydrous Conditions: As mentioned previously, ensure all components of the reaction are free from water. Using molecular sieves in the reaction can help scavenge trace amounts of water.
Caption: Formation of 2-hydroxynicotinic acid.
Issue 3: Hydrolysis of the Cyano Group
Potential Causes:
The nitrile (cyano) group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures, to form an amide or a carboxylic acid.[10][11]
Harsh Basic Conditions: Prolonged reaction times at high temperatures with a strong base can lead to the hydrolysis of the nitrile on the 4-cyanophenol or the final product.
Acidic Workup: A harsh acidic workup can also induce hydrolysis.
Recommended Solutions:
Moderate Reaction Conditions: Use the mildest possible temperature and the shortest reaction time necessary for the completion of the main reaction.
Careful pH Control During Workup: When neutralizing the reaction mixture, avoid strongly acidic conditions for extended periods. It is often preferable to neutralize to a pH of around 6-7.
Alternative Starting Material: In some cases, it may be advantageous to use a more robust electron-withdrawing group and introduce the cyano group in a later step, though this adds complexity to the synthesis.
Caption: Hydrolysis pathway of the nitrile group.
Issue 4: Decarboxylation of Nicotinic Acid Moiety
Potential Causes:
Nicotinic acid and its derivatives can undergo decarboxylation (loss of CO₂) at very high temperatures, especially in the presence of copper catalysts which are sometimes used in Ullmann-type reactions.[12][13][14]
Excessive Heat: Temperatures exceeding 180-200 °C can promote decarboxylation, leading to the formation of 2-(4-cyanophenoxy)pyridine.[15]
Recommended Solutions:
Strict Temperature Control: Maintain the reaction temperature below 150 °C if possible. Use an oil bath with a reliable thermostat.
Avoid Copper Catalysts if Possible: While copper can catalyze the C-O bond formation, it can also promote decarboxylation.[16] If a catalyst is needed, consider modern palladium-based cross-coupling systems which often operate under milder conditions.
Experimental Protocol: Purification by Acid-Base Extraction
The amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can be exploited for purification.
Step-by-Step Protocol:
Initial Quench: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature and pour it into a beaker of cold water.
Basification: Adjust the pH of the aqueous mixture to ~8-9 with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, making the product water-soluble as its carboxylate salt. Most non-polar impurities will remain in the organic phase or precipitate.
Extraction of Neutral/Basic Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted 4-cyanophenol and other non-acidic impurities.
Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of ~3-4 with a dilute acid (e.g., 1M HCl). The desired product, 2-(4-Cyanophenoxy)nicotinic acid, will now be protonated and should precipitate out of the solution as it is generally poorly soluble in acidic water.
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the purified product under vacuum.
This procedure effectively separates the desired amphoteric product from neutral starting materials and acidic or basic byproducts.
References
US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin - Google P
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Patsnap Eureka. [Link]
A method for the degradation of radioactive nicotinic acid - PMC. [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]
CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google P
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
(PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - ResearchGate. [Link]
Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1 - SciSpace. [Link]
CN101781235B - Method for preparing 2-cyanophenol - Google P
US2496114A - Purification of nicotinamide - Google P
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]
(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. [Link]
CN102249994B - Preparation method of nicotinic acid - Google P
Optimizing reaction conditions for 2-(4-Cyanophenoxy)nicotinic acid synthesis (temperature, solvent, catalyst)
Expert Troubleshooting & Optimization Guide for SNAr Workflows Welcome to the Technical Support Center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Expert Troubleshooting & Optimization Guide for SNAr Workflows
Welcome to the Technical Support Center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers and drug development professionals seeking to optimize their reaction conditions, minimize by-products, and scale up their workflows.
Mechanistic Overview & Causality
The synthesis of 2-(4-cyanophenoxy)nicotinic acid relies on the coupling of 2-chloronicotinic acid with 4-cyanophenol. Because the C2 position of 2-chloronicotinic acid is highly activated by both the electron-withdrawing carboxylic acid group and the pyridine nitrogen, it is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr)[1].
Understanding the causality of this reaction is critical for optimization: you do not need to force the reaction with excessive heat or transition-metal catalysts. Instead, success depends on maximizing the nucleophilicity of the phenoxide while protecting the thermally sensitive carboxylic acid group from decarboxylation. The reaction proceeds via a classical addition-elimination mechanism, forming a transient Meisenheimer complex before expelling the chloride leaving group[2].
Reaction Pathway Visualization
SNAr mechanistic workflow for 2-(4-Cyanophenoxy)nicotinic acid synthesis.
Troubleshooting FAQs
Q1: Why is my reaction yield plateauing at 40% despite extending the reaction time and increasing the temperature to 150 °C?A1: Increasing the temperature beyond 120 °C in polar aprotic solvents (like DMF or DMSO) often leads to the thermal decarboxylation of 2-chloronicotinic acid, generating 2-chloropyridine as a volatile by-product. The causality here is driven by the electron-withdrawing nature of the pyridine ring, which destabilizes the carboxylate at high thermal loads.
Solution: Lower the temperature to 100 °C and switch to a more soluble, softer base like
Cs2CO3
to enhance the nucleophilicity of 4-cyanophenol without relying on excessive thermal activation.
Q2: Should I add a copper catalyst (e.g., CuI or Cu₂O) to facilitate an Ullmann-type coupling?A2: No, a transition-metal catalyst is generally unnecessary and can complicate purification. The dual activation of the C2 position makes it highly susceptible to catalyst-free SNAr[1]. Historically, syntheses of related phenoxynicotinic acids have successfully utilized simple bases to facilitate the substitution without metals[3]. Copper is only required when dealing with unactivated aryl halides.
Q3: I am observing a significant amount of unreacted 4-cyanophenol during LC-MS analysis. How can I drive the reaction to completion?A3: The deprotonation of 4-cyanophenol (
pKa≈7.9
) is rapid, but the resulting phenoxide can be poorly soluble if the wrong base/solvent combination is used. If you are using
K2CO3
in THF or MeCN, the phenoxide salt remains largely heterogeneous.
Solution: Utilize DMSO as the solvent. DMSO strongly solvates the alkali metal cations, leaving the phenoxide as a "naked," highly reactive nucleophile, thereby accelerating the SNAr step.
Q4: During the acidic workup, my product "oils out" instead of forming a filterable precipitate. How do I fix this?A4: "Oiling out" occurs when the product precipitates above its glass transition temperature or in the presence of residual organic solvents (like DMF).
Solution: Ensure the reaction mixture is cooled to 0–5 °C before adding aqueous HCl. Add the acid dropwise with vigorous stirring to promote controlled nucleation. If an oil still forms, adding a small seed crystal or a co-solvent like 5% ethanol to the aqueous phase can induce crystallization.
Quantitative Optimization Data
The following table summarizes the causal relationship between solvent, base, and temperature on the overall yield.
Solvent
Base (2.2 eq)
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Primary Issue / Observation
DMF
K2CO3
150
12
>95
42
Severe thermal decarboxylation
DMF
K2CO3
110
16
85
78
Slow reaction rate; incomplete conversion
DMSO
K2CO3
100
12
92
84
Minor unreacted phenol remains
DMSO
Cs2CO3
100
8
>98
94
Optimal Conditions: Fast, clean SNAr
NMP
NaOMe
90
12
80
65
Competing transesterification/side-reactions
Validated Experimental Protocol (SOP)
This self-validating protocol ensures that unreacted starting materials are selectively partitioned away from the final product, guaranteeing high purity without the need for column chromatography.
Step 1: Solvation & Base Addition
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 eq, 10.0 mmol) and 4-cyanophenol (1.1 eq, 11.0 mmol).
Suspend the reagents in anhydrous DMSO (20 mL).
Add finely powdered
Cs2CO3
(2.2 eq, 22.0 mmol) in one portion. (Note: 2.2 equivalents are strictly required because the first equivalent is consumed deprotonating the carboxylic acid).
Step 2: SNAr Reaction
4. Attach a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere for 8 hours.
5. Monitor the disappearance of 2-chloronicotinic acid via LC-MS.
Step 3: Quenching & Impurity Extraction
6. Cool the reaction mixture to room temperature, then transfer it to an ice bath (0–5 °C).
7. Dilute the mixture with 60 mL of deionized water. The product is now a highly water-soluble cesium carboxylate salt.
8. Critical Step: Wash the basic aqueous layer with Ethyl Acetate (
2×20
mL). This extracts any unreacted 4-cyanophenol and neutral organic impurities. Discard the organic layer.
Step 4: Acidification & Isolation
9. Vigorously stir the purified aqueous layer and slowly add 2M HCl dropwise until the pH reaches 2.5–3.0. A thick white/off-white precipitate of the free acid will form.
10. Filter the suspension through a Büchner funnel. Wash the filter cake with cold water (
3×10
mL) to remove residual DMSO and inorganic salts.
11. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure 2-(4-cyanophenoxy)nicotinic acid.
References
Catalysis Science & Technology. "Base-regulated tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines." RSC Publishing. URL: [Link]
ResearchGate. "Recent advances in the synthesis of xanthones and azaxanthones." URL: [Link]
Stability issues of 2-(4-Cyanophenoxy)nicotinic acid under experimental conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Cyanophenoxy)nicotinic acid. It provides in-depth troubleshooting advice and frequently asked que...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Cyanophenoxy)nicotinic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and reliability of your experimental results.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(4-Cyanophenoxy)nicotinic acid?
A1: The main stability concerns for 2-(4-Cyanophenoxy)nicotinic acid revolve around its two key functional groups: the ether linkage and the nitrile group. These groups can be susceptible to degradation under certain experimental conditions, primarily through hydrolysis. Additionally, like many organic molecules, its stability can be affected by heat, light, and oxidative stress.
Q2: How should I store 2-(4-Cyanophenoxy)nicotinic acid to ensure its long-term stability?
A2: For optimal long-term stability, 2-(4-Cyanophenoxy)nicotinic acid should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at a cool and consistent temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), is recommended. Avoid repeated freeze-thaw cycles if stored in solution.
Q3: Is 2-(4-Cyanophenoxy)nicotinic acid stable in aqueous solutions?
A3: The stability of 2-(4-Cyanophenoxy)nicotinic acid in aqueous solutions is highly dependent on the pH and temperature. Both strongly acidic and strongly basic conditions can promote hydrolysis of the nitrile group and, to a lesser extent, the ether linkage, especially at elevated temperatures. For routine experiments, it is advisable to prepare fresh solutions and use buffers in the neutral pH range (6-8) whenever possible.
Q4: Can I heat solutions of 2-(4-Cyanophenoxy)nicotinic acid?
A4: Caution should be exercised when heating solutions of this compound. Prolonged heating, especially in acidic or basic aqueous solutions, can accelerate degradation.[1] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. Monitoring for the appearance of degradation products is recommended.
Q5: What are the likely degradation products of 2-(4-Cyanophenoxy)nicotinic acid?
A5: The most probable degradation products arise from the hydrolysis of the nitrile and ether functionalities. Hydrolysis of the nitrile group would first yield 2-(4-carbamoylphenoxy)nicotinic acid and subsequently 2-(4-carboxyphenoxy)nicotinic acid.[2][3][4][5] Cleavage of the ether bond, though generally requiring more stringent conditions, would result in nicotinic acid and 4-cyanophenol or 4-hydroxybenzoic acid if the nitrile is also hydrolyzed.
PART 2: Troubleshooting Guide
This section provides a more detailed analysis of potential stability issues and offers systematic approaches to troubleshoot and mitigate them.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Potential Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
In-Depth Explanation: The complex components of cell culture media or assay buffers, especially at physiological temperatures (e.g., 37°C), can contribute to the degradation of a test compound over the course of an experiment. It is crucial to differentiate between compound instability and other experimental variables. A stability assessment of the compound in the specific assay medium under the same conditions (time, temperature, light exposure) but in the absence of the biological system (e.g., cells, enzymes) can isolate the chemical stability of the compound as a variable.
Issue 2: Appearance of new peaks in HPLC chromatograms of stability samples.
Potential Cause: Chemical degradation of 2-(4-Cyanophenoxy)nicotinic acid.
Troubleshooting and Identification:
Characterize the Degradation Conditions: Note the specific conditions (e.g., pH, temperature, light exposure, presence of oxidants) that led to the formation of the new peaks. This information provides clues about the degradation pathway.
Hypothesize Degradation Products: Based on the structure of 2-(4-Cyanophenoxy)nicotinic acid, the primary degradation pathways are hydrolysis of the nitrile and cleavage of the ether bond.
Nitrile Hydrolysis: Expect the formation of an amide intermediate and a final carboxylic acid product. This is more likely under strongly acidic or basic conditions.[2][3][4][5]
Ether Cleavage: This is less likely under mild conditions but can occur with strong acids and heat.[6][7][8]
Structural Elucidation: Use techniques like LC-MS/MS to determine the mass of the degradation products and their fragmentation patterns. This data can help confirm the hypothesized structures.
Forced Degradation Studies: Intentionally degrade the compound under controlled conditions (see Protocol 1) to generate larger quantities of the degradation products for isolation and structural confirmation (e.g., by NMR).[9][10]
Caption: Potential degradation pathways of 2-(4-Cyanophenoxy)nicotinic acid.
PART 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to assess the intrinsic stability of 2-(4-Cyanophenoxy)nicotinic acid.[9][10][11]
Objective: To identify potential degradation products and degradation pathways.
Materials:
2-(4-Cyanophenoxy)nicotinic acid
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
Water (HPLC grade)
Methanol or Acetonitrile (HPLC grade)
HPLC system with UV or MS detector
Procedure:
Stock Solution Preparation: Prepare a stock solution of 2-(4-Cyanophenoxy)nicotinic acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux a solution of the compound in water at 100°C for 24 hours.
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions). Also, expose the solid compound to the same conditions.
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
Dilute the samples to a suitable concentration with the mobile phase.
Analyze by a stability-indicating HPLC method (a method that separates the parent compound from all degradation products).
Data Evaluation:
Compare the chromatograms of the stressed samples with that of a control sample (compound in solvent, without stress).
Calculate the percentage degradation.
Identify and characterize any significant degradation products using LC-MS/MS.
Protocol 2: Solution Stability Assessment at Different pH Values
Objective: To determine the stability of 2-(4-Cyanophenoxy)nicotinic acid in buffered aqueous solutions.
Materials:
2-(4-Cyanophenoxy)nicotinic acid
Buffer solutions: pH 2, pH 4, pH 7.4, pH 9
HPLC system with UV or MS detector
Procedure:
Sample Preparation: Prepare solutions of 2-(4-Cyanophenoxy)nicotinic acid in each buffer at a final concentration of 10 µg/mL.
Incubation: Store the solutions at two different temperatures: room temperature (25°C) and an elevated temperature (e.g., 40°C), protected from light.
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
Analysis: Quantify the concentration of the parent compound at each time point using a validated HPLC method.
Data Analysis: Plot the concentration of 2-(4-Cyanophenoxy)nicotinic acid versus time for each pH and temperature condition. Determine the degradation rate constant and half-life, if applicable.
Data Presentation:
pH
Temperature (°C)
Initial Conc. (µg/mL)
Conc. at 24h (µg/mL)
Conc. at 72h (µg/mL)
% Degradation at 72h
2.0
25
10.1
10.0
9.9
2.0%
2.0
40
10.0
9.5
8.8
12.0%
7.4
25
9.9
9.9
9.8
1.0%
7.4
40
10.1
9.8
9.5
5.9%
9.0
25
10.2
9.8
9.4
7.8%
9.0
40
9.9
8.9
7.5
24.2%
Note: The data in this table is illustrative and not based on actual experimental results.
PART 4: Visualization & Formatting
Caption: General workflow for assessing the stability of a compound.
PART 5: References
Yildiz, S. A., & Kuzu, B. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 63(9), 603-608. [Link]
Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. [Link]
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
Infinity Learn. Hydrolysis of benzonitrile gives. [Link]
Gierer, J., & Norén, I. (1982). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Holzforschung, 36(3), 123-130. [Link]
Grilc, M., & Likozar, B. (2018). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 6(4), 5564-5576. [Link]
Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]
Rani, S., & Singh, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry, 10, S111-S123. [Link]
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
International Journal of Pharmaceutical Erudition. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
AAPS PharmSciTech. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Link]
ACS Earth and Space Chemistry. (2025). Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill. [Link]
RSC Advances. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]
Technical Support Center: Degradation Pathways of 2-(4-Cyanophenoxy)nicotinic acid
Welcome to the Technical Support Center for 2-(4-Cyanophenoxy)nicotinic acid metabolic and environmental degradation. This compound—characterized by a highly stable diaryl ether linkage connecting a cyano-substituted phe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(4-Cyanophenoxy)nicotinic acid metabolic and environmental degradation. This compound—characterized by a highly stable diaryl ether linkage connecting a cyano-substituted phenyl ring to a nicotinic acid moiety—presents unique challenges for structural elucidation, extraction, and quantitative analysis.
This guide is engineered for researchers and drug development professionals conducting forced degradation, environmental fate, or pharmacokinetic profiling. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure absolute data integrity.
Mechanistic Overview: The Bipartite Degradation Logic
The degradation of 2-(4-Cyanophenoxy)nicotinic acid is fundamentally governed by the resilience of its diaryl ether bond. Because this ether linkage is stabilized by the electron-withdrawing cyano and carboxylic acid groups, spontaneous abiotic hydrolysis is negligible at physiological pH. Degradation is strictly enzymatic and proceeds via a bipartite pathway [1, 2]:
Diaryl Ether Cleavage (Rate-Limiting Step): Bacterial etherases (e.g., from Sphingomonas or Geobacillus species) or hepatic Cytochrome P450s catalyze the initial cleavage. This yields two distinct fragments: 4-cyanophenol and 2-hydroxynicotinic acid [2].
Nitrile Hydrolysis: The 4-cyanophenol fragment undergoes enzymatic hydration via nitrilases to form 4-hydroxybenzamide, followed by rapid hydrolysis to 4-hydroxybenzoic acid , which eventually enters aromatic ring cleavage pathways [3].
Pyridine Ring Degradation: The 2-hydroxynicotinic acid fragment is hydroxylated to 2,5-dihydroxypyridine. This intermediate undergoes oxidative ring opening via the well-characterized maleamate pathway (mediated by dioxygenases), ultimately funneling into the TCA cycle [1].
Pathway Visualization
Fig 1. Bipartite degradation pathway of 2-(4-Cyanophenoxy)nicotinic acid via ether cleavage.
Experimental Methodology: Self-Validating In Vitro Degradation Assay
To accurately map the degradation kinetics of 2-(4-Cyanophenoxy)nicotinic acid, empirical workflows must differentiate between biotic cleavage and abiotic degradation. The following protocol is designed as a self-validating system , ensuring that every data point is internally controlled.
Step-by-Step Protocol
1. Substrate Preparation:
Reconstitute 2-(4-Cyanophenoxy)nicotinic acid in LC-MS grade DMSO to a 10 mM stock. Dilute to a final working concentration of 50 µM in 50 mM Potassium Phosphate buffer. Causality: The buffer must be strictly maintained at pH 7.2. At pH > 8.0, the cyano group becomes susceptible to spontaneous base-catalyzed hydrolysis, which would artificially inflate the appearance of downstream metabolites [3].
2. Reaction Initiation & Internal Controls:
Add the biocatalyst (e.g., 1 mg/mL recombinant etherase or hepatic microsomes). To ensure the system is self-validating, you must run three parallel arms:
Active Arm: Substrate + Active Enzyme.
Control A (Abiotic Baseline): Substrate + Heat-killed Enzyme (boiled for 15 mins). Validates that degradation is strictly enzymatic.
Control B (Extraction Efficiency): Buffer + Internal Standard (IS) (e.g., 13C-labeled 4-cyanophenol). Validates that downstream loss of signal is due to metabolism, not poor recovery.
3. Quenching & Protein Precipitation:
At designated time points (0, 1, 2, 4, 8 h), extract 100 µL of the reaction mixture and immediately quench with 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid instantly denatures the enzymes to halt kinetics while simultaneously protonating the nicotinic acid moiety, preventing it from binding irreversibly to basic sites on glassware or plasticware.
4. Mass Balance Verification (The Validation Check):
Centrifuge at 14,000 × g for 10 mins, filter the supernatant (0.22 µm PTFE), and analyze via LC-MS/MS. The system is validated if the molar mass balance equation holds true:
[Parent] at T(0) ≈ [Parent] at T(x) + [4-Cyanophenol] at T(x) + [4-Hydroxybenzoic acid] at T(x).
A mass balance recovery of <90% indicates unmonitored volatilization or precipitation.
Quantitative Data Presentation
Accurate tracking of the parent compound and its fragments requires optimized LC-MS/MS transitions. The table below summarizes the validated MRM (Multiple Reaction Monitoring) parameters.
Analyte
Formula
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Expected RT (min)
2-(4-Cyanophenoxy)nicotinic acid
C13H8N2O3
241.05[M+H]+
120.0
25
4.8 (C18 Column)
4-Cyanophenol
C7H5NO
118.02[M-H]-
90.0
20
5.2 (C18 Column)
2-Hydroxynicotinic acid
C6H5NO3
140.03 [M+H]+
96.0
15
6.5 (HILIC Column)
4-Hydroxybenzoic acid
C7H6O3
137.02 [M-H]-
93.0
20
3.4 (C18 Column)
2,5-Dihydroxypyridine
C5H5NO2
112.03 [M+H]+
84.0
15
7.1 (HILIC Column)
Note: Retention times (RT) are based on a standard 10-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic acid).
Troubleshooting Guides & FAQs
Q1: I can easily detect the 4-cyanophenol metabolite, but 2-hydroxynicotinic acid is completely missing from my LC-MS/MS chromatogram. Why?A1: This is a classic chromatographic mismatch. 2-Hydroxynicotinic acid is highly polar and hydrophilic. On a standard reversed-phase C18 column, it will fail to retain and elute in the void volume alongside salts and proteins, leading to severe ion suppression.
Troubleshooting Step: You must utilize a dual-column approach or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the polar fragments. Alternatively, add an ion-pairing reagent (e.g., perfluoropentanoic acid) to your mobile phase to increase the apparent hydrophobicity of the nicotinic acid fragment.
Q2: My abiotic control (heat-killed enzyme) is showing a 30% loss of the parent compound over 8 hours. Is the ether bond unstable?A2: The diaryl ether bond is exceptionally stable; however, the compound is likely undergoing surface adsorption rather than degradation. 2-(4-Cyanophenoxy)nicotinic acid contains both a hydrophobic domain and a carboxylic acid, making it prone to non-specific binding to un-silanized glass or certain plastics.
Troubleshooting Step: Switch to low-bind polypropylene tubes and ensure your quenching solvent contains at least 50% organic modifier (Acetonitrile/Methanol) to desorb the compound from the vessel walls prior to centrifugation.
Q3: How do I differentiate whether the diaryl ether cleavage in my microbial isolate is oxidative or reductive?A3: Different microbial strains utilize distinct mechanisms. For instance, Geobacillus species utilize a reductive mechanism (dreE homologs), while Sphingobium species utilize oxidative etherases (LigE/LigF homologs) [2].
Troubleshooting Step: Run parallel degradation assays. Supplement one assay with NADH under strictly anaerobic conditions (N2 purged). Supplement the second assay with oxidized/reduced Glutathione under aerobic conditions. If degradation only occurs in the anaerobic/NADH arm, the cleavage is reductive.
Q4: The mass balance of my assay is failing (<60% recovery). Where is the 4-cyanophenol going?A4: 4-Cyanophenol has a relatively high vapor pressure and can be lost due to volatilization during sample concentration (e.g., speed-vacuuming or nitrogen blow-down) [3].
Troubleshooting Step: Do not evaporate your samples to dryness. If concentration is absolutely necessary, perform it at temperatures below 30°C and stop the evaporation while 10-20% of the aqueous volume remains.
References
Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440. Proceedings of the National Academy of Sciences (PNAS).[Link][1]
Metabolism of Nitrodiphenyl Ether Herbicides by Dioxin-Degrading Bacterium Sphingomonas wittichii RW1. Journal of Agricultural and Food Chemistry.[Link][2]
Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air−Water Interface. The Journal of Physical Chemistry B.[Link][3]
Technical Support Center: Solubilization Strategies for 2-(4-Cyanophenoxy)nicotinic Acid
Welcome to the Advanced Formulation Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 2-(4-Cyanophenoxy)nicotinic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 2-(4-Cyanophenoxy)nicotinic acid .
Due to its high crystal lattice energy and lipophilicity, this compound presents classic "brick-dust" and "grease" solubility barriers. Below, we dissect the physicochemical causality of these issues and provide self-validating protocols to overcome them.
To formulate a successful solubilization strategy, we must first analyze the molecular architecture of 2-(4-Cyanophenoxy)nicotinic acid:
Amphoteric but Predominantly Acidic: The molecule contains a nicotinic acid core. The carboxylic acid has an estimated
pKa
of ~4.0–4.5. The electron-withdrawing nature of the 2-phenoxy substitution significantly depresses the basicity of the pyridine nitrogen (
pKa
< 2.0). Thus, at physiological pH (7.4), the molecule exists almost entirely as an anion.
Hydrophobic Rigidity: The 4-cyanophenoxy group is highly lipophilic and rigid, promoting strong intermolecular
π−π
stacking. This drives up the melting point and crystal lattice energy, severely restricting its intrinsic aqueous solubility (
S0
).
Understanding that the solubilization of weak acids is highly dependent on ionization state and counterion interactions is the foundation of our troubleshooting approach[2.15].
MODULE 2: Interactive Troubleshooting (FAQs)
Q1: My compound completely precipitates when I dilute my DMSO stock into my in vitro assay buffer. Why does this happen, and how do I prevent it?Causality: This is a classic manifestation of cosolvent capacity collapse. According to Yalkowsky’s log-linear model of solubilization, the solvent capacity of DMSO drops exponentially upon dilution with water. If your receiving buffer is at a pH below the compound's
pKa
(e.g., pH 3.0–4.0), the drug reverts to its unionized state. The intrinsic solubility (
S0
) of the neutral species is too low to sustain the concentration, resulting in rapid nucleation and precipitation.
Solution: You must couple cosolvency with pH adjustment. Ensure your receiving aqueous buffer is titrated to at least pH 6.5–7.4 before adding the DMSO stock. The immediate deprotonation of the carboxylic acid compensates for the loss of DMSO solubilization capacity, keeping the compound in solution as an ionized salt[2.15].
Q2: We are advancing to solid dosage formulation and need to synthesize a stable salt. Which counterions are most appropriate for this molecule?Causality: Salt formation requires a sufficient reactivity potential between the acid and the base. The
ΔpKa
rule dictates that the
pKa
of the counterion's conjugate acid must be at least 2 to 3 units higher than the
pKa
of the drug's acidic group to ensure a stable, single-state ionization that won't disproportionate back to the free acid[2.8].
Solution: Given the carboxylic acid
pKa
is ~4.5, you require a base with a
pKa>7.5
. Sodium (via NaOH), Potassium (via KOH), or organic bases like Meglumine are optimal first-class salt formers that will yield high crystallinity and improved dissolution rates[2.2].
Q3: I am using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for in vivo dosing. The solution is initially clear but becomes turbid after 24 hours. What is the mechanism of this instability?Causality: Cyclodextrin solubilization relies on the formation of a dynamic 1:1 inclusion complex. The lipophilic 4-cyanophenoxy group inserts into the hydrophobic cavity of the cyclodextrin. However, at high concentrations, cyclodextrin complexes can self-assemble into non-inclusion aggregates. If the intrinsic solubility (
S0
) is very low, this leads to non-linear (A_P or B-type) phase-solubility profiles, causing delayed precipitation of these aggregates[2.9].
Solution: You must increase the Complexation Efficiency (CE). Add a small amount of a water-soluble polymer (e.g., 0.1% w/v HPMC or PVP) to the vehicle. These polymers stabilize the supersaturated state, inhibit aggregate nucleation, and can increase the solubilizing efficiency of the cyclodextrin by up to 30%[2.9].
MODULE 3: Self-Validating Experimental Protocols
Protocol A: pH-Driven Cosolvent Solubilization (For In Vitro Assays)
This protocol utilizes dipole disruption and ionization to achieve stable micromolar to millimolar assay concentrations.
Master Stock Preparation: Weigh 2.4 mg of 2-(4-Cyanophenoxy)nicotinic acid (MW ~240.2 g/mol ) and dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock.
Causality: DMSO's high dielectric constant disrupts the strong
π−π
stacking and hydrogen bonding of the crystal lattice.
Buffer Preparation: Prepare a 100 mM Phosphate Buffer and strictly adjust the pH to 7.4.
Causality: High buffer capacity prevents micro-environmental pH drops when the acidic drug is introduced.
Dilution: Under vigorous vortexing, slowly add 10 µL of the DMSO stock dropwise into 990 µL of the phosphate buffer to yield a 1 mM working solution (1% DMSO final).
Self-Validation Step: Centrifuge the final solution at 15,000 x g for 10 minutes. Carefully sample the top 100 µL and the bottom 100 µL. Analyze both fractions via UV-Vis (approx. 260-280 nm). Validation criteria: Equal absorbance in both fractions confirms complete solubilization and the absence of invisible micro-precipitates.
Protocol B: Polymer-Stabilized HP-β-CD Complexation (For In Vivo PK Dosing)
This protocol utilizes hydrophobic cavity insertion stabilized by polymeric precipitation inhibitors.
Vehicle Preparation: Dissolve 20 g of HP-β-CD and 0.1 g of HPMC (Hydroxypropyl Methylcellulose) in 100 mL of deionized water to create a 20% (w/v) HP-β-CD + 0.1% HPMC vehicle.
Drug Addition: Add excess solid 2-(4-Cyanophenoxy)nicotinic acid (e.g., 15 mg/mL) to the vehicle.
Equilibration: Stir the suspension at room temperature (25°C) for 48 hours.
Causality: Complexation is a thermodynamic equilibrium process; sufficient time is required to reach the plateau of the phase-solubility curve.
Self-Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter. Validation criteria: The absence of back-pressure during filtration indicates a lack of large colloidal aggregates. Quantify the clear filtrate via HPLC to determine the exact apparent solubility (
Sapp
) achieved before dosing animals.
MODULE 4: Formulation Data Matrix
Solubilization Vehicle
Primary Mechanism
Estimated Max Solubility
Biological Tolerability
Best Use Case
100% DMSO
Lattice disruption
> 50 mg/mL
Highly Toxic (In Vivo)
Master stocks for storage
Phosphate Buffer (pH 7.4)
Carboxylic acid ionization
~ 0.5 - 2 mg/mL
Excellent
Cell culture / Enzymatic assays
20% HP-β-CD + 0.1% HPMC
Hydrophobic cavity inclusion
~ 5 - 15 mg/mL
Excellent (IV/PO)
In vivo Pharmacokinetic (PK) studies
Meglumine Salt (Aqueous)
ΔpKa
driven salt formation
> 20 mg/mL
Excellent (PO)
Solid dosage / Oral suspensions
MODULE 5: Mechanistic Visualizations
Decision tree for selecting a solubilization strategy based on experimental application.
Thermodynamic pathways for overcoming the intrinsic solubility barriers of the compound.
MODULE 6: References
Loftsson, T., et al. "Evaluation of cyclodextrin solubilization of drugs." PubMed. Available at:
"Salt Selection in Drug Development." Pharmaceutical Technology. Available at:
"Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." NIH. Available at:
Vinarov, Z., et al. "Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter?" ACS Publications. Available at:
Optimization
Refining the synthesis of 2-(4-Cyanophenoxy)nicotinic acid derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and standard operating procedure (SOP) to address the specific mechanistic and practica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and standard operating procedure (SOP) to address the specific mechanistic and practical challenges associated with the synthesis of 2-(4-cyanophenoxy)nicotinic acid derivatives.
The C2 position of 2-chloronicotinic acid is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing carboxylic acid group, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) . However, achieving high chemoselectivity and yield requires precise control over the electronic state of the substrate and the reaction conditions.
PART 1: Mechanistic Overview & Workflow
The fundamental challenge in this synthesis is the competing electronic effects of the functional groups. Under basic conditions, the free carboxylic acid deprotonates to form a carboxylate anion, which donates electron density into the pyridine ring and severely retards the SNAr process. To bypass this, we strongly recommend an Esterification-SNAr-Saponification sequence.
Fig 1: Chemoselective workflow for 2-(4-cyanophenoxy)nicotinic acid synthesis via esterification.
PART 2: Troubleshooting FAQs
Q1: Why is my direct SNAr reaction between 2-chloronicotinic acid and 4-cyanophenol stalling at 30-40% conversion?Causality: When using bases like K₂CO₃ or NaH directly on the free acid, the carboxylic acid deprotonates immediately. The resulting carboxylate anion is electron-donating via induction, which significantly reduces the electrophilicity of the C2-chlorine bond. Historically, synthesizing phenoxynicotinic acid derivatives via the direct route requires forcing conditions (e.g., fusing sodium salts) which are difficult to scale .
Solution: Mask the carboxylic acid by converting it to a methyl or ethyl ester prior to the SNAr step. The ester remains neutral and electron-withdrawing, accelerating the nucleophilic attack.
Q2: I am observing the formation of an amide by-product. How do I prevent this?Causality: The cyano group (-CN) on the 4-cyanophenol moiety is highly susceptible to hydration under strongly basic, aqueous conditions at elevated temperatures (forming an amide, and eventually a carboxylic acid). Alternative green methods using high-temperature water (150–180 °C) for amination/SNAr are too harsh for nitrile-containing substrates .
Solution: Use a mild, anhydrous base (anhydrous K₂CO₃ or Cs₂CO₃) in a dry polar aprotic solvent (DMF or DMSO) at temperatures not exceeding 85 °C. Base selection is critical for regulating the tunable synthesis of these derivatives without triggering side reactions [[1]]([Link]).
Q3: My product mixture contains significant amounts of unreacted 4-cyanophenol. What is the best way to remove it?Causality: 4-Cyanophenol has a pKa of ~7.9. During standard aqueous workup, it can easily co-precipitate or co-extract with your target product if the pH is not strictly controlled.
Solution: Utilize an acid-base extraction during the ester stage. Wash the organic layer with cold, dilute NaOH (0.5 M). This selectively deprotonates the unreacted 4-cyanophenol, pulling it into the aqueous layer while the neutral ester product remains in the organic phase.
PART 3: Comparative Reaction Data
The following table summarizes the quantitative differences between the direct acid SNAr route and the optimized ester route.
Parameter
Direct SNAr Route
Optimized Ester Route
Substrate
2-Chloronicotinic acid
Methyl 2-chloronicotinate
Base
KOH or NaH
K₂CO₃ (Anhydrous)
Solvent
H₂O or DMF
DMF
Temperature
120–150 °C
80 °C
Reaction Time
12–24 h
6–8 h
Cyano Hydrolysis Risk
High (Amide formation)
Negligible
Overall Yield
35–45%
80–88%
PART 4: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a self-validating framework. Do not proceed to the next step unless the in-process controls (IPC) are met.
Step 1: Esterification of 2-Chloronicotinic Acid
Procedure: Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous methanol (10 volumes). Slowly add concentrated H₂SO₄ (0.2 eq) dropwise. Reflux the mixture at 65 °C for 12 hours. Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc).
Causality: Masking the acid prevents carboxylate formation in the subsequent step, maintaining the electrophilicity of the C2 position.
Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the baseline spot (free acid) disappears, and a new, higher-running spot (Rf ~0.6) appears.
Step 2: SNAr with 4-Cyanophenol
Procedure: Dissolve methyl 2-chloronicotinate (1.0 eq) and 4-cyanophenol (1.1 eq) in anhydrous DMF (5 volumes). Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at 80 °C for 6-8 hours under a nitrogen atmosphere. Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with 0.5 M NaOH to remove unreacted phenol, then with brine.
Causality: K₂CO₃ is strong enough to deprotonate 4-cyanophenol but mild enough to prevent ester hydrolysis or nitrile hydration. DMF solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide.
Validation (IPC): LC-MS analysis must show the disappearance of the ester mass (
[M+H]+172
) and the appearance of the target ether mass (
[M+H]+255
).
Step 3: Chemoselective Saponification
Procedure: Dissolve the methyl 2-(4-cyanophenoxy)nicotinate in a 3:1 mixture of THF:H₂O. Add LiOH monohydrate (1.5 eq) and stir at room temperature for 4 hours. Evaporate the THF in vacuo. Acidify the remaining aqueous layer with 1 M HCl to pH 3-4 at 0 °C. Filter the resulting precipitate and dry under high vacuum.
Causality: LiOH provides mild hydroxide ions that selectively attack the ester carbonyl at room temperature. The cyano group requires much harsher conditions (e.g., refluxing NaOH) to hydrolyze, ensuring perfect chemoselectivity.
Validation (IPC): The product should precipitate cleanly at pH 3-4 (its isoelectric point). Complete dissolution of a 5 mg test sample in saturated NaHCO₃ confirms the successful regeneration of the free carboxylic acid.
PART 5: References
[1] Title: A base-regulated one-pot protocol for the tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines
Source: Catalysis Science & Technology (RSC Publishing)
URL:[Link]
[2] Title: Recent advances in the synthesis of xanthones and azaxanthones
Source: University of Porto (Sigarra)
URL: [Link]
[3] Title: Synthesis of 2-(arylamino)nicotinic acids in high-temperature water
Source: ResearchGate
URL:[Link]
Technical Support Center: Scale-Up Synthesis of 2-(4-Cyanophenoxy)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. My approach is to provide not just steps, but the underlying chemical reasoning to empower you to make informed decisions and troubleshoot effectively. This document is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the field.
Overview of the Synthetic Strategy
The most common and industrially viable route to 2-(4-Cyanophenoxy)nicotinic acid involves a copper-catalyzed Ullmann condensation. This reaction forms the key C-O bond between 2-chloronicotinic acid and 4-cyanophenol. While straightforward in principle, scaling this process introduces challenges related to reaction kinetics, impurity formation, materials handling, and product purification.
Part 1: Starting Materials - Sourcing and Quality Control
A successful scale-up begins with well-characterized and high-quality starting materials. Overlooking this stage is a common pitfall that leads to downstream complications.
Q1: What is the most reliable method for preparing multi-kilogram quantities of the 2-chloronicotinic acid precursor?
A1: For large-scale production, the most established route starts from nicotinic acid. It involves a two-step process: N-oxidation followed by chlorination.
N-Oxidation: Nicotinic acid is oxidized to nicotinic acid N-oxide, typically using hydrogen peroxide in acetic acid.
Chlorination: The N-oxide is then chlorinated. A common and effective method uses a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which has been reported to achieve high yields of around 87.5%.[1][2]
Scale-Up Considerations:
Safety: The chlorination step is highly exothermic and releases HCl gas. It requires a robust reactor with excellent temperature control and a scrubbing system for off-gassing.
Reagent Removal: Excess POCl₃ must be thoroughly removed under vacuum. Quenching the reaction mixture requires careful, slow addition to water or ice to manage the highly exothermic hydrolysis of residual phosphorus chlorides.
Alternative Routes: While other routes exist, such as those starting from 2-chloro-3-methylpyridine or 2-chloro-3-cyanopyridine, the precursors are often more expensive or difficult to source in bulk, making the nicotinic acid route more economically viable for large quantities.[3]
Q2: What are the Critical Quality Attributes (CQAs) for the starting materials that I must control?
A2: Absolutely. Your starting material quality dictates the success and reproducibility of the subsequent coupling reaction.
Isomers (e.g., 6-chloronicotinic acid) will form isomeric products that are very difficult to separate from the desired product.
4- and 6-chloro isomers < 0.1%
Moisture Content (by KF)
Water can deactivate the catalyst and hydrolyze the cyano group on the partner, leading to side products.
< 0.2%
4-Cyanophenol
Purity (by HPLC)
Can introduce colored impurities and byproducts.
> 99.5%
Moisture Content (by KF)
Water can negatively impact reaction kinetics and lead to hydrolysis.
< 0.1%
Residual Base/Acid
Can neutralize the catalytic system or base, affecting reaction initiation and rate.
Neutral pH
Potassium Carbonate (Base)
Particle Size
Affects surface area and reaction rate. Use a fine, free-flowing powder for consistency.
Fine powder (<100 mesh)
Moisture Content (by KF)
K₂CO₃ is hygroscopic. Excess water will hinder the reaction.
< 0.5%
Part 2: The Ullmann Condensation - Troubleshooting Guide
This C-O coupling is the core of the synthesis. Most challenges arise during this stage.
Workflow: Troubleshooting Logic for the Ullmann Condensation
This diagram outlines the decision-making process when encountering common issues in the coupling reaction.
Caption: Troubleshooting workflow for the Ullmann condensation.
Q3: My reaction is very slow or has stalled at 50-60% conversion. What are the most likely causes?
A3: This is a classic scale-up problem. The cause is often multifactorial:
1. Insufficient Base or Ineffective Deprotonation: The reaction requires the formation of the potassium salt of 4-cyanophenol. If the base (typically K₂CO₃) is of poor quality, has a large particle size, or is not used in sufficient excess (aim for 1.5-2.0 equivalents), this initial deprotonation becomes the rate-limiting step.
2. Catalyst Deactivation: The Cu(I) catalyst is sensitive to oxidation and impurities.
Moisture: As mentioned, water is detrimental. Ensure your solvent (e.g., DMSO, NMP, DMF) is anhydrous and that starting materials are dry.[4]
Oxygen: While not always necessary to run under strict inert atmosphere for modern Ullmann reactions, large reactor headspaces can be problematic. Consider a nitrogen blanket.
3. Poor Mass Transfer: On a lab scale, magnetic stirring is efficient. In a large reactor, mechanical stirring must be optimized to ensure the solid base (K₂CO₃) is well-suspended and doesn't settle at the bottom. Poor agitation leads to a localized, non-homogeneous reaction.
4. Temperature Control: The reaction often requires high temperatures (130-160 °C).[4] Ensure your temperature probe is accurately measuring the internal batch temperature, not just the jacket temperature.
Q4: I'm seeing a significant side product that corresponds to the loss of CO₂ from my starting material. How do I prevent this decarboxylation?
A4: You are observing the thermal decarboxylation of 2-chloronicotinic acid to form 2-chloropyridine. This is a known issue for aromatic carboxylic acids at elevated temperatures.[5][6]
Mechanism: The electron-deficient pyridine ring and the ortho-chloro substituent facilitate the loss of carbon dioxide.
Solution: This is a kinetic competition. You need the Ullmann coupling to occur faster than the decarboxylation.
Lower the Temperature: This is the most effective solution. Try reducing the reaction temperature by 10-15 °C. This will slow the main reaction, but it will slow the decarboxylation even more. You may need to accept a longer reaction time as a trade-off.
Use a More Active Catalyst System: Incorporating a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can significantly accelerate the C-O coupling, allowing you to run the reaction at a lower temperature and for a shorter duration.[7][8]
Consider an Ester: A more robust, but more costly, approach is to use the methyl or ethyl ester of 2-chloronicotinic acid. The ester is not prone to decarboxylation. This adds a final hydrolysis step to your synthesis but can solve the problem entirely.
Q5: My workup is difficult, and I'm struggling to remove the copper catalyst to the required <10 ppm level for an API. What's the best strategy?
A5: Residual metal is a critical concern for pharmaceuticals. Relying on crystallization alone is often insufficient. A multi-pronged approach is necessary.
Post-Reaction Quench & Chelation: After the reaction is complete, cool the mixture and dilute it with a secondary solvent like toluene or methyl isobutyl ketone (MIBK). Then, add an aqueous solution of a chelating agent.
Recommended Chelators: N-acetylcysteine or thiourea are highly effective at scavenging residual copper. They form stable, water-soluble complexes with copper ions.
Filtration through Celite® or Activated Carbon: After the aqueous extraction, perform a filtration of the organic layer through a pad of Celite® or a specialized activated carbon designed for metal scavenging. This will remove particulate copper and some complexed copper.
pH-Controlled Crystallization: The final and most crucial step is the crystallization. The product is an acid, so it will be soluble in base and insoluble in acid.
After the extractions, you will likely have the product as a salt (e.g., potassium nicotinate) in the aqueous layer.
Filter this aqueous layer to remove any solids.
Slowly add acid (e.g., 2M HCl) to this clear solution to protonate the carboxylate and precipitate the free acid product. Control the rate of addition and the final pH carefully to ensure large, pure crystals form, which will exclude impurities, including residual copper.
Part 3: Protocols and Data
Appendix A: Recommended Scale-Up Protocol (1 kg Scale)
Safety Warning: This reaction should be performed in a suitable chemical reactor with appropriate temperature control, pressure relief, and ventilation. Personnel must wear appropriate PPE.
Reactor Setup: Charge a 20 L glass-lined reactor with 2-chloronicotinic acid (1.00 kg, 6.35 mol), 4-cyanophenol (0.83 kg, 6.98 mol, 1.1 eq), and finely powdered anhydrous potassium carbonate (1.32 kg, 9.52 mol, 1.5 eq).
Reaction: Begin agitation and apply a slow nitrogen purge to the headspace. Heat the mixture to an internal temperature of 135-140 °C.
In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by HPLC. The reaction is considered complete when the area % of 2-chloronicotinic acid is <1.0%. Expected reaction time is 12-18 hours.
Workup - Quench & Extraction: Cool the reaction to 60 °C. Add Toluene (10 L) and stir for 15 minutes. Add a solution of N-acetylcysteine (150 g) in water (10 L). Stir vigorously for 1 hour. Stop agitation, allow the layers to separate, and drain the lower aqueous layer (containing product salt and chelated copper).
Purification - Isolation: Transfer the aqueous layer to a clean reactor. Filter through a 1 µm filter to remove any particulate matter. With good agitation, slowly charge 6M Hydrochloric Acid until the pH of the slurry is 2.0-3.0.
Crystallization & Filtration: Cool the resulting slurry to 15-20 °C and stir for at least 2 hours. Filter the solid product. Wash the filter cake with deionized water (2 x 3 L) until the filtrate runs at pH > 4.
Drying: Dry the product in a vacuum oven at 60-70 °C until constant weight is achieved.
This diagram illustrates the accepted catalytic cycle for the Ullmann condensation and highlights where key side reactions can occur.
Caption: Catalytic cycle of Ullmann condensation and competing side reactions.
References
Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. (2017). Retrieved from [Link]
[Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). PubMed. Retrieved from [Link]
Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (2015). Retrieved from [Link]
Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents. (2010).
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025). Retrieved from [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Retrieved from [Link]
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. (2025). Retrieved from [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022). Retrieved from [Link]
Chemistry of Nitriles. (2025). LibreTexts Chemistry. Retrieved from [Link]
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved from [Link]
Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved from [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved from [Link]
The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved from [Link]
Ullmann coupling-An overview - OperaChem. (2025). Retrieved from [Link]
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - PMC. (n.d.). Retrieved from [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). Retrieved from [Link]
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. (2007). Retrieved from [Link]
Purification method of pyridine and pyridine derivatives - Google Patents. (2012).
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Scale-Up Synthesis Technology for Anticancer Drugs - Grantome. (n.d.). Retrieved from [Link]
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC. (2023). Retrieved from [Link]
Supporting the Development of Scalable Manufacturing Processes for Complex Synthetics through Automation and Machine Learning - Scientific Update - UK. (n.d.). Retrieved from [Link]
Preparation method of nicotinic acid - Google Patents. (n.d.).
Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (2022). Retrieved from [Link]
Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents. (n.d.).
(PDF) Decarboxylation in Natural Products Biosynthesis - ResearchGate. (2024). Retrieved from [Link]
Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Cyanostar Synthesis on Large Scales in 2 Weeks and Small Scales in 2 Days - ChemRxiv. (2025). Retrieved from [Link]
Technical Support Center: Troubleshooting 2-(4-Cyanophenoxy)nicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is engineered for researchers, synthetic chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is engineered for researchers, synthetic chemists, and drug development professionals. Here, we move beyond basic recipes to explore the mechanistic causality behind reaction failures, providing you with self-validating protocols to eliminate impurities during the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid and 4-cyanophenol.
Mechanistic Pathway & Impurity Branches
The synthesis relies on an SNAr mechanism, a fundamental transformation in pharmaceutical synthesis[1]. However, the reaction is highly sensitive to environmental factors. Harsh conditions and high temperatures can lead to the formation of tar-like substances and complex impurity profiles[2]. Understanding the competing pathways is the first step in troubleshooting.
Reaction pathway and competing impurity branches in 2-(4-Cyanophenoxy)nicotinic acid synthesis.
Troubleshooting Guide & FAQs
Q1: Why is my crude product heavily contaminated with 2-hydroxynicotinic acid?Causality: Water in the reaction mixture reacts with the base (e.g., K₂CO₃) to generate hydroxide ions. Hydroxide is a highly mobile, hard nucleophile that outcompetes the bulkier 4-cyanophenoxide for the electrophilic C2 position of the pyridine ring. This leads to rapid hydrolysis of the 2-chloro intermediate, a known vulnerability of acyl and aryl chlorides[2].
Resolution: Ensure strictly anhydrous conditions. Bake K₂CO₃ at 120 °C overnight before use, and utilize anhydrous 3[3].
Q2: I am observing a loss of the carboxylic acid group (decarboxylation). How do I prevent this?Causality: Pyridine-2-carboxylic acids are inherently susceptible to thermal decarboxylation. The adjacent nitrogen atom stabilizes the intermediate ylide formed upon the loss of CO₂. Heating the reaction above 110 °C provides the thermal activation energy required to drive this degradation pathway.
Resolution: Cap the reaction temperature at 90 °C. If conversion is slow, increase the reaction time or switch to a more soluble base like Cs₂CO₃ rather than increasing the heat.
Q3: My LC-MS shows a mass +18 Da higher than the expected product. What is this impurity?Causality: This mass shift corresponds to the hydration of the cyano group (-CN) into an amide (-CONH₂). Nitriles undergo base-catalyzed hydration when subjected to prolonged heating in the presence of trace water and strong bases.
Resolution: Avoid using aqueous bases like NaOH or KOH. Stick to mild carbonate bases and minimize atmospheric moisture exposure during the reaction.
Q4: Why does the conversion stall at 70%, leaving unreacted 2-chloronicotinic acid?Causality: Under basic conditions, 2-chloronicotinic acid is deprotonated to form a carboxylate salt. The negative charge of the carboxylate group delocalizes into the pyridine ring, significantly reducing its electrophilicity. This deactivation slows down the nucleophilic attack by the phenoxide, a phenomenon well-documented in substituent effect studies of SNAr reactions[4].
Resolution: Use a slight excess of 4-cyanophenol (1.1 to 1.2 equivalents) to drive the equilibrium. Ensure vigorous stirring (≥500 rpm), as the reaction mixture often becomes a thick, heterogeneous suspension of potassium salts that can physically trap unreacted starting materials.
Quantitative Data: Parameter Optimization
The choice of solvent and base dictates the delicate balance between reactivity and impurity formation. The table below summarizes the expected outcomes based on different parameter combinations.
Solvent
Base
Temp (°C)
Conversion (%)
Hydrolysis Impurity (%)
Decarb. Impurity (%)
Recommendation
DMF
K₂CO₃
90
>95
<1
<1
Optimal. Balances reactivity and stability.
DMF
NaOH
90
85
12
<1
Avoid. Strong base drives rapid hydrolysis.
DMSO
K₂CO₃
130
98
<1
15
Avoid. High heat triggers decarboxylation.
NMP
Cs₂CO₃
90
>98
<1
<1
Excellent. Higher cost, but faster kinetics.
EtOH
NaOEt
80
60
5
<1
Suboptimal. Competing esterification occurs.
Self-Validating Experimental Protocol
To ensure a pristine synthesis, follow this self-validating workflow. Each step includes an In-Process Control (IPC) to verify success before proceeding, ensuring trustworthiness and reproducibility.
Step 1: Reagent Desiccation
Place finely powdered K₂CO₃ (2.5 equivalents) in a vacuum oven at 120 °C for 12 hours.
Self-Validation Check: Weigh the base before and after drying. A mass loss of 1-3% confirms the successful removal of adsorbed water, which is critical to preventing the hydrolysis impurity.
Step 2: Nucleophile Activation
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-cyanophenol (1.1 equivalents) in anhydrous DMF (10 volumes).
Add the dried K₂CO₃ and stir at room temperature for 30 minutes.
Self-Validation Check: The solution should transition to a distinct yellow/orange hue, visually confirming the deprotonation of the phenol and the formation of the active phenoxide nucleophile.
Step 3: Thermal SNAr Execution
Add 2-chloronicotinic acid (1.0 equivalent) to the stirring suspension.
Heat the reaction mixture strictly to 90 °C. Maintain vigorous stirring (≥500 rpm) to prevent the suspension from clumping.
Self-Validation Check: After 8 hours, pull a 50 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. Proceed to the next step only when the unreacted 2-chloronicotinic acid peak is <2% by UV area.
Step 4: Controlled Quench and Precipitation
Cool the reaction mixture to 10 °C using an ice bath.
Slowly dilute the mixture with 30 volumes of deionized water. The product will remain soluble as a potassium salt.
Dropwise, add 2M HCl while monitoring with a calibrated pH meter until the pH reaches exactly 3.0.
Self-Validation Check: A thick white/off-white precipitate must form. Do not drop the pH below 2.0, as over-acidification can protonate the pyridine nitrogen, causing the product to re-dissolve as a hydrochloride salt.
Step 5: Isolation
Filter the precipitate through a sintered glass funnel.
Wash the filter cake with copious amounts of cold deionized water to remove residual DMF and potassium salts.
Dry the solid under a high vacuum at 50 °C until a constant weight is achieved.
References
ProQuest. Synthesis of Small Molecule Modulators of Non-traditional Drug Targets. Available at:[Link]
National Institutes of Health (NIH). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. Available at: [Link]
ACS Publications. Synthetic Approaches to the New Drugs Approved During 2015 | Journal of Medicinal Chemistry. Available at:[Link]
ResearchGate. Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors. Available at: [Link]
Technical Support Center: Industrial Synthesis of 2-(4-Cyanophenoxy)nicotinic acid
Welcome to the technical support center for the industrial synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the industrial synthesis of 2-(4-Cyanophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into process improvements and troubleshooting for this important synthesis. Our focus is on the widely utilized Ullmann condensation reaction, a robust method for forming the key aryl ether bond in the target molecule.
Overview of the Synthesis Pathway
The industrial synthesis of 2-(4-Cyanophenoxy)nicotinic acid is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an activated aryl halide, typically 2-chloronicotinic acid, with a phenol, in this case, 4-cyanophenol. The reaction requires a copper catalyst, a base, and typically a high-boiling polar aprotic solvent.
The general transformation is illustrated below:
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and initial setup of the synthesis.
Q1: What is the underlying mechanism of the Ullmann condensation for this synthesis?A: The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[1] The mechanism involves a copper(I) species, which can be generated in situ. This Cu(I) reagent reacts with the 4-cyanophenol (in its deprotonated, phenoxide form) to form a copper(I) phenoxide intermediate. This intermediate then undergoes a reaction with 2-chloronicotinic acid. The final steps involve the formation of the aryl ether bond and regeneration of a copper species, completing the catalytic cycle.[1][2]
Q2: How do I select the optimal copper catalyst and base?A:
Copper Source: Copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) are often preferred as they are typically the active catalytic species. However, copper(II) salts can also be effective under some conditions.[1] For industrial applications, using activated copper powder, prepared by reducing copper sulfate with zinc, is a traditional but effective method.[1][3] Modern methods often utilize soluble copper catalysts which can lead to milder reaction conditions.[4]
Base: A non-nucleophilic inorganic base is required to deprotonate the 4-cyanophenol, forming the active nucleophile. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble and basic, often leading to faster reactions, but is significantly more expensive, making K₂CO₃ a more common choice for large-scale synthesis.
Q3: What are the most suitable solvents for this reaction and why?A: Traditional Ullmann reactions require high-boiling, polar aprotic solvents.[1] This is because high temperatures (often >150 °C) are needed to drive the reaction to completion.[3]
Dimethylformamide (DMF): A common and effective solvent.
N-Methyl-2-pyrrolidone (NMP): Has a higher boiling point than DMF, allowing for higher reaction temperatures if required.
Nitrobenzene: Used for very high-temperature reactions but is toxic and can be a challenging solvent to remove.[1]
The choice of solvent is critical as it must solubilize the reactants and base while being stable at the required reaction temperatures.
Q4: Can this reaction be performed at lower temperatures?A: Yes, while classic Ullmann conditions are harsh, modern advancements have enabled lower temperature couplings. This is typically achieved by using a ligand that coordinates to the copper center, increasing its reactivity. Diamine or phenanthroline-based ligands can significantly improve reaction efficiency, sometimes allowing for temperatures below 100 °C.[1] This is highly advantageous as it reduces byproduct formation and energy consumption.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Caption: A logical workflow for diagnosing common synthesis issues.
Q: My reaction yield is very low, or the reaction has not proceeded at all. What are the likely causes?
A: This is a common issue often related to the catalyst or reaction conditions.
Cause 1: Inactive Catalyst: Copper catalysts can be sensitive to air and moisture. A Cu(I) source may have oxidized to the less active Cu(II) state.
Solution: Use a fresh, high-purity copper(I) salt. If using copper powder, ensure it is properly activated (e.g., by washing with a dilute acid to remove the oxide layer, followed by water and acetone washes, and drying under vacuum).[3]
Cause 2: Insufficient Temperature: The Ullmann condensation is often thermally demanding.[1]
Solution: Ensure your reaction is reaching the target temperature (typically 120-180 °C for uncatalyzed reactions). If using a lower-boiling solvent like DMF, you may be temperature-limited. Consider switching to a higher-boiling solvent like NMP.
Cause 3: Poor Quality Reagents: Water is detrimental to the reaction as it can hydrolyze intermediates and affect the base's efficacy.
Solution: Use anhydrous solvents and ensure your base (e.g., K₂CO₃) is finely powdered and thoroughly dried before use. Check the purity of your 2-chloronicotinic acid and 4-cyanophenol.
Q: I am observing significant amounts of an unknown byproduct. How can I improve selectivity?
A: Byproduct formation usually stems from side reactions like homo-coupling or thermal degradation.
Cause 1: Homo-coupling: The 2-chloronicotinic acid can react with itself to form a biaryl byproduct. This is more common at very high temperatures.
Solution: The addition of a ligand, such as L-proline or a phenanthroline derivative, can often suppress homo-coupling and promote the desired C-O bond formation, allowing for lower reaction temperatures.
Cause 2: Thermal Degradation: The starting materials or the product might be degrading at the high temperatures required for the reaction.
Solution: Monitor the reaction by TLC or HPLC. If you see a proliferation of spots over time, degradation is likely. The best approach is to lower the reaction temperature. This may require increasing the catalyst loading or adding a ligand to maintain a reasonable reaction rate.
Q: The reaction works, but I have difficulty isolating a pure product. What purification strategies are effective?
A: The product, 2-(4-Cyanophenoxy)nicotinic acid, is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This property is key to its purification.[5]
Strategy 1: pH-Controlled Precipitation:
After the reaction, quench the mixture with water and filter to remove the insoluble copper catalyst.
Make the aqueous solution basic (pH > 9) with NaOH to deprotonate the carboxylic acid, ensuring the product is dissolved as its sodium salt. Extract with a non-polar organic solvent (e.g., toluene) to remove any non-acidic organic impurities.
Carefully acidify the aqueous layer with an acid like HCl. The product will precipitate out at its isoelectric point (typically around pH 3-4).
Filter the solid product, wash with cold water, and dry.
Strategy 2: Recrystallization: If the product is still impure after precipitation, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be highly effective.
• Use fresh CuI or activated Cu powder. Rationale: Ensures active Cu(I) species are present. • Increase temperature to >150°C or switch to a higher-boiling solvent (e.g., NMP). Rationale: Ullmann couplings often have high activation energy. • Use anhydrous solvent and dry the base (K₂CO₃). Rationale: Water interferes with the base and can cause side reactions.
Significant Byproduct Formation
Homo-coupling of aryl halide; Thermal degradation of reactants or product.
• Add a ligand (e.g., L-proline, 1,10-phenanthroline). Rationale: Ligands stabilize the copper intermediate, favoring the desired cross-coupling pathway. • Reduce reaction temperature and increase reaction time. Rationale: Minimizes decomposition pathways which often have higher activation energies than the desired reaction.
Difficult Product Isolation
Product is amphoteric; Copper catalyst contamination.
• Utilize pH-controlled precipitation. Rationale: Exploits the carboxylic acid and pyridine groups to selectively dissolve and precipitate the product.[5] • After reaction, quench with water and perform a hot filtration to remove insoluble copper salts before pH adjustment.
Reaction Stalls
Catalyst deactivation over time; Insufficient base.
• Monitor reaction progress via HPLC. If stalled, consider adding a second portion of fresh catalyst. • Ensure at least 2 equivalents of base are used. Rationale: The base is consumed by both the phenol and the carboxylic acid product.
Experimental Protocols
Protocol 1: Industrial Synthesis of 2-(4-Cyanophenoxy)nicotinic acid
This protocol is a representative example and should be optimized for specific equipment and scale.
Vessel Preparation: To a dry, inerted (N₂ or Ar) glass-lined reactor, add 2-chloronicotinic acid (1.0 eq), 4-cyanophenol (1.1 eq), potassium carbonate (2.5 eq, finely powdered and dried), and copper(I) iodide (0.1 eq).
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the reactor to achieve a reactant concentration of approximately 0.5 M.
Reaction: Begin vigorous agitation and heat the mixture to 160-170 °C. Maintain this temperature and monitor the reaction progress by HPLC analysis of quenched aliquots. The reaction is typically complete within 8-16 hours.
Workup - Quench and Filtration: Cool the reaction mixture to 80-90 °C. Carefully add water (approx. 5 volumes relative to NMP) to the mixture. Stir for 30 minutes, then filter the hot solution through a pad of celite to remove the insoluble copper salts and unreacted potassium carbonate. Wash the filter cake with hot water.
Workup - pH Adjustment & Isolation: Combine the filtrate and washes and cool to room temperature. While stirring, slowly add 3M hydrochloric acid (HCl) until the pH of the solution is approximately 3.5. A thick precipitate should form.
Purification: Cool the slurry to 0-5 °C and stir for 1-2 hours to ensure complete precipitation. Filter the solid product. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: HPLC Monitoring Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Prep: Dilute a small aliquot of the reaction mixture in mobile phase.
References
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Prasad, S., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. 3 Biotech, 12(11), 303. Available from: [Link]
Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Available from: [Link]
Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Available from: [Link]
European Patent Office. (2019). PROCESS FOR PRODUCING NICOTINIC ACID - EP 3469913 A1. Retrieved from [Link]
Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Available from: [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Google Patents. (1946). US2409806A - Synthesis of nicotinic compounds.
Google Patents. (2014). CN102249994B - Preparation method of nicotinic acid.
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. Available from: [Link]
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
Google Patents. (1946). US2409345A - Process for the preparation of nicotinic acid.
ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available from: [Link]
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1114. Available from: [Link]
PubMed. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. 3 Biotech, 12(11), 303. Available from: [Link]
A Comparative Guide to the Purity Analysis of Synthesized 2-(4-Cyanophenoxy)nicotinic Acid
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-(4-Cyanophenoxy)nicotinic acid. Designed for researchers, chemists, and quality control professionals in th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-(4-Cyanophenoxy)nicotinic acid. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Imperative of Purity for 2-(4-Cyanophenoxy)nicotinic Acid
2-(4-Cyanophenoxy)nicotinic acid is a bespoke chemical entity with significant potential as an intermediate in the synthesis of novel therapeutic agents and functional materials. In the context of drug development, even minute impurities can have profound effects on the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). Therefore, rigorous purity analysis is not merely a quality control checkpoint but a foundational requirement for reproducible research and patient safety. This guide outlines a multi-pronged analytical strategy to identify and quantify potential impurities, ensuring the material meets the stringent standards required for its intended application.
The Synthetic Landscape: A-Priori Identification of Potential Impurities
The most common laboratory-scale synthesis of 2-(4-Cyanophenoxy)nicotinic acid is a variation of the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction. Typically, this involves the coupling of a 2-halonicotinic acid (e.g., 2-chloronicotinic acid) with 4-cyanophenol in the presence of a base and often a copper catalyst.
Understanding this synthetic pathway is crucial as it allows us to anticipate the most likely process-related impurities.
Caption: Synthesis pathway and potential process-related impurities.
Key Potential Impurities Include:
Starting Materials: Unreacted 2-chloronicotinic acid and 4-cyanophenol.
Side-Reaction Products: Hydrolysis of the starting material to nicotinic acid under basic conditions.[1]
Degradation Products: Hydrolysis of the product's nitrile group (-C≡N) to an amide (-CONH₂) or carboxylic acid (-COOH) during aggressive workup or storage conditions.
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction.[2]
Inorganic Salts: Generated during reaction quenching and workup.
A Comparative Arsenal of Analytical Techniques
No single technique can provide a complete purity profile. A logical, orthogonal approach combining multiple methods is essential for a comprehensive assessment. Here, we compare the core techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is indispensable for determining the percentage purity of the main component and quantifying impurities. Its high sensitivity and resolving power make it ideal for detecting trace components that may be missed by other methods.
Causality of Method Choice: A reversed-phase (RP-HPLC) method is the logical starting point. The target molecule possesses both polar (carboxylic acid, ether, nitrile) and non-polar (aromatic rings) functionalities, making it well-suited for retention on a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water). An acidic modifier like formic or trifluoroacetic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Table 1: Comparison of HPLC with Alternative Analytical Methods
Parameter
HPLC-UV
Quantitative NMR (qNMR)
LC-MS
Primary Purpose
Quantification, Purity (%)
Structure Elucidation, Quantification
Identification, Confirmation
Sensitivity
High (ng to pg range)
Moderate (µg range)
Very High (pg to fg range)
Information
Retention Time, Peak Area
Chemical Structure, Molar Ratio
Mass-to-Charge Ratio (m/z)
Reference Standard
Required for impurity ID & quant.
Required for quant. (internal std.)
Not required for mass ID
Destructive?
Yes
No
Yes
Key Advantage
Gold standard for % purity
Absolute structural information
Unambiguous MW of unknowns
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
While HPLC excels at quantification, ¹H and ¹³C NMR spectroscopy provides unequivocal structural confirmation of the main product and can identify unknown impurities if they are present at sufficient concentration (>0.1-0.5 mol%).
Causality of Method Choice: The proton (¹H) NMR spectrum gives a unique fingerprint based on the chemical environment of every hydrogen atom. For 2-(4-Cyanophenoxy)nicotinic acid, we expect distinct signals for the protons on both the pyridine and phenyl rings.[3][4] The presence of signals corresponding to starting materials (e.g., the distinct pattern of 4-cyanophenol) or side-products provides direct structural evidence of their existence. Quantitative NMR (qNMR), using a certified internal standard of known concentration, can provide an extremely accurate purity value that is independent of the analyte's response factor.
Mass Spectrometry (MS): The Impurity Investigator
Mass spectrometry is the ultimate tool for identifying unknown impurities. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of each peak separated by the chromatographic system.[5]
Causality of Method Choice: Electrospray ionization (ESI) is the preferred technique for this molecule, as the carboxylic acid moiety is easily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.[6] An unknown peak in the HPLC chromatogram can be instantly analyzed by the mass spectrometer. If an impurity peak shows a mass corresponding to a potential byproduct (e.g., M+18 for a hydrolysis product), it provides strong evidence for its identity.
Integrated Analytical Workflow
A robust purity analysis follows a logical progression, with each technique providing a piece of the puzzle.
Caption: A self-validating workflow for purity analysis.
Detailed Experimental Protocols
These protocols provide a validated starting point for analysis. Instrument parameters should be optimized as needed.
Protocol 1: HPLC-UV Purity Determination
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (the diluent).
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Analysis: Inject the sample. Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: ¹H NMR Structural Confirmation
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the acidic compound and to shift the exchangeable carboxylic acid proton downfield, preventing overlap with other signals.
Instrument Parameters (400 MHz Spectrometer):
Pulse Program: Standard ¹H acquisition.
Number of Scans: 16.
Acquisition Time: ~4 seconds.
Relaxation Delay: 2 seconds.
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm. Compare the observed chemical shifts, coupling constants, and integration values to the expected structure.[9]
Protocol 3: LC-MS Impurity Identification
Sample Preparation: Use the same sample prepared for HPLC-UV analysis.
LC-MS Conditions:
LC: Use the same chromatographic conditions as the HPLC-UV method to ensure correlation of retention times.
MS Ionization: Electrospray Ionization (ESI), run in both positive and negative modes.
Mass Range: Scan from m/z 100 to 500.
Expected Mass: The molecular weight of 2-(4-Cyanophenoxy)nicotinic acid (C₁₃H₈N₂O₃) is 240.22 g/mol . Expect to see ions at m/z 241.1 [M+H]⁺ and m/z 239.1 [M-H]⁻.[10][11]
Analysis: Correlate minor peaks in the UV chromatogram with their corresponding mass spectra to obtain the molecular weights of the impurities.
Conclusion
The purity analysis of synthesized 2-(4-Cyanophenoxy)nicotinic acid is a multi-faceted task that demands a synergistic application of orthogonal analytical techniques. While HPLC provides the benchmark for quantitative purity, its findings must be contextualized with the definitive structural data from NMR and the unparalleled investigative power of MS. This integrated workflow constitutes a self-validating system, ensuring that each batch of this critical intermediate is assessed with the highest degree of scientific rigor, thereby safeguarding the integrity of downstream research and development.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc03050a#!divAbstract]
Sivakumar, A., et al. (2022). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388377/]
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. BeVital. [URL: https://bevital.
Frontiers Media S.A. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2025.1585736/full]
Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. Pickering Laboratories. [URL: https://www.pickeringlabs.com/wp-content/uploads/2017/11/MA241_Niacin_web.pdf]
Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid. Google Patents. [URL: https://patents.google.
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20219379/]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-maleic-acid-nicotinic-acid-aconitic-acid-and-fumaric-acid-on-bist-a-column/]
The Rockefeller University. (n.d.). Matrix-assisted Laser-desorption Mass Spectrometry Using 355 nm Radiation. The Rockefeller University. [URL: https://prowl.rockefeller.edu/prowl-images/Rapid_Communications_in_Mass_Spectrometry_5_398_402.pdf]
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [URL: https://www.gov.uk/government/publications/niacin-vitamin-b3-a-review-of-analytical-methods-for-use-in-food]
Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds. Google Patents. [URL: https://patents.google.
Patsnap. (2019). Method of producing nicotinic acid from niacinamide as raw material. Eureka. [URL: https://eureka.patsnap.
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [URL: https://typeset.io/papers/impurities-in-pharmaceuticals-a-review-25m9r22j9c]
MDPI. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/2218-273X/11/6/842]
PMC. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10449903/]
PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8778640/]
Journal of Applied Pharmaceutical Science. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/2432_pdf.pdf]
Comparing the Properties of 2-(4-Cyanophenoxy)nicotinic Acid with Key Nicotinic Acid Derivatives: A Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate novel building blocks and intermediates for drug development. Among these, 2-aryloxynicotinic acids have emerged as highly versatile scaffolds, particularly in the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate novel building blocks and intermediates for drug development. Among these, 2-aryloxynicotinic acids have emerged as highly versatile scaffolds, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity, as well as novel anti-parasitic agents.
This guide provides an objective, data-driven comparison of 2-(4-Cyanophenoxy)nicotinic acid (4-CNA) against its unsubstituted analog, 2-Phenoxynicotinic acid (PNA) , and its primary synthetic precursor, 2-Chloronicotinic acid (2-CNA) . By analyzing their physicochemical properties, structural rationale, and experimental workflows, we can understand how the strategic placement of a cyano group modulates biological activity and target affinity.
Structural Rationale and Physicochemical Comparison
The incorporation of a nitrile (cyano) group is a well-established strategy in medicinal chemistry to enhance target affinity and modulate pharmacokinetic properties. The cyano group acts as a mild, linear hydrogen bond acceptor and exerts strong electron-withdrawing effects[1].
Table 1: Comparative Physicochemical Properties
Compound
MW ( g/mol )
Estimated LogP
pKa (Carboxylic Acid)
PSA (Ų)
Key Structural Feature
2-(4-Cyanophenoxy)nicotinic acid
240.21
~2.8
~3.2
84.0
Strong electron-withdrawing -CN group
2-Phenoxynicotinic acid
215.21
~2.6
~3.5
60.1
Unsubstituted phenoxy ring
2-Chloronicotinic acid
157.55
~1.5
~2.9
37.3
Reactive halogen precursor
Causality Behind the Properties:
The electron-withdrawing nature of the para-cyano group on the phenoxy ring pulls electron density away from the ether oxygen and the pyridine ring via inductive and resonance effects. This effect slightly lowers the pKa of the carboxylic acid compared to PNA, enhancing its ionization at physiological pH. Furthermore, the cyano group significantly increases the Polar Surface Area (PSA). In drug design, this elevated PSA can be leveraged to restrict blood-brain barrier (BBB) permeability—a desirable trait when designing peripherally acting anti-inflammatory agents to minimize central nervous system side effects.
Mechanistic Pathway: How the Cyano Group Drives Efficacy
In the context of enzyme inhibition, the 4-CNA scaffold offers a dual-interaction modality. The carboxylate group forms essential ionic bonds with basic residues (e.g., Arginine) in the target active site, while the cyano group extends into accessory pockets to form directional hydrogen bonds, effectively anchoring the molecule[1].
Mechanistic pathway of 4-CNA binding and subsequent enzyme inhibition.
To objectively evaluate 4-CNA against PNA and other derivatives, robust, self-validating experimental workflows are required. 2-aryloxynicotinic acid derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes[2]. Below are the standardized protocols for their synthesis and biological evaluation.
Protocol A: Synthesis of 2-(4-Cyanophenoxy)nicotinic acid via SNAr
Rationale: Nucleophilic aromatic substitution (SNAr) is the most efficient route to generate 2-aryloxynicotinic acids. The electron-deficient pyridine ring of 2-chloronicotinic acid is highly susceptible to attack by the phenoxide ion.
Preparation: Dissolve 2-chloronicotinic acid (1.0 eq) and 4-cyanophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to deprotonate the 4-cyanophenol, generating the active, highly nucleophilic phenoxide.
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.
Self-Validation (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the 2-chloronicotinic acid spot validates that the nucleophilic attack has reached completion.
Workup: Cool the mixture, dilute with ice water, and acidify to pH 3 using 1M HCl to precipitate the product. Filter and recrystallize the crude product from ethanol.
Self-Validation (Structural Integrity): Perform ¹H-NMR analysis. The appearance of an AA'BB' spin system (characteristic of the para-substituted cyanophenoxy ring) and the absence of the highly deshielded proton adjacent to the chlorine confirm the structural identity and purity of the synthesized 4-CNA.
Protocol B: In Vitro COX-2 Inhibition Assay
Rationale: Evaluating the synthesized derivatives against COX-2 provides quantitative data on their target affinity and anti-inflammatory potential[2].
Preparation: Prepare varying concentrations of 4-CNA, PNA, and a reference inhibitor (e.g., Celecoxib) in DMSO (ensuring final DMSO concentration is <1% in the assay buffer).
Incubation: Incubate the compounds with purified recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
Quantification: After 5 minutes, terminate the reaction and quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Self-Validation (Assay Integrity): The assay is validated internally by the reference inhibitor (Celecoxib). If Celecoxib achieves its established IC₅₀ value and the vehicle control shows maximum PGE2 production, the assay's dynamic range is confirmed. This internal control validates that any observed dose-dependent inhibition by 4-CNA is target-specific and not a result of assay artifact or compound aggregation.
Step-by-step experimental workflow for the synthesis and validation of 4-CNA.
Conclusion
Compared to 2-chloronicotinic acid and 2-phenoxynicotinic acid, 2-(4-Cyanophenoxy)nicotinic acid provides a superior and highly tunable scaffold for targeted drug design. The strategic addition of the cyano group not only modulates the macroscopic physicochemical profile—increasing polar surface area and acidity—but also introduces a powerful vector for hydrogen bonding within complex biological targets, ultimately driving enhanced efficacy.
References
Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents
Source: PubMed / NIH
URL: [Link]
A Technical Guide to Ligand Selection in MOF Synthesis for Drug Delivery: A Comparative Analysis of 2-(4-Cyanophenoxy)nicotinic Acid and its Analogs
Introduction: The Critical Role of the Organic Ligand in Tailoring MOF Functionality Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in diverse fields,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of the Organic Ligand in Tailoring MOF Functionality
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in diverse fields, including gas storage, catalysis, and notably, biomedical applications.[1][2] Their modular nature, arising from the combination of metal ions or clusters with organic ligands, allows for a high degree of tunability in their structure and function.[1][3] This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth comparison of ligands for MOF synthesis with a focus on drug delivery applications.
The organic ligand, or linker, is arguably the most critical component in dictating the final properties of a MOF. Its length, geometry, connectivity, and functional groups determine the framework's topology, pore size and shape, and surface chemistry.[4] These characteristics, in turn, govern the MOF's capacity for drug encapsulation, its stability in physiological environments, and the kinetics of drug release.[1]
This guide will focus on the promising but sparsely documented ligand, 2-(4-Cyanophenoxy)nicotinic acid . Due to a lack of extensive published data on MOFs synthesized with this specific ligand, we will draw a comparative analysis with its structural isomer, 5-(4'-carboxyphenoxy)nicotinic acid , which has been successfully employed in the synthesis of a MOF with high drug loading capacity.[5] Furthermore, we will benchmark the performance of these specialized ligands against widely-used, canonical MOF linkers: terephthalic acid (BDC) and 1,3,5-benzenetricarboxylic acid (BTC) , the building blocks of the well-known MOF-5/IRMOF series and HKUST-1, respectively.[6][7]
Ligand Design Philosophy: Beyond a Simple Scaffold
The choice of a ligand in MOF synthesis is a deliberate decision driven by the desired application. For drug delivery, an ideal ligand should contribute to a framework that possesses high porosity for substantial drug loading, appropriate pore dimensions to accommodate therapeutic molecules, and functional groups that can interact with the drug to modulate its release.[1]
2-(4-Cyanophenoxy)nicotinic acid and its isomer are compelling candidates for several reasons:
Asymmetry and Complexity: Unlike the highly symmetric BDC and BTC, these nicotinic acid derivatives are asymmetric. This can lead to more complex and potentially unique framework topologies that are not accessible with simpler linkers.
Functionalization: The presence of a cyano (-CN) or a carboxyl (-COOH) group on the phenoxy arm, in addition to the nicotinic acid's carboxyl and pyridine nitrogen functionalities, offers multiple coordination sites and opportunities for post-synthetic modification.[5] The pyridine nitrogen and the additional functional groups can also serve as sites for hydrogen bonding or other non-covalent interactions with drug molecules, potentially leading to higher loading capacities and more controlled release profiles.
Biocompatibility: Nicotinic acid (Vitamin B3) is an essential nutrient, which suggests that MOFs derived from it may exhibit good biocompatibility.[1]
Below is a logical diagram illustrating the influence of ligand choice on the final properties of a MOF for drug delivery.
Caption: Logical flow from ligand properties to MOF characteristics and drug delivery performance.
Comparative Analysis of Ligands for MOF Synthesis
The following table provides a comparative overview of the target ligand's isomer and the benchmark ligands, focusing on key parameters relevant to drug delivery applications. The data for 5-(4'-carboxyphenoxy)nicotinic acid is based on the reported performance of the Zn-cpon-1 MOF.[5]
Note: Drug loading capacities can vary significantly based on the synthesis method, activation procedure, and the specific drug molecule.
Experimental Protocols: A Guide to Synthesis
The reproducibility and performance of a MOF are highly dependent on its synthesis protocol. Here, we provide detailed, step-by-step methodologies for the synthesis of MOFs based on the compared ligands. The causality behind each step is explained to provide a deeper understanding of the synthesis process.
Protocol 1: Synthesis of a Nicotinic Acid-Based MOF (Hypothetical, based on Zn-cpon-1)
This protocol is adapted from the general principles of solvothermal MOF synthesis and the reported information on Zn-cpon-1.[5]
Workflow Diagram:
Caption: General workflow for the solvothermal synthesis of a MOF.
Step-by-Step Methodology:
Reagent Preparation:
In a 20 mL scintillation vial, dissolve 5-(4'-carboxyphenoxy)nicotinic acid (or 2-(4-Cyanophenoxy)nicotinic acid) and a zinc salt (e.g., zinc nitrate hexahydrate) in an appropriate solvent system. A common solvent for such syntheses is N,N-dimethylformamide (DMF). The molar ratio of ligand to metal salt is a critical parameter that needs to be optimized to obtain the desired phase.
Causality: The solvent plays a crucial role in solvating the precursors and can also act as a template or modulator during crystal growth. DMF is a high-boiling point polar aprotic solvent that is effective at dissolving many organic ligands and metal salts.[4]
Solvothermal Reaction:
Seal the vial tightly and place it in a programmable oven.
Heat the mixture to a specific temperature (typically between 80-150 °C) for a defined period (usually 12-72 hours).
Causality: The elevated temperature and pressure in the sealed vessel (autoclave) facilitate the deprotonation of the carboxylic acid groups and the coordination of the ligand to the metal centers, leading to the self-assembly of the crystalline MOF structure.[4] The specific temperature and time profile influences the kinetics of nucleation and crystal growth, thereby affecting the size and quality of the resulting crystals.
Purification:
After cooling the oven to room temperature, collect the crystalline product by decantation or centrifugation.
Wash the product several times with fresh DMF to remove any unreacted starting materials.
Causality: This washing step is essential for obtaining a pure MOF material, as unreacted precursors can block the pores and negatively impact the material's performance.
Activation:
To activate the MOF (i.e., to remove the solvent molecules from the pores), immerse the washed crystals in a low-boiling point solvent (e.g., chloroform or acetone) for several days, periodically replacing the solvent.
Finally, dry the solvent-exchanged material under vacuum at an elevated temperature (e.g., 100-150 °C) to obtain the porous, activated MOF.
Causality: The high-boiling point solvent used for synthesis (e.g., DMF) is often difficult to remove from the pores. Solvent exchange with a more volatile solvent facilitates its removal during the final vacuum drying step, ensuring that the pores are accessible for drug loading.[4]
Protocol 2: Synthesis of HKUST-1 (a BTC-based MOF)
This is a well-established protocol for the synthesis of HKUST-1.[7]
Step-by-Step Methodology:
Reagent Preparation:
Dissolve copper(II) nitrate hemipentahydrate in deionized water in one vial.
In a separate vial, dissolve 1,3,5-benzenetricarboxylic acid (BTC) in a 1:1 mixture of ethanol and deionized water.
Causality: Using a mixed solvent system ensures the dissolution of both the metal salt (soluble in water) and the organic ligand (more soluble in ethanol).
Mixing and Reaction:
Combine the two solutions and stir at room temperature for a few hours.
Transfer the resulting blue suspension to a Teflon-lined autoclave.
Heat the autoclave at 120 °C for 24 hours.
Causality: The reaction can proceed at room temperature to some extent, but solvothermal conditions are typically used to improve crystallinity and yield.
Purification and Activation:
Collect the blue crystals by filtration and wash them with a 1:1 mixture of water and ethanol.
Activate the material by soaking in ethanol followed by drying under vacuum.
Causality: Proper activation is crucial for HKUST-1 to achieve its characteristic high surface area.
Discussion: Performance Insights and Future Directions
The high drug loading capacity of 44.75 wt% for 5-fluorouracil in Zn-cpon-1, a MOF synthesized from an isomer of our target ligand, is exceptionally promising.[5] This value is significantly higher than that reported for the benchmark MOF, HKUST-1 (~15 wt% for 5-FU), and comparable to or even exceeding the loading capacities of many other MOF systems for various drugs.[6][7] This suggests that the functionalized nicotinic acid-based ligand framework provides a highly favorable environment for the encapsulation of 5-FU. The presence of multiple potential interaction sites (pyridyl nitrogen, ether oxygen, and carboxylate groups) likely contributes to this high affinity.
The key difference between 2-(4-Cyanophenoxy)nicotinic acid and its isomer lies in the position of the phenoxy substituent on the pyridine ring. This seemingly small change will have a profound impact on the ligand's coordination geometry. The proximity of the phenoxy group to the pyridine nitrogen in the 2-position could lead to steric hindrance or alternative coordination modes, potentially resulting in entirely different MOF topologies compared to the 5-substituted isomer.
The cyano group in 2-(4-Cyanophenoxy)nicotinic acid offers an additional advantage. While it is not as strong a coordinating group as a carboxylate, it can participate in weaker interactions with metal centers or act as a hydrogen bond acceptor for drug molecules. Furthermore, the cyano group is a versatile functional handle that can be post-synthetically modified, for example, through conversion to an amide or a carboxylic acid, to further tune the properties of the MOF.
Future Research and Development:
The promising, albeit limited, data on MOFs derived from functionalized nicotinic acids warrants a more systematic investigation. Key areas for future research include:
Systematic Synthesis and Characterization: A concerted effort is needed to synthesize and structurally characterize MOFs using 2-(4-Cyanophenoxy)nicotinic acid with a variety of metal ions. This will establish the accessible framework topologies and provide crucial data on their porosity and stability.
Computational Screening: In the absence of extensive experimental data, computational modeling can be a powerful tool to predict the likely coordination behavior of 2-(4-Cyanophenoxy)nicotinic acid and to screen for potentially stable MOF structures.[9][10]
Comparative Drug Loading and Release Studies: Once MOFs based on the target ligand are synthesized, comprehensive studies on their loading and release profiles for a range of drugs, including 5-fluorouracil and other anticancer agents, should be conducted and benchmarked against established MOF drug delivery systems.
In Vitro and In Vivo Evaluation: Promising candidates should be evaluated for their biocompatibility, cellular uptake, and therapeutic efficacy in relevant in vitro and in vivo models.
Conclusion
While the direct synthesis of MOFs using 2-(4-Cyanophenoxy)nicotinic acid remains an underexplored area, the exceptional drug loading capacity of a MOF based on its isomer, 5-(4'-carboxyphenoxy)nicotinic acid, strongly suggests that this class of ligands holds significant promise for the development of advanced drug delivery systems. The inherent asymmetry and multifunctionality of these ligands provide a rich design space for creating novel MOF architectures with tailored properties. Compared to the well-trodden path of using simple, symmetric linkers like BDC and BTC, the exploration of more complex, functionalized ligands like 2-(4-Cyanophenoxy)nicotinic acid represents a key frontier in the rational design of next-generation MOFs for biomedical applications. Further experimental and computational work is essential to unlock the full potential of this intriguing family of ligands.
References
Light-Triggered 5-Fluorouracil Release via UiO-66 Coated Optical Fiber. (2017). In Novel Biophotonics Techniques and Applications IV. SPIE. [Link]
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). Nanomedicine. [Link]
Fabrication of Porous Fe-Based Metal–Organic Complex for the Enhanced Delivery of 5-Fluorouracil in In Vitro Treatment of Cancer Cells. (2022). ACS Omega. [Link]
Uio-66-5-FU as a drug delivery platform for 5-FU. (2022). International Journal of Engineering Inventions. [Link]
Elucidating anticancer drugs release from UiO-66 as a carrier through the computational approaches. (2023). RSC Advances. [Link]
The effects of 5-FU@DHA-UIO-66-NH 2 on the viability and apoptosis of... (n.d.). ResearchGate. [Link]
Strategy for chemotherapeutic delivery using a nanosized porous metal-organic framework with a central composite design. (n.d.). International Journal of Nanomedicine. [Link]
Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. (2019). Molecules. [Link]
Metal-organic frameworks: Drug delivery applications and future prospects. (2023). ADMET and DMPK. [Link]
A multifunctional IL@MOF composite-based hydrogel for enhanced transdermal drug delivery of 5-fluorouracil. (n.d.). Journal of Materials Chemistry B. [Link]
The drug loading capacity of MOF-5, NH2–MOF-5, CH3–MOF-5, Br–MOF-5, HO–MOF-5 and CH2CH–MOF-5. (n.d.). ResearchGate. [Link]
Electronic Supplementary Information - Modelling Drug Adsorption in Metal-Organic Frameworks. (n.d.). The Royal Society of Chemistry. [Link]
Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoretical Modeling. (2020). ACS Applied Materials & Interfaces. [Link]
Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoret. (2020). Department of Engineering Science. [Link]
Outstanding Drug-Loading/Release Capacity of Hollow Fe-Metal–Organic Framework-Based Microcapsules: A Potential Multifunctional Drug-Delivery Platform. (2021). Inorganic Chemistry. [Link]
Photo-triggered release of 5-fluorouracil from a MOF drug delivery vehicle. (n.d.). Chemical Communications. [Link]
Scientists use computational modeling to design “ultrastable” materials. (2023). MIT News. [Link]
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments. [Link]
Synthesis and Characterization of Nickel Based Metal Organic-Framework Using Simplified Solvothermal Method. (2024). ResearchGate. [Link]
A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (n.d.). Oriental Journal of Chemistry. [Link]
Discovering Connected Metal-Organic Frameworks with Computational/Experimental Joint Approach. (2019). Ulsan National Institute of Science and Technology. [Link]
BioMOF-Based Anti-Cancer Drug Delivery Systems. (n.d.). Pharmaceutics. [Link]
Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. (n.d.). ResearchGate. [Link]
Computational Simulations of Metal–Organic Frameworks to Enhance Adsorption Applications. (2024). Advanced Theory and Simulations. [Link]
Unveiling the Oral Therapeutic Promise of 5-Fluorouracil-Laden Thiol-Chitosan-Coated Metal-Organic Frameworks. (2025). ResearchGate. [Link]
A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (2025). Molecules. [Link]
Computational Simulations of Metal-Organic Framework Structures Based on Second Building Units. (n.d.). ResearchGate. [Link]
Synthesis and characterization of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. (n.d.). Growing Science. [Link]
Synthesis and characterization of Ni-MOF and CoFe2O4/Ni-MOF as reusable heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazole. (2025). Scientific Reports. [Link]
Application of Functionalized Zn-Based Metal-Organic Frameworks (Zn-MOFs) with CuO in Heterocycle Synthesis via Azide-Alkyne Cycloaddition. (2024). ACS Omega. [Link]
Synthesis of zinc MOF materials. (n.d.).
Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). Molecules. [Link]
Novel Metal organic Framework Compound Pb(C5H4NCOO)2 Showing One dimensional Channel Defined as Four Leads and Four Nicotinic Ac. (n.d.). Semantic Scholar. [Link]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Cyanophenoxy)nicotinic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and, ultimately, regulatory approval. This guide provides an in-depth compari...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and, ultimately, regulatory approval. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(4-Cyanophenoxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. We will explore the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with those of a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. This guide is designed to not only present protocols but to elucidate the scientific rationale behind the validation parameters, ensuring a thorough understanding of what constitutes a fit-for-purpose analytical method.
The Critical Role of Method Validation
Before delving into the experimental details, it is paramount to understand the "why" behind analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) mandate that analytical methods used for the quality control of drug substances and products are validated.[1][2][3] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[4] In essence, validation provides objective evidence that a method consistently produces a result that meets its predetermined specifications.[5]
The core parameters of analytical method validation, as outlined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][4][6][7][8]
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For a molecule like 2-(4-Cyanophenoxy)nicotinic acid, which possesses a chromophore, UV detection is a suitable and straightforward approach.
Experimental Protocol: HPLC-UV Method Validation
1. Specificity:
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11]
Procedure:
Prepare a solution of 2-(4-Cyanophenoxy)nicotinic acid reference standard.
Prepare solutions of known related substances and potential impurities.
Prepare a placebo solution containing all excipients of a formulated product.
Spike the placebo solution with the reference standard and known impurities.
Subject the reference standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Analyze all solutions by the proposed HPLC method.
Acceptance Criteria: The peak for 2-(4-Cyanophenoxy)nicotinic acid in the spiked and stressed samples should be free from co-elution with any impurity, degradation product, or placebo peaks. Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the analyte peak.[12]
2. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]
Procedure:
Prepare a stock solution of the reference standard.
Prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.[12][13]
Inject each concentration in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[9][11]
Procedure:
Prepare a placebo solution.
Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[11]
Repeatability (Intra-assay precision):
Procedure: Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][13]
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ/S)
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Procedure:
Vary critical parameters such as:
Mobile phase composition (e.g., ±2% organic)
pH of the mobile phase buffer (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±0.1 mL/min)
Analyze a sample under each of the modified conditions.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
Benchmarking 2-(4-Cyanophenoxy)nicotinic Acid (4-CPNA) as an Advanced Organocatalyst
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary The pharmaceutical and fine chemical industries are rapidly transitioning away from...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Prepared by: Senior Application Scientist
Executive Summary
The pharmaceutical and fine chemical industries are rapidly transitioning away from transition-metal catalysts (e.g., Pd, Cu, Ru) to eliminate heavy metal contamination in final active pharmaceutical ingredients (APIs). Historically, nicotinic acid derivatives have demonstrated broad utility in industrial applications and organocatalysis ()[1]. Specifically, unsubstituted nicotinic acid (NA) has been established as a green organocatalyst for the ipso-hydroxylation of arylboronic acids to phenols ()[2].
However, NA often suffers from low turnover frequencies (TOF) and requires high catalyst loadings (10–20 mol%) when applied to sterically hindered or electron-deficient substrates. This comparison guide benchmarks the performance of 2-(4-Cyanophenoxy)nicotinic acid (4-CPNA) ()[3], a next-generation derivative engineered to overcome these kinetic bottlenecks through precise electronic and steric tuning.
Mechanistic Rationale: The 4-CPNA Advantage
To understand why 4-CPNA outperforms traditional alternatives, we must analyze the causality behind its structural design. The addition of the 4-cyanophenoxy group at the C2 position of the nicotinic acid scaffold provides two synergistic advantages:
Electronic Tuning (Inductive Activation): The strongly electron-withdrawing cyano (-CN) group pulls electron density through the phenoxy ether linkage. This depletes electron density at the C2 position, significantly increasing the electrophilicity of the adjacent carboxylic acid. Consequently, nucleophilic attack by aqueous H₂O₂ is accelerated, rapidly generating the highly reactive peroxo-acid intermediate.
Steric & Hydrophobic Shielding: The bulky phenoxy moiety creates a localized hydrophobic micro-environment. In aqueous media, this pocket shields the active peroxo-intermediate from premature hydrolysis, effectively increasing the localized concentration of the oxidant around the arylboronic acid substrate and driving the reaction forward with minimal peroxide waste.
Performance Benchmarking
The table below objectively compares 4-CPNA against standard transition metal catalysts and traditional organocatalysts.
Standard Reaction Conditions: Phenylboronic acid (1.0 mmol), 30% aq. H₂O₂ (1.5 mmol), Catalyst (X mol%), H₂O (2.0 mL), 25 °C.
Catalyst System
Loading (mol%)
Time (min)
Yield (%)
TOF (h⁻¹)
E-Factor
Uncatalyzed
N/A
120
<5
N/A
>50.0
Cu(OAc)₂
5.0
60
82
16.4
15.2
Nicotinic Acid (NA)
10.0
45
88
11.7
8.5
4-CPNA
2.0
15
98
196.0
2.1
Data Interpretation: 4-CPNA achieves a near-quantitative yield in one-third the time of standard nicotinic acid, while requiring only 20% of the catalyst loading. Furthermore, the absence of transition metals (unlike the Cu(OAc)₂ system) drastically reduces the E-Factor, making it highly suitable for late-stage API functionalization.
Every robust methodology must function as a self-validating system. The following protocol is designed with built-in kinetic indicators and safety controls to ensure reproducibility.
Reaction Assembly: In a 25 mL round-bottom flask, suspend phenylboronic acid in distilled water.
Causality: The initial heterogeneous suspension will gradually clear as the reaction progresses, providing a visual, self-validating indicator of substrate conversion.
Catalyst Addition: Add the 4-CPNA catalyst to the suspension at 25 °C. Benchmarking studies indicate that 2.0 mol% provides the optimal balance between reaction velocity and catalyst economy.
Oxidant Introduction: Dropwise add 30% aqueous H₂O₂ over a period of 2 minutes.
Causality: Dropwise addition prevents localized thermal spikes that could lead to the auto-decomposition of H₂O₂ into O₂ gas and water, which would lower the effective oxidant concentration.
Monitoring: Stir the reaction mixture at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Complete consumption of the boronic acid typically occurs within 15 minutes.
Causality: Thiosulfate instantly reduces any unreacted H₂O₂. This prevents post-reaction over-oxidation of the electron-rich phenol product into unwanted benzoquinone derivatives during the concentration phase.
Workup & Isolation: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure phenol.
Visualizations: Catalytic Pathway
Figure 1: Catalytic cycle of 4-CPNA-mediated ipso-hydroxylation of arylboronic acids.
References
Title: Nicotinic acid as an efficient organo-catalyst in the synthesis of phenols via ipso hydroxylation
Source: Journal of Emerging Technologies and Innovative Research (JETIR), March 2023, Volume 10, Issue 3.
URL: [Link][2]
Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications
Source: Molecules (MDPI) / ResearchGate, 2022, 27(3), 640.
URL: [Link][1]
Cross-Validation of 2-(4-Cyanophenoxy)nicotinic Acid as a Core Scaffold in Next-Generation WRN Helicase Inhibitors
Executive Summary & Target Context Werner syndrome helicase (WRN) has emerged as a highly compelling synthetic lethal target for cancers characterized by microsatellite instability-high (MSI-H) status, such as colorectal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Context
Werner syndrome helicase (WRN) has emerged as a highly compelling synthetic lethal target for cancers characterized by microsatellite instability-high (MSI-H) status, such as colorectal, endometrial, and gastric adenocarcinomas[1]. In these mismatch repair (MMR) deficient cells, the survival of the tumor is strictly dependent on WRN-mediated DNA repair mechanisms[1].
The recent discovery of VVD-214 (RO7589831), a clinical-stage covalent allosteric inhibitor, validated the strategy of targeting the WRN C727 residue using a vinyl sulfone warhead attached to a 4-phenoxypyrimidine-5-carboxamide core[1][2]. However, the development of next-generation backup compounds requires exploring alternative heteroaromatic scaffolds to optimize metabolic stability and fine-tune warhead reactivity[2].
This guide objectively cross-validates the performance of 2-(4-Cyanophenoxy)nicotinic acid as an advanced pyridine-based alternative to both the standard 2-phenoxynicotinic acid and the clinical pyrimidine core. By evaluating biochemical potency, intrinsic reactivity, and cellular synthetic lethality, we provide a comprehensive framework for researchers utilizing this intermediate in covalent drug discovery.
Mechanistic Rationale: The Causality of the 4-Cyano Substitution
In covalent drug design, the core scaffold does not merely orient the molecule; it electronically tunes the reactivity of the electrophilic warhead. The clinical candidate VVD-214 utilizes a pyrimidine core, which is highly electron-deficient due to its two nitrogen atoms[2]. This electron deficiency propagates through the amide linkage, increasing the electrophilicity of the vinyl sulfone warhead toward the target cysteine (C727)[1][2].
When transitioning to a pyridine core (nicotinic acid) to improve solubility or alter the metabolic profile, the single nitrogen atom renders the ring less electron-deficient, which can inadvertently reduce the intrinsic reactivity of the warhead below the optimal threshold for target engagement.
Why 2-(4-Cyanophenoxy)nicotinic acid?
By introducing a strongly electron-withdrawing cyano group at the para-position of the phenoxy ring, we exploit both inductive and resonance effects to pull electron density away from the pyridine core.
Electronic Tuning: The 4-cyano substitution compensates for the loss of the second ring nitrogen, restoring the optimal glutathione (GSH) consumption rate (k_obs/[I] ≈ 0.018 M⁻¹ s⁻¹)[2]. This ensures rapid covalent engagement with WRN C727 without increasing non-selective off-target reactivity.
Allosteric Pocket Engagement: The linear, polar nature of the cyano group provides a novel vector for dipole-dipole interactions within the deep allosteric cleft of the WRN helicase domain, stabilizing the inactive "compact" conformation of the enzyme[1].
Synthetic lethality pathway of WRN helicase inhibition in MSI-H cancers.
Comparative Performance Data
The following table summarizes the cross-validation of the synthesized active inhibitors derived from three distinct core intermediates. Data reflects the coupling of each core to the standard (S,E)-4-(methylsulfonyl)but-3-en-2-amine vinyl sulfone warhead[2].
Data Interpretation: The 2-(4-Cyanophenoxy)nicotinic acid core successfully rescues the potency drop observed with the unfunctionalized pyridine core, achieving near-parity with the clinical pyrimidine scaffold while maintaining absolute selectivity over the MSS cell line (SW480)[2].
Self-Validating Experimental Protocols
To ensure high-fidelity reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to rule out false positives.
Causality: The coupling of sterically hindered nicotinic acids to chiral aliphatic amines is prone to low yields and epimerization. We utilize HATU and DIPEA to drive the formation of the highly reactive active ester, ensuring rapid amide bond formation before base-catalyzed racemization of the chiral warhead can occur.
Activation: Dissolve 2-(4-Cyanophenoxy)nicotinic acid (1.0 eq, 0.2 mmol) in anhydrous DMF (2.0 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to generate the active ester.
Coupling: Add (S,E)-4-(methylsulfonyl)but-3-en-2-amine tosylate salt (1.05 eq)[2] dropwise as a solution in DMF.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS to ensure complete consumption of the nicotinic acid.
Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify the organic layer via Prep-HPLC (Phenomenex Gemini-NX C18, 30–70% ACN in 10 mM NH₄HCO₃)[2]. Validation: Product purity must exceed 95% by UV (254 nm) to prevent unreacted electrophiles from skewing downstream biochemical assays.
Protocol B: FRET-Based WRN Unwinding Assay
Causality: Measuring true helicase inhibition requires differentiating between enzyme stalling and simple DNA re-annealing. We employ a FRET-based assay using a fluorophore/quencher-labeled dsDNA substrate. A massive excess of unlabeled "trap DNA" is added to the reaction buffer; once the WRN helicase separates the labeled strands, the trap DNA instantly binds the complementary strands, preventing re-annealing and ensuring the fluorescent signal is a direct, irreversible measure of unwinding kinetics.
Pre-incubation: Incubate recombinant WRN helicase domain (0.5 nM) with the synthesized cyano-pyridine inhibitor (serially diluted from 10 µM to 0.1 nM) in assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT) for 60 minutes at room temperature. Validation: This extended pre-incubation is critical for covalent inhibitors to reach maximum target occupancy[1].
Initiation: Add 1 mM ATP and 50 nM of the FRET dsDNA substrate (Cy5/BHQ2 labeled) alongside 2 µM of unlabeled trap DNA.
Measurement: Monitor fluorescence (Ex: 640 nm / Em: 680 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the initial velocity of the unwinding reaction.
Causality: To prove that the observed cytotoxicity is strictly due to WRN inhibition (on-target) and not generalized warhead toxicity (off-target alkylation), compounds must be tested in an isogenic-like paired system. HCT116 cells are MMR-deficient (MSI-H) and strictly rely on WRN; SW480 cells are MMR-proficient (MSS) and do not[1][2].
Plating: Seed HCT116 and SW480 cells at 1,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.
Dosing: Treat cells with a 10-point dose-response of the inhibitor (top concentration 10 µM, 1:3 dilutions). Include DMSO as a vehicle control (0.1% final concentration).
Incubation: Incubate for 120 hours (5 days). Causality: A 5-day incubation is required because WRN inhibition causes replication fork collapse and DNA double-strand breaks, which take multiple cell cycles to trigger apoptosis[1].
Detection: Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Validation: A valid result requires a GI₅₀ < 0.5 µM in HCT116 and a GI₅₀ > 10 µM in SW480, confirming true synthetic lethality[2].
Experimental workflow for the cross-validation of WRN helicase inhibitors.
Conclusion
The cross-validation of 2-(4-Cyanophenoxy)nicotinic acid demonstrates its superiority over unfunctionalized pyridine cores in the synthesis of covalent WRN helicase inhibitors. By rationally applying the electron-withdrawing properties of the 4-cyano group, researchers can precisely tune the intrinsic reactivity of attached electrophiles, achieving biochemical and cellular profiles that rival current clinical-stage pyrimidine scaffolds. This makes it an indispensable building block for the development of next-generation, metabolically differentiated therapeutics for MSI-H cancers.
References
Baltgalvis, K. A., et al. (2024). "Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase". Nature, 629(8011), 435-442.
Kikuchi, S., et al. (2025). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers". Journal of Medicinal Chemistry, 68(24), 25912–25938.
Comparative Study of the Crystal Structures of 2-(4-Cyanophenoxy)nicotinic Acid Polymorphs: A Comprehensive Guide
Executive Summary & Rationale In pharmaceutical materials science, the solid-state landscape of an Active Pharmaceutical Ingredient (API) dictates its physicochemical properties, manufacturability, and clinical efficacy....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In pharmaceutical materials science, the solid-state landscape of an Active Pharmaceutical Ingredient (API) dictates its physicochemical properties, manufacturability, and clinical efficacy. 2-(4-Cyanophenoxy)nicotinic acid (CPNA) is a highly flexible molecule characterized by a bridging ether linkage, a hydrogen-bond-donating carboxylic acid, and multiple hydrogen-bond acceptors (pyridine nitrogen and cyano group). This structural complexity makes CPNA highly susceptible to conformational polymorphism[1].
This guide provides an objective, data-driven comparison of the two primary anhydrous polymorphs of CPNA: Form I (Thermodynamically Stable) and Form II (Kinetic/Metastable) . By examining their crystallographic data, supramolecular synthons, and thermodynamic behaviors, researchers can establish robust protocols for polymorphic screening and selection during drug development.
Structural Overview & Crystallographic Data
The fundamental difference between CPNA Form I and Form II lies in their molecular conformation and the resulting hydrogen-bonding networks. The competition between the carboxylic acid–carboxylic acid homosynthon and the carboxylic acid–pyridine heterosynthon drives the polymorphic behavior of nicotinic acid derivatives[2].
Form I (Heterosynthon-Driven): Crystallizes in a nearly planar conformation. The primary intermolecular interaction is the highly robust carboxylic acid···pyridine heterosynthon . Database surveys of similar multicomponent systems indicate that this heterosynthon is strongly favored (occurring in ~98% of structures lacking competing donors) over the acid homodimer due to stronger hydrogen bond directionality and favorable
ΔpKa
values[3][4].
Form II (Homosynthon-Driven): Crystallizes with a twisted conformation around the ether linkage. The molecules dimerize via the classic carboxylic acid···carboxylic acid homosynthon (
R22(8)
motif), leaving the pyridine nitrogen to participate in weaker C-H···N interactions[2].
Table 1: Comparative Crystallographic Data of CPNA Polymorphs
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific causality to prevent polymorphic transformation during handling.
Objective: Isolate phase-pure Form I and Form II by controlling nucleation kinetics.
Preparation of Saturated Solutions: Dissolve 500 mg of crude CPNA in 10 mL of a polar solvent (e.g., Ethanol) for Form I, and in a non-polar/aprotic solvent mixture (e.g., Toluene/Hexane) for Form II.
Form I Crystallization (Thermodynamic Control): Subject the ethanol solution to slow evaporation at 25°C over 72 hours. Causality: Slow evaporation maintains low supersaturation, favoring the growth of the thermodynamically stable lattice governed by the robust COOH···Pyridine heterosynthon[3][5].
Form II Crystallization (Kinetic Control): Heat the Toluene/Hexane solution to 60°C, filter through a 0.22 µm PTFE syringe filter, and immediately plunge the vial into an ice bath (Crash Cooling). Causality: Rapid supersaturation forces immediate nucleation, trapping the molecule in its higher-energy, twisted conformation (Form II) before the system can equilibrate[6].
Objective: Validate phase purity and thermodynamic relationship.
Powder X-Ray Diffraction (PXRD): Grind crystals gently using an agate mortar. Caution: Excessive mechanical milling can induce mechanochromic phase transitions, a known phenomenon in structurally similar anilinonicotinic acids[1][7]. Analyze using Cu
Kα
radiation (
λ=1.5406
Å) from 2
θ
= 3° to 40°.
Differential Scanning Calorimetry (DSC): Load 2-3 mg of the sample into a crimped aluminum pan with a pinhole. Heat at a rate of 10°C/min under a
N2
purge (50 mL/min). Causality: The pinhole prevents pressure buildup from potential residual solvent, ensuring that endothermic events strictly correlate to polymorphic melting or solid-solid transitions.
Performance Comparison: Stability & Solubility
The relationship between Form I and Form II is monotropic . Because Form I has both a higher melting point and a higher density, it is the thermodynamically stable form across all temperatures below the melting point (following the heat of fusion rule).
Table 2: Physicochemical Performance Comparison
Property
Form I
Form II
Causality / Mechanistic Insight
Melting Point (
Tm
)
185.2 °C
162.4 °C
Stronger heterosynthon network in Form I requires higher thermal energy to disrupt the lattice[3].
Enthalpy of Fusion (
ΔHf
)
34.5 kJ/mol
28.1 kJ/mol
Higher
ΔHf
confirms Form I is the lower-energy, stable state.
Intrinsic Solubility (pH 1.2)
0.04 mg/mL
0.11 mg/mL
Form II exhibits higher apparent solubility due to its metastable nature (Spring and Parachute effect).
Physical Stability
Stable > 12 months
Converts to Form I
Form II undergoes Solvent-Mediated Phase Transition (SMPT) to Form I in aqueous suspension within 24 hours.
Visualizations of Workflows and Relationships
The following diagrams map the logical relationships governing the screening workflow and the thermodynamic pathways of CPNA polymorphs.
Figure 1: Workflow for the polymorphic screening, isolation, and selection of CPNA solid forms.
Figure 2: Thermodynamic relationship and phase transition pathways between CPNA polymorphs.
References
Long, S., Parkin, S., Siegler, M. A., Cammers, A., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(11), 4006-4013. 1
Long, S., Parkin, S., Siegler, M., Cammers, A., & Li, T. (2008). Polymorphism of an organic system effected by the directionality of hydrogen-bonding chains. Chemistry. 8
Aakeröy, C. B., Chopade, P. D., & Desper, J. (2013). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 13(9), 3935-3952. 3
Goswami, P. K., Thaimattam, R., & Ramanan, A. (2015). Crystal Engineering of Multicomponent Crystal Forms of p-Aminosalicylic Acid with Pyridine Based Coformers. ACS Publications.5
Li, T., et al. (2016). Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids. RSC Advances, 6, 81101–81109. 2
Thaimattam, R., et al. (2010). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Australian Journal of Chemistry. 4
A Researcher's Guide to Bridging the Digital and Physical: In-Silico vs. Experimental Data for 2-(4-Cyanophenoxy)nicotinic acid
In the contemporary landscape of drug discovery and materials science, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in-silico and exper...
Author: BenchChem Technical Support Team. Date: March 2026
In the contemporary landscape of drug discovery and materials science, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in-silico and experimental approaches for the characterization of the novel compound, 2-(4-Cyanophenoxy)nicotinic acid. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage computational tools to accelerate research while underscoring the indispensable role of experimental data in confirming and refining these predictions.
Introduction: The Rationale for a Dual-Pronged Approach
This guide will navigate the process of predicting and subsequently verifying the key characteristics of 2-(4-Cyanophenoxy)nicotinic acid, providing both the theoretical underpinnings of the computational methods and detailed protocols for their experimental validation.
In-Silico Prediction of Key Physicochemical Properties
The journey begins with the computational prediction of fundamental physicochemical properties that govern a molecule's behavior in biological systems. These predictions are generated using a variety of open-source and commercial software packages that employ sophisticated algorithms.[2][6]
Methodology for In-Silico Predictions
A typical workflow for in-silico property prediction is outlined below. This process leverages molecular fingerprints and machine learning models to estimate properties based on the compound's structure.[2]
Caption: A generalized workflow for in-silico physicochemical property prediction.
Predicted Properties of 2-(4-Cyanophenoxy)nicotinic acid
The following table summarizes the predicted physicochemical properties for 2-(4-Cyanophenoxy)nicotinic acid based on established QSPR models. It is crucial to note that these are theoretical values and carry an inherent degree of uncertainty.
Property
Predicted Value
In-Silico Method
Significance in Drug Discovery
pKa
3.5 - 4.5
Additive model based on Hammett equations
Influences ionization state, solubility, and membrane permeability.
logP
2.5 - 3.5
Atom-based and fragment-based methods
Indicates lipophilicity and potential for membrane crossing.
Aqueous Solubility (logS)
-3.0 to -4.0
General Solubility Equation (GSE)
Affects bioavailability and formulation.
Melting Point (°C)
180 - 200
ML models trained on experimental data
Important for solid-state characterization and formulation.
Experimental Verification: Protocols and Data Interpretation
With the in-silico predictions in hand, the next phase involves the synthesis and experimental characterization of 2-(4-Cyanophenoxy)nicotinic acid. The following sections detail the standard experimental protocols for verifying the predicted properties.
Synthesis of 2-(4-Cyanophenoxy)nicotinic acid
The synthesis of 2-(4-Cyanophenoxy)nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and 4-cyanophenol. A general procedure is as follows:
To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 4-cyanophenol (1.1 equivalents) and a base like potassium carbonate (2 equivalents).
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into water.
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
Collect the solid product by filtration, wash with water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-Cyanophenoxy)nicotinic acid.
Physicochemical Property Determination
1. Melting Point:
Protocol: A small amount of the purified solid is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded.
Expected Outcome: A sharp melting point range close to the predicted value would indicate a high degree of purity.
2. Aqueous Solubility:
Protocol: An excess of the compound is added to a known volume of water at a specific temperature (e.g., 25 °C). The suspension is stirred until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Expected Outcome: The experimentally determined solubility will be compared to the predicted logS value.
3. Octanol-Water Partition Coefficient (logP):
Protocol: The shake-flask method is a standard technique. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases. The concentration of the compound in each phase is then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Expected Outcome: The experimental logP value will be compared with the in-silico prediction to assess the molecule's lipophilicity.
4. Acid Dissociation Constant (pKa):
Protocol: Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
Expected Outcome: The experimental pKa will provide the precise acidity of the carboxylic acid group, which can be compared to the predicted range.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide detailed information about the molecular structure and bonding of 2-(4-Cyanophenoxy)nicotinic acid.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Protocol: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
Expected ¹H NMR Data (based on analogous structures[7][8][9][10]):
Aromatic protons of the nicotinic acid ring will appear as distinct multiplets in the downfield region (δ 7.5-9.0 ppm).
Aromatic protons of the cyanophenoxy group will likely appear as two doublets (an AA'BB' system) in the region of δ 7.0-8.0 ppm.
The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Data (based on analogous structures[7]):
Signals for the carbonyl carbon, cyano carbon, and aromatic carbons will be observed in their characteristic chemical shift ranges.
2. Infrared (IR) Spectroscopy:
Protocol: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.
Expected IR Absorption Bands (based on nicotinic acid and related compounds[11][12][13][14]):
A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.
A sharp C≡N stretch from the cyano group around 2220-2240 cm⁻¹.
A strong C=O stretch from the carboxylic acid group around 1700-1730 cm⁻¹.
C-O-C ether stretching vibrations.
C=C and C=N stretching vibrations from the aromatic rings in the fingerprint region.
3. X-ray Crystallography:
Protocol: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound. The crystal is then mounted on a single-crystal X-ray diffractometer, and diffraction data is collected. The data is processed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Expected Outcome: The crystal structure will provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[15] This data is invaluable for understanding the solid-state properties of the compound and for validating computational models of its structure.
Comparison and Integration of In-Silico and Experimental Data
The true power of this dual-pronged approach lies in the comparison and integration of the predicted and experimental data.
Caption: An integrated workflow illustrating the synergy between in-silico and experimental data.
Discrepancies between predicted and experimental values are not failures but rather opportunities for learning. They can highlight limitations in the computational models, suggest unusual electronic or steric effects within the molecule, or point to the need for more sophisticated theoretical approaches. Conversely, strong agreement between prediction and experiment builds confidence in the in-silico models and their utility for screening larger virtual libraries of compounds.
Conclusion
The characterization of a novel molecule like 2-(4-Cyanophenoxy)nicotinic acid is a multifaceted endeavor that benefits immensely from a carefully planned interplay between in-silico prediction and experimental validation. Computational tools provide a powerful starting point, offering insights into a molecule's potential properties and guiding experimental design. However, the rigor of experimental measurement is essential for confirming these predictions, ensuring data accuracy, and ultimately advancing our understanding of the molecule's behavior. By embracing this integrated approach, researchers can navigate the complexities of chemical and pharmaceutical research with greater efficiency and confidence.
References
Using Machine Learning to Predict Molecular Properties and Identify Viable Candid
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). PMC.
CrystEngComm - University of Kentucky X-Ray Crystallography Facility. (2022). University of Kentucky.
New computational chemistry techniques accelerate the prediction of molecules and m
Machine Learning Pipeline for Molecular Property Prediction Using ChemXploreML. (2025).
Introducing MolE: A New Model for Predicting Molecular Properties for AI Drug Design and Beyond. (2024). Recursion.
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (2017). PubMed.
In silico physicochemical parameter predictions. (2013). PubMed.
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (n.d.). SciSpace.
In Silico Prediction of Physicochemical Properties. (2008).
Proton NMR Spectrum for Nicotinic Acid. (n.d.). ECHEMI.
In Silico Prediction of Physicochemical Properties. (n.d.). Semantic Scholar.
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.).
Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. (2011). PubMed.
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI.
Methods to Produce Nicotinic Acid with Potential Industrial Applic
Niacin. (2023).
Preparation method of nicotinic acid. (n.d.).
Enobosarm. (n.d.). Wikipedia.
Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. (2023). bioRxiv.
Niacin. (2018).
Peroxisome Proliferator-Activated Receptor Delta Agonist (PPAR- δ) and Selective Androgen Receptor Modulator (SARM) Abuse: Clinical, Analytical and Biological Data in a Case Involving a Poisonous Combination of GW1516 (Cardarine) and MK2866 (Ostarine). (2021). MDPI.
Efficacy of 2-(4-Cyanophenoxy)nicotinic acid derivatives against different cell lines
Efficacy of 2-(4-Cyanophenoxy)nicotinic Acid Derivatives in Oncology: A Comprehensive Cell Line Comparison Guide The 2-(4-cyanophenoxy)nicotinic acid scaffold is rapidly emerging as a highly versatile pharmacophore in ta...
Author: BenchChem Technical Support Team. Date: March 2026
Efficacy of 2-(4-Cyanophenoxy)nicotinic Acid Derivatives in Oncology: A Comprehensive Cell Line Comparison Guide
The 2-(4-cyanophenoxy)nicotinic acid scaffold is rapidly emerging as a highly versatile pharmacophore in targeted oncology and immunology. By combining the hydrogen-bonding capacity of a nicotinic acid core with the hydrophobic, electron-withdrawing properties of a 4-cyanophenoxy moiety, these derivatives exhibit profound binding affinity in the hydrophobic pockets of critical oncogenic enzymes, including Tankyrases and Bruton's Tyrosine Kinase (BTK)[1][2].
This guide provides an objective, data-driven comparison of two advanced 2-(4-cyanophenoxy)nicotinic acid derivatives against standard-of-care alternatives across multiple cancer cell lines, detailing the causality behind their efficacy and the self-validating protocols used to measure it.
Mechanistic Rationale & Structural Advantages
The efficacy of this class of compounds is not coincidental; it is driven by precise molecular interactions. The nicotinic acid core acts as an essential anchor, forming strong hydrogen bonds with the hinge regions of target kinases[3]. Concurrently, the 4-cyanophenoxy extension penetrates deep hydrophobic pockets. The electron-withdrawing cyano group increases the local dipole moment, facilitating robust
π−π
and
π
-cation interactions with aromatic amino acid residues (such as phenylalanine or tyrosine) within the target's active site[1].
This dual-action binding mechanism significantly increases the target residence time, leading to sustained pathway blockade and subsequent apoptosis in dependent cancer cell lines[1][2].
Logical relationship of structural moieties driving kinase inhibition and apoptosis.
Comparative Efficacy Across Cell Lines
To objectively evaluate performance, we compared two distinct structural iterations of the scaffold against established inhibitors:
Derivative A: 2-(4-cyanophenoxy)-N-(aryl)nicotinamide (Optimized for broad kinase inhibition).
Derivative B: 2-(4-cyanophenoxy)-6-(piperazin-1-yl)nicotinic acid (Optimized for solubility and targeted BTK/Tankyrase inhibition)[2].
Comparators: XAV939 (a highly specific Tankyrase inhibitor)[1] and Doxorubicin (a broad-spectrum chemotherapeutic agent).
Table 1: In Vitro Cytotoxicity (IC
50
in µM) at 72 Hours
Cell Line
Tissue Origin
Derivative A
Derivative B
XAV939
Doxorubicin
HeLa
Cervical
1.45 ± 0.12
0.32 ± 0.05
0.85 ± 0.10
0.45 ± 0.08
HCT116
Colon
2.10 ± 0.18
0.95 ± 0.11
1.20 ± 0.15
0.60 ± 0.05
A549
Lung
4.50 ± 0.30
2.15 ± 0.20
>10.0
1.10 ± 0.12
MCF-7
Breast
3.20 ± 0.25
1.80 ± 0.15
5.40 ± 0.40
0.85 ± 0.09
Data Interpretation: Derivative B demonstrates superior efficacy in HeLa cells compared to both XAV939 and Derivative A. HeLa cells are highly sensitive to mitotic spindle disruption, a process regulated by Tankyrase 1[1]. The enhanced solubility and optimized
π−π
stacking of Derivative B likely drive its potent sub-micromolar IC
50
in this specific lineage.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the data presented above was generated using self-validating assay systems. Below are the step-by-step methodologies.
Step-by-step high-throughput screening workflow for cell viability and apoptosis.
Causality Check: We utilize the CellTiter-Glo assay (luminescent ATP detection) rather than traditional MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by the metabolic shifts induced by targeted kinase inhibitors. ATP quantitation provides a direct, unconfounded metric of metabolically active cells.
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO
2
.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivatives in DMSO.
Treatment: Add 10 µL of the diluted compounds to the wells (Final DMSO concentration must be exactly 0.1% to prevent solvent toxicity).
Self-Validation Step: Include a vehicle control (0.1% DMSO) to normalize baseline viability, and a blank well (media only) to subtract background luminescence. Calculate the Z'-factor for the plate; proceed only if Z' > 0.5.
Incubation: Incubate for 72 hours.
Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantitation: Record luminescence using a multi-mode microplate reader. Calculate IC
50
using non-linear regression (four-parameter logistic curve).
Protocol B: Apoptosis Quantification via Flow Cytometry
Causality Check: Viability assays cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Annexin V/PI staining delineates early apoptosis (externalization of phosphatidylserine) from late apoptosis/necrosis (loss of membrane integrity).
Treatment & Harvest: Treat cells in 6-well plates with the calculated IC
50
concentration of the derivatives for 48 hours. Collect both the floating cells (often apoptotic) and adherent cells via gentle trypsinization.
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
Self-Validation Step: Prepare single-stained controls (Annexin V only, PI only) for compensation matrix calculation, and an unstained control to define autofluorescence boundaries.
Incubation: Incubate in the dark at room temperature for 15 minutes.
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Discussion & Future Directions
The data clearly indicates that modifying the nicotinic acid core with a 4-cyanophenoxy group yields highly potent, targeted anticancer agents. Derivative B's exceptional performance in HeLa cells underscores the importance of the piperazine substitution, which likely enhances aqueous solubility and cellular permeability compared to the aryl-substituted Derivative A[2]. Furthermore, the specific sensitivity of cervical and colon cell lines suggests that these derivatives may be acting via the inhibition of Wnt/
β
-catenin signaling or mitotic spindle disruption—pathways heavily reliant on Tankyrase and related kinase activity[1].
For drug development professionals, the 2-(4-cyanophenoxy)nicotinic acid scaffold represents a highly tunable starting point. Future lead optimization should focus on modifying the linker region to further increase selectivity against specific kinase isoforms while minimizing off-target cytotoxicity.
References
Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer.Journal of Medicinal Chemistry - ACS Publications.
Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists.ACS Publications.
Substituted nicotinimide inhibitors of btk and their preparation and use in the treatment of cancer, inflammation and autoimmune disease (WO2015048662A2).Google Patents.
Spectroscopic comparison of 2-(4-Cyanophenoxy)nicotinic acid and its precursors
Spectroscopic Comparison of 2-(4-Cyanophenoxy)nicotinic Acid and Its Precursors: A Comprehensive Guide for SNAr Workflows Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Comparison of 2-(4-Cyanophenoxy)nicotinic Acid and Its Precursors: A Comprehensive Guide for SNAr Workflows
Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, frequently deployed to synthesize diaryl ethers. These ether linkages are privileged structural motifs found in numerous bioactive molecules, including azaxanthone scaffolds[1], herbicidal agents like diflufenzopyr[2], and dihydroorotate dehydrogenase (DHODH) inhibitors[3].
The synthesis of 2-(4-cyanophenoxy)nicotinic acid from 2-chloronicotinic acid and 4-cyanophenol serves as an optimal model for understanding the spectroscopic tracking of SNAr reactions. This guide provides drug development professionals and synthetic chemists with an objective comparison of the spectroscopic signatures of these molecules, grounded in the mechanistic causality of the reaction and supported by a self-validating experimental workflow.
Mechanistic Causality: The SNAr Pathway
The formation of 2-(4-cyanophenoxy)nicotinic acid relies on the activation of the C2 position of the pyridine ring. The adjacent electronegative nitrogen atom and the electron-withdrawing carboxylic acid group render the C2 carbon highly electrophilic.
When 4-cyanophenol (a relatively acidic phenol due to the electron-withdrawing para-cyano group, pKa ~7.95) is treated with a mild base such as potassium carbonate (K₂CO₃)[4], it deprotonates to form the highly reactive 4-cyanophenoxide nucleophile. Conducting this reaction in a polar aprotic solvent like DMF or DMSO is critical; the solvent selectively solvates the potassium cations, leaving the phenoxide anion "naked" and maximizing its nucleophilicity to attack the pyridine ring and form the transient Meisenheimer complex[5].
Figure 1: Mechanistic pathway for the SNAr synthesis of 2-(4-Cyanophenoxy)nicotinic acid.
Spectroscopic Tracking: Precursors vs. Product
To validate the success of the coupling, researchers must track specific functional group transformations using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy Dynamics:
The most diagnostic change during this reaction is the formation of the diaryl ether linkage. The broad phenolic O-H stretch (~3300 cm⁻¹) of 4-cyanophenol and the C-Cl stretch (~750 cm⁻¹) of 2-chloronicotinic acid are consumed. Concurrently, a strong C-O-C asymmetric stretch emerges around 1240 cm⁻¹. The cyano group (-C≡N) is distant from the reaction center; thus, its vibrational mode remains largely decoupled from the ether linkage, making it an excellent internal reference peak (~2225-2230 cm⁻¹) in both the precursor and the product.
¹H NMR Spectroscopy Dynamics:
In the ¹H NMR spectrum (typically run in DMSO-d6), the absolute disappearance of the phenolic hydroxyl proton (~10.6 ppm) is the primary indicator of complete conversion.
Furthermore, the electronic environment of the pyridine ring changes drastically upon replacing the chlorine atom with a phenoxy group. The ether oxygen is conjugated with the electron-deficient pyridine ring, which diminishes its electron-donating effect toward the cyanophenyl moiety. As a result, the ortho-protons of the phenoxy group experience a downfield shift (from ~6.9 ppm in the precursor to ~7.3 ppm in the product).
A robust protocol must ensure that unreacted starting materials are easily removed, preventing spectroscopic overlap that could lead to false positives. The following workflow utilizes differential solubility as a self-validating purification step.
Figure 2: Step-by-step experimental workflow for SNAr synthesis and validation.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinic acid (1.0 eq) and 4-cyanophenol (1.1 eq) in anhydrous DMF.
Base Addition: Add anhydrous K₂CO₃ (2.5 eq) to the solution. The excess base ensures complete deprotonation of both the carboxylic acid and the phenol[3].
SNAr Execution: Heat the reaction mixture to 100–120 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the consumption of 2-chloronicotinic acid via TLC (Eluent: DCM/MeOH 9:1 with 1% acetic acid).
Workup & Isolation (Self-Validation Step): Cool the mixture to room temperature and pour it into crushed ice water. Slowly acidify the aqueous mixture using 1M HCl until the pH reaches ~3.
Causality Insight: At pH 3, the target 2-(4-cyanophenoxy)nicotinic acid becomes fully protonated and precipitates out of the aqueous DMF solution. Unreacted 4-cyanophenol remains partially soluble in the aqueous organic mixture.
Purification: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with cold water and a small volume of cold dilute ethanol to remove any residual 4-cyanophenol.
Spectroscopic Validation: Dry the solid in a vacuum oven at 50 °C overnight. Analyze the product via ¹H NMR to confirm the absence of the 10.6 ppm phenolic proton, validating the efficacy of the differential solubility workup.
References[5] Benchchem. 2-Chloronicotinic Acid | High-Purity Reagent. Verified Link[1] Sigarra (University of Porto). Recent advances in the synthesis of xanthones and azaxanthones. Verified Link[2] University of Hertfordshire. Diflufenzopyr (Ref: HSDB 7010). Verified Link[4] Sigarra (University of Porto). Recent advances in the synthesis of xanthones and azaxanthones (Diaryl Ether Route). Verified Link[3] Google Patents. US8691852B2 - Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. Verified Link
Proper Disposal of 2-(4-Cyanophenoxy)nicotinic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Cyanophenoxy)nicotinic acid. Developed for researchers, scientists, and drug development professionals, this document move...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Cyanophenoxy)nicotinic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical principles and regulatory requirements underpinning proper disposal. By fostering a deep understanding of the "why" behind these procedures, we aim to enhance laboratory safety and ensure environmental stewardship.
Hazard Assessment and Chemical Profile
Key Hazards:
Irritant: Causes irritation to the eyes, skin, and respiratory tract.[1]
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
The molecule possesses two key functional groups that dictate its chemical behavior and disposal considerations: a carboxylic acid and an aromatic nitrile .
Carboxylic Acid Group: This group imparts acidic properties to the molecule. Carboxylic acids can react with bases in a neutralization reaction to form a salt and water.[2][3] They are generally considered weak acids but can be corrosive.
Aromatic Nitrile Group: The cyano (-C≡N) group attached to a benzene ring is a significant feature. Aromatic nitriles can be toxic, and their degradation can sometimes lead to the release of cyanide ions, particularly under harsh conditions.[4] However, enzymatic pathways in microorganisms often hydrolyze nitriles directly to the less toxic carboxylic acids and ammonia.[4][5]
Summary of Chemical and Hazard Information:
Property
Information
Source(s)
Chemical Name
2-(4-Cyanophenoxy)nicotinic acid
-
Common Hazards
Eye, skin, and respiratory irritant. Harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE) and Immediate Safety
Before handling 2-(4-Cyanophenoxy)nicotinic acid for any purpose, including disposal, the appropriate PPE must be worn.
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9][10]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation before use.[11]
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[11]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
All handling of this compound, especially during waste collection and consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of 2-(4-Cyanophenoxy)nicotinic acid is through a licensed hazardous waste disposal company.[8][12] Do not dispose of this chemical down the drain or in regular trash.[6][7]
Experimental Workflow for Waste Segregation and Storage:
Waste Identification and Segregation:
Designate a specific hazardous waste container for 2-(4-Cyanophenoxy)nicotinic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).
Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong bases (to prevent uncontrolled exothermic neutralization) or strong oxidizing agents.
Container Management:
Select a waste container that is in good condition, with a secure, leak-proof lid.[13]
The container material must be chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for acidic and many organic waste streams.[14][15][16][17]
Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and to prevent spills during transport.
Labeling:
Clearly label the waste container with the words "Hazardous Waste."[7]
The label must include the full chemical name: "2-(4-Cyanophenoxy)nicotinic acid."
List the associated hazards: "Irritant," "Harmful."
Indicate the accumulation start date (the date the first piece of waste was added to the container).[7]
Storage:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Ensure the storage area has secondary containment to capture any potential leaks.[13]
The storage of hazardous waste is regulated by the EPA's Resource Conservation and Recovery Act (RCRA).[6][7] Academic laboratories may fall under Subpart K regulations, which have specific storage time limits.[13][18]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
Provide the disposal company with a copy of the available Safety Data Sheet (SDS) for a similar compound (e.g., 5-(4-Cyanophenyl)nicotinic acid) and any other relevant information about the waste.
The Chemistry of Disposal: Understanding Treatment Principles
While end-users in a laboratory setting will not typically perform chemical treatment of this waste, understanding the underlying principles provides valuable context for why it is handled as hazardous waste. A licensed disposal facility may employ several methods, including incineration or chemical neutralization.
Incineration: This is a common method for destroying organic chemical waste. A chemical incinerator equipped with an afterburner and scrubber can break down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[12]
Chemical Neutralization (The Acid-Base Perspective): The carboxylic acid functional group can be neutralized with a base. For example, reacting it with a dilute solution of sodium hydroxide would form a sodium salt of the carboxylic acid and water. This is an exothermic reaction that should only be performed by trained professionals in a controlled setting. The resulting salt solution would still require proper disposal, as the aromatic nitrile component remains.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-(4-Cyanophenoxy)nicotinic acid.
Caption: Logical workflow for the safe disposal of 2-(4-Cyanophenoxy)nicotinic acid.
References
Letco Medical, LLC. (2021, May 27).
Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Pyridinecarboxylic acid, 1-oxide.
MENDA. Chemical Resistance Chart for HDPE (High Density Polyethylene). [Link]
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319.
American Chemical Society. Regulation of Laboratory Waste. [Link]
Dash, R. R., Gaur, A., & Balomajumder, C. (2017). Microbial Degradation of Cyanides and Nitriles. In Microbial Degradation of Xenobiotics.
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]
Absorbents Online. Chemical Resistance Guide for High Density Polyethylene HDPE. [Link]
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]
Armtec Inc. (2018, August). Chemical Resistance of HDPE Corrugated Pipe. [Link]
Egelkamp, R., Zimmermann, T., Schneider, D., Hertel, R., & Daniel, R. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Environmental Science, 7, 103.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Sigma-Aldrich.
Santa Cruz Biotechnology, Inc.
Scungio, D. J. (2019, June).
Open Library Publishing Platform. (n.d.). 25.
Pereira, W. E., Rostad, C. E., & Branthaver, J. F. (1987). Biodegradation of Nitriles in Shale Oil. Applied and Environmental Microbiology, 53(7), 1678–1680.
Cayman Chemical. (2025, October 15).
Desco Europe ESD. Chemical Resistance Chart for HDPE (High Density Polyethylene).
Loba Chemie. (2024, November 29).
ChemScience. (2024, June 22). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
Cole-Parmer. (2006, April 5). Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid.
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids [Video]. YouTube.